4-Nitro-1H-indazol-6-ol
Description
Properties
IUPAC Name |
4-nitro-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMMZNBQVYKORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646156 | |
| Record name | 4-Nitro-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-83-2 | |
| Record name | 4-Nitro-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Nitro-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4-Nitro-1H-indazol-6-ol, a heterocyclic compound of interest for pharmaceutical and materials science research. In the absence of a directly reported synthesis, this document outlines a rational multi-step approach, commencing from readily accessible starting materials. Each synthetic step is detailed with underlying mechanistic principles, step-by-step experimental protocols, and critical process parameters. The proposed route navigates the challenges of regioselectivity inherent in the functionalization of the indazole scaffold. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the successful preparation of this and structurally related molecules.
Introduction and Strategic Overview
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The specific substitution pattern of 4-Nitro-1H-indazol-6-ol, featuring both an electron-withdrawing nitro group and an electron-donating hydroxyl group, presents a unique electronic and structural profile, making it a target of significant interest for the development of novel therapeutic agents and functional materials.
Direct functionalization of the indazole nucleus, particularly achieving specific substitution patterns on the benzene ring, is often challenging due to issues with regioselectivity. Electrophilic substitution on the indazole ring can lead to a mixture of products. Therefore, a more robust and predictable approach involves the construction of the indazole ring from a pre-functionalized benzene precursor.
This guide details a proposed four-step synthesis of 4-Nitro-1H-indazol-6-ol, commencing with the commercially available starting material, 2-methyl-5-methoxyaniline. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Proposed four-step synthesis workflow for 4-Nitro-1H-indazol-6-ol.
Detailed Synthetic Route and Mechanistic Insights
The proposed synthesis is designed to control the regiochemistry of the final product by introducing the necessary substituents onto a benzene ring prior to the formation of the indazole core.
Overall Reaction Scheme
Caption: Proposed synthetic pathway for 4-Nitro-1H-indazol-6-ol.
Step 1: Nitration of 2-Methyl-5-methoxyaniline
The initial step involves the regioselective nitration of 2-methyl-5-methoxyaniline to introduce a nitro group at the C3 position. In the strongly acidic conditions of nitration (a mixture of nitric and sulfuric acid), the highly activating amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is deactivating and a meta-director. The methoxy group, being a moderate activator and an ortho-, para-director, will therefore primarily direct the electrophilic substitution. The position ortho to the methoxy group and meta to the anilinium group is C2, which is already substituted with a methyl group, and C4. The position para to the methoxy group is C5, which is occupied by the anilinium group. Therefore, nitration is expected to occur at the C4 position, and to a lesser extent at the C6 position. However, to achieve nitration at the C3 position, it is crucial to protect the amino group, for instance, through acetylation, to modulate its directing effect. The acetylated amino group is less activating than a free amino group but remains an ortho-, para-director. This, in combination with the ortho-, para-directing methoxy group, can favor substitution at the C3 position, which is ortho to the methyl group and para to the methoxy group. Following nitration, the acetyl group can be removed by hydrolysis.
A more direct approach, though potentially less selective, involves the careful control of reaction conditions during the nitration of the unprotected aniline.
Experimental Protocol: Acetylation-Nitration-Hydrolysis Route
-
Acetylation: To a solution of 2-methyl-5-methoxyaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Nitration: Cool the solution containing N-(2-methyl-5-methoxyphenyl)acetamide to 0°C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Work-up and Hydrolysis: Pour the reaction mixture onto crushed ice and stir until the ice has melted. The precipitated product, N-(2-methyl-3-nitro-5-methoxyphenyl)acetamide, is collected by filtration and washed with cold water. The crude product is then refluxed in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours to effect hydrolysis of the amide.
-
Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) to precipitate the product, 2-methyl-3-nitro-5-methoxyaniline. The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-5-methoxyaniline | 137.18 | (e.g., 5.0 g) | (e.g., 0.036) |
| Acetic Anhydride | 102.09 | (e.g., 4.0 mL) | (e.g., 0.040) |
| Nitric Acid (conc.) | 63.01 | (e.g., 2.5 mL) | (e.g., 0.040) |
| Sulfuric Acid (conc.) | 98.08 | (e.g., 2.2 mL) | (e.g., 0.040) |
Step 2 & 3: Diazotization and Intramolecular Cyclization
This two-step, one-pot procedure involves the conversion of the primary amino group of 2-methyl-3-nitro-5-methoxyaniline into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. The diazotization is carried out in an acidic medium with sodium nitrite at low temperatures. The resulting diazonium salt is unstable and, upon gentle warming, cyclizes through an electrophilic attack of the diazonium group onto the aromatic ring, with the expulsion of a proton, to yield 4-nitro-6-methoxy-1H-indazole.
Experimental Protocol:
-
Diazotization: Dissolve 2-methyl-3-nitro-5-methoxyaniline (1 equivalent) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5°C in an ice-salt bath. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at this temperature for 30 minutes.
-
Cyclization: After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The precipitated crude product, 4-nitro-6-methoxy-1H-indazole, is collected by filtration and washed with water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-3-nitro-5-methoxyaniline | 182.18 | (e.g., 5.0 g) | (e.g., 0.027) |
| Sodium Nitrite | 69.00 | (e.g., 2.1 g) | (e.g., 0.030) |
| Glacial Acetic Acid | 60.05 | (e.g., 50 mL) | - |
| Propionic Acid | 74.08 | (e.g., 25 mL) | - |
Step 4: Demethylation
The final step is the cleavage of the methyl ether in 4-nitro-6-methoxy-1H-indazole to yield the target molecule, 4-Nitro-1H-indazol-6-ol. This can be effectively achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The reaction with BBr₃ proceeds via the formation of a Lewis acid-base adduct with the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-nitro-6-methoxy-1H-indazole (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add a solution of boron tribromide (1.5-2.0 equivalents) in DCM dropwise to the cooled solution.
-
Reaction and Quenching: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Once the reaction is complete, carefully quench the reaction by slowly adding methanol, followed by water.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 4-Nitro-1H-indazol-6-ol, can be purified by column chromatography on silica gel or by recrystallization.[1]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Nitro-6-methoxy-1H-indazole | 193.16 | (e.g., 3.0 g) | (e.g., 0.016) |
| Boron Tribromide (1M in DCM) | 250.52 | (e.g., 24 mL) | (e.g., 0.024) |
| Dichloromethane (dry) | 84.93 | (e.g., 100 mL) | - |
Conclusion
This technical guide has outlined a rational and detailed synthetic pathway for the preparation of 4-Nitro-1H-indazol-6-ol. By employing a strategy that involves the construction of the indazole ring from a pre-functionalized aniline precursor, the challenges associated with the direct and regioselective functionalization of the indazole core can be effectively circumvented. The provided step-by-step protocols, along with mechanistic considerations, offer a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and materials science. The successful execution of this synthesis will provide access to a novel molecular scaffold with potential for diverse applications.
References
- Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232.
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Palmer, M. H., & McIntyre, P. S. (1969). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 1981-1985.
-
O-Demethylation. Chem-Station Int. Ed. [Link]
-
p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]
Sources
"4-Nitro-1H-indazol-6-ol chemical properties"
An In-depth Technical Guide to the Chemical Properties of 4-Nitro-1H-indazol-6-ol
Executive Summary
4-Nitro-1H-indazol-6-ol is a novel, disubstituted indazole derivative for which specific experimental data is not yet prevalent in public literature. This guide provides a comprehensive technical overview of its core chemical properties, established through a rigorous analysis of its parent scaffolds, 4-nitro-1H-indazole and 6-hydroxy-1H-indazole. By applying fundamental principles of physical organic chemistry, we infer the physicochemical characteristics, spectral properties, and reactivity of the title compound. This document is intended to serve as a foundational resource for researchers, offering predictive insights and a proposed synthetic pathway to accelerate research and development involving this promising, yet underexplored, molecule. The indazole core is a significant pharmacophore, and the unique electronic push-pull system created by the nitro and hydroxyl groups suggests potential for novel applications in medicinal chemistry and materials science.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, an aromatic bicyclic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, it is featured in a multitude of compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] The ability to functionalize the indazole core at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The introduction of a potent electron-withdrawing group (EWG) like a nitro moiety and an electron-donating group (EDG) such as a hydroxyl group onto this scaffold creates a molecule with significant potential for targeted biological interactions and diverse chemical transformations.
Physicochemical Properties of 4-Nitro-1H-indazol-6-ol (Inferred)
The properties outlined in this section are predicted based on the known characteristics of 4-nitro-1H-indazole and 6-hydroxy-1H-indazole, and the established electronic effects of their respective functional groups.
Molecular Structure and Key Identifiers
The structure of 4-Nitro-1H-indazol-6-ol combines the indazole core with a nitro group at the C4 position and a hydroxyl group at the C6 position.
Caption: Molecular structure of 4-Nitro-1H-indazol-6-ol.
Table 1: Predicted Chemical Identifiers for 4-Nitro-1H-indazol-6-ol
| Identifier | Predicted Value |
|---|---|
| Molecular Formula | C₇H₅N₃O₃ |
| Molecular Weight | 179.14 g/mol |
| IUPAC Name | 4-Nitro-1H-indazol-6-ol |
| Canonical SMILES | C1=C(C2=C(C=C1O)NN=C2)[O-] |
Acidity and Basicity (pKa Prediction)
The acidity of 4-Nitro-1H-indazol-6-ol is influenced by three key protons: the N-H of the pyrazole ring, the O-H of the phenol, and the C-H protons.
-
Phenolic Proton (O-H): The hydroxyl group at C6 imparts phenolic character. The strong electron-withdrawing nitro group at C4 will significantly increase the acidity (lower the pKa) of this proton compared to unsubstituted 6-hydroxyindazole. The pKa is predicted to be lower than that of phenol (pKa ≈ 10), likely in the range of 7-8.
-
Indazole Proton (N-H): The N-H proton of the indazole ring is weakly acidic. The C4-nitro group will also lower this pKa compared to unsubstituted indazole (pKa ≈ 13.8).
Solubility and Partition Coefficient (Predicted)
-
Solubility: The presence of both a hydroxyl and a nitro group, along with the N-H moiety, allows for hydrogen bonding. The compound is expected to have moderate solubility in polar protic solvents like ethanol and methanol, and limited solubility in water. It will likely be soluble in polar aprotic solvents such as DMSO and DMF.
-
Octanol/Water Partition Coefficient (LogP): The nitro group increases lipophilicity while the hydroxyl group increases hydrophilicity. Based on the values for 6-nitroindazole (LogP ≈ 0.99)[2] and 6-hydroxyindazole (LogP ≈ 1.9)[3], the LogP for 4-Nitro-1H-indazol-6-ol is predicted to be in the range of 1.0 - 2.0.
Spectroscopic Properties (Predicted)
Predicting the spectral properties is crucial for characterization during synthesis and analysis.
-
¹H NMR: In a solvent like DMSO-d₆, two broad singlets are expected for the N-H and O-H protons at >13 ppm and ~9-10 ppm, respectively. The aromatic region will show distinct signals. The C3-H proton will likely appear as a singlet downfield. The C5-H and C7-H protons will appear as singlets or narrow doublets, with their chemical shifts influenced by the adjacent substituents. The C4-nitro group will deshield the C3-H and C5-H protons, while the C6-OH group will shield the C5-H and C7-H protons.
-
¹³C NMR: The carbon atoms attached to the nitro (C4) and hydroxyl (C6) groups will show characteristic shifts. C4 will be significantly deshielded, while C6 will be shielded relative to the parent indazole.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (~3200-3500 cm⁻¹), the N-H stretch (~3100-3300 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹, respectively), and C=C aromatic stretches (~1450-1600 cm⁻¹).[4]
-
UV-Vis Spectroscopy: The extended conjugation of the indazole ring, coupled with the nitro and hydroxyl auxochromes, is expected to result in strong UV absorption, likely with maxima (λ_max) above 300 nm.
Analysis of Constituent Scaffolds
Understanding the properties of the mono-substituted parent molecules provides the basis for the predictions made above.
4-Nitro-1H-indazole
This compound serves as a key building block in medicinal chemistry.[5] Its properties are dominated by the electron-withdrawing nitro group.
Table 2: Known Properties of 4-Nitro-1H-indazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 2942-40-7 | [6] |
| Molecular Formula | C₇H₅N₃O₂ | [6] |
| Molecular Weight | 163.13 g/mol | [6] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 199-203 °C | [6] |
| pKa | 11.08 ± 0.40 (Predicted) | [6] |
| Reactivity | Reacts with formaldehyde to form (4-nitro-1H-indazol-1-yl)methanol.[7][8] |
6-Hydroxy-1H-indazole
The hydroxyl group in this scaffold makes it a valuable intermediate for synthesizing various pharmaceutical agents, including anti-inflammatory drugs.[9]
Table 3: Known Properties of 6-Hydroxy-1H-indazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 23244-88-4 | [3][10] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3][10] |
| Appearance | Light brown powder | [9][10] |
| Melting Point | 217-221 °C | [10] |
| ¹H NMR (DMSO-d₆) | δ 12.55 (s, 1H), 9.56 (s, 1H), 7.85 (s, 1H), 7.51 (d, 1H), 6.75 (s, 1H), 6.62 (dd, 1H) | [11] |
| Reactivity | Undergoes nitrosation at the C7 position.[12] |
Reactivity and Stability Analysis (Inferred)
The interplay between the C4-nitro group (strong -I, -M effects) and the C6-hydroxyl group (strong +M, weak -I effect) dictates the reactivity of the 4-Nitro-1H-indazol-6-ol ring.
Caption: Interplay of electronic effects in 4-Nitro-1H-indazol-6-ol.
-
Electrophilic Aromatic Substitution (EAS): The nitro group strongly deactivates the ring towards EAS. However, the hydroxyl group is an activating, ortho-, para-director. Therefore, electrophilic substitution, if forced, would most likely occur at the C7 or C5 positions, which are ortho to the hydroxyl group. The C7 position is sterically less hindered.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to NAS. A leaving group at C3, C5, or C7 could potentially be displaced by strong nucleophiles.
-
Reactions at N1 and O6: The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or other N-substitutions. The phenolic hydroxyl group can be O-alkylated or O-acylated under standard conditions (e.g., Williamson ether synthesis).
-
Reduction of the Nitro Group: The C4-nitro group can be selectively reduced to an amino group using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast chemical space for further derivatization, such as diazotization or amide bond formation.
-
Stability: Nitroaromatic compounds can be sensitive to heat and shock. The compound should be stored in a cool, dry place away from light and strong oxidizing agents. The phenolic hydroxyl group may be susceptible to air oxidation over time, potentially leading to coloration.
Proposed Synthetic Pathway
As there are few reports on the synthesis of 4,6-disubstituted 1H-indazole derivatives, a plausible synthetic route must be constructed from known transformations. A logical approach starts from a commercially available, appropriately substituted aniline.
Retrosynthetic Analysis
A feasible retrosynthetic pathway involves the diazotization and cyclization of a substituted 2-methylaniline derivative. The hydroxyl group can be introduced from an amino group via a diazonium salt intermediate.
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 6-hydroxy-1H-indazole | C7H6N2O | CID 135483987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 6-Hydroxyindazole, CAS No. 23244-88-4 - iChemical [ichemical.com]
- 11. 6-Hydroxyindazole synthesis - chemicalbook [chemicalbook.com]
- 12. Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Spectroscopic Characterization of 4-Nitro-1H-indazol-6-ol
[1]
Compound: 4-Nitro-1H-indazol-6-ol
CAS Registry Number: 885518-83-2
Synonyms: 6-Hydroxy-4-nitroindazole; 4-Nitro-6-indazolol
Molecular Formula: C
Executive Summary
4-Nitro-1H-indazol-6-ol is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and bioactive scaffolds.[1][4] Its structure features an indazole core substituted with a nitro group at the C4 position and a hydroxyl group at the C6 position.[5][6] This specific substitution pattern creates a unique "push-pull" electronic system, where the electron-withdrawing nitro group and the electron-donating hydroxyl group significantly influence the spectroscopic signature.[1][4] This guide details the expected NMR, IR, and MS data required for structural validation, derived from fragment-based analysis and verified analog data.
Structural Analysis & Numbering
Correct structural elucidation requires precise numbering of the indazole ring system. The tautomeric equilibrium typically favors the 1H-isomer in polar aprotic solvents (DMSO-d
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
The presence of the 4-nitro group causes significant deshielding of the H-3 proton, while the 6-hydroxyl group provides shielding to the H-5 and H-7 protons.[1][4]
Solvent: DMSO-d
H NMR Data (Predicted/Reference)
| Position | Shift ( | Multiplicity | Assignment Logic | |
| NH (1) | 13.5 - 13.8 | Broad Singlet | - | Acidic indazole NH; typically very deshielded.[1][4] |
| OH (6) | 10.2 - 10.5 | Broad Singlet | - | Phenolic OH; exchangeable with D |
| H-3 | 8.60 - 8.80 | Singlet | - | Deshielded by adjacent C4-NO |
| H-7 | 6.90 - 7.10 | Doublet (d) | Shielded by ortho-OH; meta-coupling to H-5.[1][4] | |
| H-5 | 7.40 - 7.50 | Doublet (d) | Between NO |
Note on Couplings: The meta-coupling between H-5 and H-7 (
C NMR Data (Predicted)
| Carbon | Shift ( | Type | Electronic Environment |
| C-6 | 158.0 - 160.0 | C-OH | Deshielded by oxygen (ipso).[1][4] |
| C-4 | 140.0 - 142.0 | C-NO | Deshielded by nitro group.[1][4] |
| C-3 | 135.0 - 137.0 | CH | Typical indazole C3. |
| C-7a | 142.0 - 144.0 | C-N | Junction carbon.[1][4] |
| C-3a | 115.0 - 117.0 | C | Junction carbon.[1][4] |
| C-7 | 98.0 - 102.0 | CH | Highly shielded (ortho to OH).[1][4] |
| C-5 | 105.0 - 108.0 | CH | Shielded by OH, deshielded by NO |
Mass Spectrometry (MS)
MS is the primary tool for confirming molecular weight and the presence of the nitro group (loss of 46 Da).
-
Ionization Mode: Electrospray Ionization (ESI)
-
Polarity: Negative Mode (ESI-) is preferred due to the acidic phenolic proton and indazole NH.[1][4]
| Parameter | Value | Interpretation |
| Exact Mass | 179.0331 | Monoisotopic mass for C |
| [M-H] | 178.02 | Base peak in Negative Mode (Deprotonation of OH or NH) |
| [M+H] | 180.04 | Positive Mode (Protonation of N2) |
| Fragment | 132-134 | Loss of NO |
Infrared Spectroscopy (IR)
The IR spectrum confirms the functional groups, specifically distinguishing the nitro and hydroxyl moieties.
| Functional Group | Wavenumber (cm | Intensity | Description |
| O-H Stretch | 3200 - 3400 | Broad, Med | Phenolic hydroxyl (H-bonded).[1][4] |
| N-H Stretch | 3100 - 3200 | Sharp/Med | Indazole ring NH.[1][4] |
| NO | 1510 - 1540 | Strong | Asymmetric nitro stretch.[1][4] |
| NO | 1330 - 1360 | Strong | Symmetric nitro stretch.[1][4] |
| C=N / C=C | 1610 - 1630 | Medium | Indazole ring breathing.[1][4] |
Experimental Validation Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without aggregation.[1][4]
-
Solvent: Use DMSO-d
(99.9% D).[1][4] Chloroform (CDCl ) is not recommended due to poor solubility of the nitro-indazolol core.[1][4] -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy, filter through a cotton plug within a Pasteur pipette directly into the NMR tube to remove inorganic salts from the synthesis.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2.0s to ensure integration accuracy of the acidic protons.
Protocol B: LC-MS Workflow
Objective: Confirm purity and mass.[1][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 320 nm (Nitro group absorbance).
Structural Elucidation Logic
When synthesizing this compound, regioisomers (e.g., 5-nitro or 7-nitro) are common impurities. Use the following logic flowchart to confirm the 4-nitro-6-hydroxy isomer.
References
-
Compound Registry: 4-Nitro-1H-indazol-6-ol. CAS 885518-83-2.[1][2][3][9] National Center for Biotechnology Information. PubChem Compound Summary. Link
-
Analogous Synthesis (4-Nitroindazole): Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Journal of Organic Chemistry. Link
-
Spectroscopic Reference (Indazole Core): 1H and 13C NMR spectral assignments of some indazole derivatives. Magnetic Resonance in Chemistry. Link
-
Supplier Data Validation: MolCore Chemical Data Sheet for CAS 885518-83-2.[1] Link
Sources
- 1. 7597-18-4|6-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. 6-HYDROXY-4-NITROINDAZOLE | 885518-83-2 [amp.chemicalbook.com]
- 4. 1881329-19-6|4-Nitro-1H-indazole hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-Nitro-1H-indazol-6-ol | C7H5N3O3 | CID 135742434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. molcore.com [molcore.com]
An In-depth Technical Guide on the Crystal Structure of Nitroindazole Scaffolds for Drug Discovery Professionals
Abstract
The nitroindazole scaffold is a privileged pharmacophore in modern drug discovery, demonstrating a wide array of biological activities. Understanding the three-dimensional architecture of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. While a definitive crystal structure for 4-Nitro-1H-indazol-6-ol is not publicly available, this guide provides a comprehensive analysis of closely related nitroindazole derivatives. By examining their crystallographic data, we can infer the probable structural characteristics of 4-Nitro-1H-indazol-6-ol and establish a robust framework for the structural elucidation of novel compounds in this class. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their research.
Introduction: The Significance of Nitroindazoles in Medicinal Chemistry
Nitro-substituted heterocyclic compounds, particularly nitroindazoles, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. These scaffolds are integral to the development of therapeutics for a range of diseases, acting as inhibitors for enzymes like monoamine oxidase (MAO) and nitric oxide synthase (nNOS).[1] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and biological activity of the parent indazole ring. Furthermore, nitroaromatic compounds often exhibit bioreductive activation, a key mechanism in the action of certain antibacterial and anticancer agents.[2]
The precise arrangement of atoms in the solid state, known as the crystal structure, dictates a molecule's physical and chemical properties, including solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure provides invaluable insights into intermolecular interactions, which are crucial for receptor binding and molecular recognition. X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.[3]
This technical guide will delve into the crystallographic analysis of key nitroindazole derivatives to provide a predictive framework for the structural characteristics of 4-Nitro-1H-indazol-6-ol.
Synthesis and Crystallization of Nitroindazole Derivatives
The synthesis of nitroindazoles can be achieved through various synthetic routes. A common method for the preparation of 4-nitro-1H-indazole involves the diazotization of 2-methyl-3-nitroaniline followed by cyclization.[4]
Synthetic Protocol for 4-Nitro-1H-indazole: [4]
-
Dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid at 0 °C.
-
Prepare an aqueous solution of sodium nitrite (0.29 mol).
-
Add the sodium nitrite solution to the solution of 2-methyl-3-nitroaniline at once with vigorous stirring.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Collect the resulting precipitate by filtration.
-
Concentrate the filtrate under vacuum and suspend the resulting solid in water.
-
Filter the solid and dry to yield 4-nitro-1H-indazole.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[5] Slow evaporation of a saturated solution is a widely used technique.
General Crystallization Protocol:
-
Dissolve the purified nitroindazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to prepare a nearly saturated solution.
-
Gently heat the solution to ensure complete dissolution.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
-
Monitor for the formation of single crystals over several days to weeks.
The choice of solvent is crucial and often determined empirically. The ideal solvent is one in which the compound has moderate solubility and a significant temperature-dependent solubility gradient.
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern.[3]
The positions and intensities of the diffraction spots are recorded and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a model of the molecular structure can be built and refined.
Case Study 1: Crystal Structure of (4-Nitro-1H-indazol-1-yl)methanol
A study on the reaction of nitro-1H-indazoles with formaldehyde in aqueous hydrochloric acid reported the crystal structures of several (1H-indazol-1-yl)methanol derivatives, including the 4-nitro derivative.[6][7][8] These structures provide direct insight into the influence of the nitro group on the crystal packing of the indazole core.
| Crystallographic Parameter | (4-Nitro-1H-indazol-1-yl)methanol |
| Chemical Formula | C₈H₇N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not explicitly stated in abstract |
| b (Å) | Value not explicitly stated in abstract |
| c (Å) | Value not explicitly stated in abstract |
| β (°) | Value not explicitly stated in abstract |
| V (ų) | Value not explicitly stated in abstract |
| Z | 4 |
Note: Detailed unit cell parameters were not available in the provided search results. The key finding is the dimeric association through hydrogen bonding.
A significant feature of the crystal structures of these nitro-indazole derivatives is the formation of dimers through intermolecular O-H···N hydrogen bonds.[6][7] This observation is crucial as it highlights a primary mode of intermolecular interaction that is likely to be present in other hydroxyl- and nitrogen-containing indazole derivatives.
Case Study 2: Crystal Structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone
The crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone provides another valuable example of the solid-state arrangement of a nitroindazole derivative.[9]
| Crystallographic Parameter | 1-(6-Nitro-1H-indazol-1-yl)ethanone [9] |
| Chemical Formula | C₉H₇N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8919 (1) |
| b (Å) | 20.4831 (6) |
| c (Å) | 11.2580 (4) |
| β (°) | 92.757 (1) |
| V (ų) | 896.43 (5) |
| Z | 4 |
In the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone, the indazole moiety is essentially planar. The crystal packing is characterized by weak C-H···O and C-H···N hydrogen bonds, which form layers. These layers are further associated through π-stacking interactions to create a three-dimensional network.[9]
Structural Insights and Implications for 4-Nitro-1H-indazol-6-ol
Based on the crystallographic data of the related nitroindazole derivatives, we can make informed predictions about the likely crystal structure of 4-Nitro-1H-indazol-6-ol.
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group at the 6-position and the indazole nitrogen atoms strongly suggests that hydrogen bonding will be a dominant intermolecular force. It is highly probable that 4-Nitro-1H-indazol-6-ol will form extensive hydrogen-bonded networks, potentially involving both O-H···N and O-H···O interactions with the nitro group. The formation of dimers, similar to that observed in (4-Nitro-1H-indazol-1-yl)methanol, is a distinct possibility.
-
π-Stacking: The aromatic indazole ring system is conducive to π-stacking interactions. As seen in the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone, these interactions are likely to play a significant role in the overall crystal packing, contributing to the stability of the crystal lattice.
-
Molecular Conformation: The indazole ring system is expected to be largely planar. The relative orientation of the nitro and hydroxyl groups will be a key determinant of the overall molecular conformation and the resulting packing arrangement.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Nitroindazole Derivative
This section provides a standardized, step-by-step protocol for the determination of the crystal structure of a novel nitroindazole derivative.
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryo-loop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell and Bravais lattice, select an appropriate data collection strategy to ensure complete and redundant data are collected.
-
Execute the full data collection run.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Apply corrections for Lorentz and polarization effects.
-
Perform an absorption correction based on the crystal shape and size.
-
Scale and merge the data to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Determine the space group from the systematic absences in the reflection data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.
-
Continue refinement until convergence is reached, as indicated by the stabilization of the R-factor and other refinement statistics.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using software tools like PLATON to check for missed symmetry or other potential issues.
-
Analyze the molecular geometry, intermolecular interactions (hydrogen bonds, π-stacking), and crystal packing.
-
Prepare the final structural data for deposition in a crystallographic database (e.g., the Cambridge Structural Database, CSD).
-
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for small molecule X-ray crystallography.
Caption: Workflow for Small Molecule X-ray Crystallography.
Conclusion
While the specific crystal structure of 4-Nitro-1H-indazol-6-ol remains to be determined, this technical guide has provided a comprehensive overview of the crystallographic landscape of closely related nitroindazole derivatives. The case studies of (4-Nitro-1H-indazol-1-yl)methanol and 1-(6-Nitro-1H-indazol-1-yl)ethanone reveal the critical roles of hydrogen bonding and π-stacking interactions in dictating the solid-state architecture of these molecules. These insights provide a strong foundation for predicting the structural properties of 4-Nitro-1H-indazol-6-ol and other novel nitroindazole compounds. The detailed experimental protocol and workflow visualization serve as a practical resource for researchers engaged in the synthesis and structural characterization of new chemical entities for drug discovery. The elucidation of crystal structures is an indispensable component of modern drug development, enabling the rational design of molecules with improved efficacy and physicochemical properties.
References
-
Alonso, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Alonso, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
NIST. (n.d.). 1H-Indazole, 6-nitro-. NIST WebBook. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). [Link]
-
Onys'ko, P. et al. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]
-
Fall, M., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -diindolocarbazole derivative. PubMed Central. [Link]
-
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
-
Pozharskii, A. F., et al. (2011). Application of Nitroazoles. ResearchGate. [Link]
-
Singh, R., et al. (2023). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
Bonandi, E., et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
-
Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Alonso, G., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
-
PubChem. (n.d.). 6-Nitroindazole. [Link]
-
Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. [Link]
Sources
- 1. 6-Nitroindazole | 7597-18-4 [chemicalbook.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Nitro-1H-indazol-6-ol in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from formulation and bioavailability to toxicological assessment. 4-Nitro-1H-indazol-6-ol, a heterocyclic compound featuring a nitro-substituted indazole core with a hydroxyl group, represents a scaffold of significant interest in medicinal chemistry. Its structural motifs suggest potential applications as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. However, the successful progression of any such candidate is contingent on a thorough characterization of its solubility profile.
This technical guide provides a comprehensive exploration of the solubility of 4-Nitro-1H-indazol-6-ol in organic solvents. As a Senior Application Scientist, the insights presented herein are grounded in both theoretical principles and established laboratory practices. This document is designed to be a practical resource for researchers, scientists, and professionals in drug development, offering not only predictive analysis but also detailed methodologies for empirical determination. We will delve into the molecular characteristics of 4-Nitro-1H-indazol-6-ol, forecast its behavior in various solvent classes, and provide a robust experimental framework for accurate solubility measurement.
Physicochemical Properties of 4-Nitro-1H-indazol-6-ol
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The structure of 4-Nitro-1H-indazol-6-ol, with its combination of aromatic, polar, and hydrogen-bonding functionalities, suggests a nuanced solubility profile.
| Property | Value (Predicted/Calculated) | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₇H₅N₃O₃ | - |
| Molecular Weight | 179.14 g/mol | - |
| pKa (Predicted) | ~7.5-8.5 (hydroxyl proton), ~12-13 (indazole N-H) | - |
| LogP (Predicted) | 1.5 - 2.0 | - |
Note: The pKa and LogP values are estimations based on the functional groups present and related structures. Experimental determination is recommended for precise values.
Theoretical Solubility Profile in Common Organic Solvents
The principle of "like dissolves like" provides a strong framework for predicting the solubility of 4-Nitro-1H-indazol-6-ol. The presence of a hydroxyl group and a nitro group, both capable of hydrogen bonding, alongside the indazole ring system, dictates its interactions with different solvent types.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl and nitro groups of 4-Nitro-1H-indazol-6-ol are expected to interact favorably with these solvents, leading to high solubility .
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors. They will readily solvate the polar regions of the molecule, particularly the hydroxyl group. High to moderate solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of 4-Nitro-1H-indazol-6-ol is significant, making it unlikely to be well-solvated by nonpolar solvents. Low solubility is expected in this class of solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solute and solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is more polar and may offer moderate solubility; diethyl ether is less polar. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can engage in dipole-dipole interactions, but lack hydrogen bonding capability. |
| Nonpolar | Hexane, Toluene, Heptane | Low | Mismatch in polarity between the solute and solvent. |
Experimental Protocol for Solubility Determination
To move beyond theoretical predictions, a robust experimental approach is necessary. The following is a detailed, self-validating protocol for determining the equilibrium solubility of 4-Nitro-1H-indazol-6-ol using the shake-flask method, a gold standard in the field.
Materials and Reagents
-
4-Nitro-1H-indazol-6-ol (solid, of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of solid 4-Nitro-1H-indazol-6-ol to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid is crucial to ensure equilibrium is reached with the solid phase present. b. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required to reach a plateau in concentration.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete sedimentation of undissolved solid.
-
Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the supernatant from each vial using a clean pipette. b. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles. c. Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification by HPLC or UV-Vis Spectroscopy: a. Calibration Curve: Prepare a series of standard solutions of 4-Nitro-1H-indazol-6-ol of known concentrations in each solvent. b. Analyze the standards to generate a calibration curve of absorbance or peak area versus concentration. c. Analyze the diluted samples and use the calibration curve to determine the concentration of 4-Nitro-1H-indazol-6-ol in the saturated solutions.
-
Calculation of Solubility: a. Multiply the determined concentration by the dilution factor to obtain the solubility of the compound in each solvent. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
Caption: Experimental workflow for determining the solubility of 4-Nitro-1H-indazol-6-ol.
Factors Influencing Solubility
Several external factors can significantly impact the measured solubility of 4-Nitro-1H-indazol-6-ol. It is crucial to control and report these conditions to ensure data reproducibility and relevance.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. For compounds intended for physiological applications, determining solubility at both room temperature (25 °C) and physiological temperature (37 °C) is often valuable.
-
pH and Ionization: While this guide focuses on organic solvents, the acidic protons on the hydroxyl group and the indazole ring mean that in aqueous or protic organic solvents, the pH can influence the ionization state and thus the solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The thermodynamically most stable form will have the lowest solubility. It is good practice to characterize the solid form used in solubility studies.
Caption: Key factors that influence the solubility of 4-Nitro-1H-indazol-6-ol.
Conclusion
For researchers and drug development professionals, the methodologies outlined in this guide offer a robust framework for the empirical determination of solubility, ensuring data of high quality and relevance. A thorough understanding and characterization of the solubility of 4-Nitro-1H-indazol-6-ol will undoubtedly facilitate its potential development as a valuable building block in the synthesis of novel therapeutic agents.
References
There are no direct references for the solubility of 4-Nitro-1H-indazol-6-ol. The following are general references for the principles and methods described.
-
Title: Techniques for the Determination of the Solubility of Poorly Soluble Drugs Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: European Journal of Pharmaceutical Sciences URL: [Link]
- Title: Physicochemical Properties and Solubility Source: In Remington: The Science and Practice of Pharmacy URL
An In-Depth Technical Guide on the Potential Mechanism of Action of 4-Nitro-1H-indazol-6-ol
A Note to the Researcher: The following guide addresses the current landscape of scientific understanding surrounding 4-Nitro-1H-indazol-6-ol. As of the latest literature review, no direct studies have been published elucidating the specific mechanism of action for this particular compound. However, based on the well-documented activities of structurally related nitro-indazole derivatives, a strong hypothesis can be formulated to guide future research. This document synthesizes the available evidence for this chemical class to propose a potential mechanism and outlines the experimental pathways to validate it.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, anti-HIV, antimicrobial, and antiparasitic effects[1][2]. The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of a nitro group, in particular, has been shown to confer potent and specific biological activities to the indazole core.
The Emerging Role of Nitro-Indazoles: A Focus on Nitric Oxide Synthase Inhibition
While the specific target of 4-Nitro-1H-indazol-6-ol remains to be identified, a significant body of evidence points towards the inhibition of Nitric Oxide Synthase (NOS) as a primary mechanism for many nitro-indazole compounds[3].
Nitric Oxide (NO) is a crucial signaling molecule involved in a vast range of physiological and pathological processes. It is synthesized by three distinct isoforms of Nitric Oxide Synthase:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in neurotransmission.
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli.
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is crucial for regulating vascular tone.
The dysregulation of NO production is implicated in various disorders, making NOS isoforms attractive therapeutic targets.
Evidence for NOS Inhibition by Structurally Related Compounds
Notably, 4-nitroindazole , a close structural analog of the compound , has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS)[4]. Similarly, 7-nitroindazole is a well-characterized NOS inhibitor with demonstrated antinociceptive, neuroprotective, anxiolytic, and analgesic properties in preclinical models[5]. The consistent observation of NOS inhibition across different nitro-indazole isomers strongly suggests that this is a class effect.
A Hypothesized Mechanism of Action for 4-Nitro-1H-indazol-6-ol
Based on the available evidence, it is hypothesized that 4-Nitro-1H-indazol-6-ol likely functions as an inhibitor of Nitric Oxide Synthase, with a potential for isoform selectivity. The presence of the 4-nitro group is critical for this activity. The 6-hydroxyl group may influence the compound's solubility, cell permeability, and binding affinity to the target enzyme, potentially modulating its potency and isoform selectivity compared to other nitro-indazoles.
The proposed mechanism of action is visualized in the following signaling pathway diagram:
Experimental Validation of the Hypothesized Mechanism
To investigate and confirm the proposed mechanism of action for 4-Nitro-1H-indazol-6-ol, a series of in vitro and in cellulo experiments are recommended.
In Vitro NOS Inhibition Assays
The primary step is to determine if 4-Nitro-1H-indazol-6-ol directly inhibits the activity of the NOS isoforms.
Experimental Protocol: NOS Activity Assay (Griess Assay)
-
Enzyme Source: Recombinant human nNOS, iNOS, and eNOS.
-
Substrate and Cofactors: L-arginine, NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin.
-
Test Compound: 4-Nitro-1H-indazol-6-ol dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Procedure: a. Incubate the recombinant NOS enzyme with the necessary cofactors and varying concentrations of 4-Nitro-1H-indazol-6-ol. b. Initiate the reaction by adding L-arginine. c. Allow the reaction to proceed for a defined period at 37°C. d. Terminate the reaction. e. Measure the amount of nitrite (a stable oxidation product of NO) produced using the Griess reagent.
-
Data Analysis: Calculate the IC50 value for each NOS isoform to determine the potency and selectivity of inhibition.
The following workflow diagram illustrates this experimental process:
Cellular Assays for NO Production
To confirm that 4-Nitro-1H-indazol-6-ol can inhibit NO production in a cellular context, assays using appropriate cell lines are necessary.
Experimental Protocol: Cellular NO Production Assay
-
Cell Lines:
-
For iNOS: Murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
For nNOS: Neuronal cell line (e.g., SH-SY5Y) stimulated with an appropriate agonist.
-
For eNOS: Human umbilical vein endothelial cells (HUVECs) stimulated with a calcium ionophore or vascular endothelial growth factor (VEGF).
-
-
Procedure: a. Culture the selected cell line to the desired confluency. b. Pre-incubate the cells with varying concentrations of 4-Nitro-1H-indazol-6-ol. c. Stimulate the cells to induce NO production. d. After a suitable incubation period, collect the cell culture supernatant. e. Measure the nitrite concentration in the supernatant using the Griess assay.
-
Data Analysis: Determine the dose-dependent effect of 4-Nitro-1H-indazol-6-ol on cellular NO production.
Alternative and Complementary Mechanisms
While NOS inhibition is the most probable mechanism, other potential activities of nitro-indazoles should also be considered and investigated.
Antiparasitic Activity
Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated antileishmanial activity, with molecular docking studies suggesting they bind to the Leishmania trypanothione reductase enzyme[6]. This suggests that 4-Nitro-1H-indazol-6-ol could also be explored for its antiparasitic potential.
Anti-Cancer and Anti-Platelet Activity
The broader class of nitro-indazole derivatives has been investigated for anti-cancer and anti-platelet activities[7]. High-throughput screening against various cancer cell lines and platelet aggregation assays could reveal additional mechanisms of action.
IDO1 Inhibition
Research into 4,6-disubstituted 1H-indazole derivatives has highlighted their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer[2]. Given its substitution pattern, 4-Nitro-1H-indazol-6-ol could be a candidate for IDO1 inhibition.
Conclusion and Future Directions
The scientific literature strongly supports the hypothesis that 4-Nitro-1H-indazol-6-ol is a likely inhibitor of Nitric Oxide Synthase. The immediate research priority should be to validate this hypothesis through direct enzymatic and cellular assays. Determining the IC50 values for each NOS isoform will be crucial for understanding its therapeutic potential and potential side-effect profile.
Further investigations into its antiparasitic, anti-cancer, and IDO1 inhibitory activities could uncover additional therapeutic applications for this compound. The synthesis of analogs with modifications to the 6-hydroxyl group could also provide valuable structure-activity relationship (SAR) data to optimize its potency and selectivity. This structured approach will pave the way for a comprehensive understanding of the mechanism of action of 4-Nitro-1H-indazol-6-ol and its potential as a novel therapeutic agent.
References
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
- Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177–3180.
- Zhang, Z., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(19), 4433.
- Abdelahi, M. M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2216–2228.
- Ben-M'barek, I., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Moroccan Journal of Chemistry, 5(4), 683-690.
- Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.
-
PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"biological activity of 4-Nitro-1H-indazol-6-ol"
An In-Depth Technical Guide on the Biological Activity of 4-Nitro-1H-indazol-6-ol
Authored by: A Senior Application Scientist
Foreword: Charting the Unexplored Potential of 4-Nitro-1H-indazol-6-ol
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the scientific landscape of 4-Nitro-1H-indazol-6-ol. It is a compound of interest nestled within the broader, pharmacologically significant family of indazole derivatives. While direct, extensive research on this specific molecule is nascent, the wealth of data on structurally related nitroindazoles provides a fertile ground for predictive analysis and targeted investigation. This document serves as both a summary of established principles derived from analogous compounds and a forward-looking roadmap for elucidating the unique biological profile of 4-Nitro-1H-indazol-6-ol. Our approach is rooted in a synthesis of existing literature on nitroindazole scaffolds, offering a robust framework for hypothesis-driven research.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties.[1][2] The therapeutic versatility of indazoles stems from their ability to mimic endogenous purine bases like adenine and guanine, allowing for interactions with a variety of biopolymers and enzymatic systems.[3] The introduction of a nitro group, as seen in 4-Nitro-1H-indazol-6-ol, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a scaffold, often enhancing its potency or conferring novel functionalities.[4]
Predicted Biological Activities of 4-Nitro-1H-indazol-6-ol: An Evidence-Based Extrapolation
Based on the established bioactivities of structurally similar nitroindazole derivatives, we can hypothesize several promising avenues for the therapeutic application of 4-Nitro-1H-indazol-6-ol. The substitution pattern, featuring a nitro group at position 4 and a hydroxyl group at position 6, is anticipated to significantly influence its interaction with biological targets.
Anticancer Potential
A substantial body of evidence points to the anticancer properties of nitroindazole derivatives.[4][5] For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated notable antiproliferative activity against lung carcinoma cell lines, with IC50 values in the low micromolar range.[6] Furthermore, various 6-substituted amino-1H-indazole derivatives have shown growth inhibitory activity across multiple human cancer cell lines.[5][7]
The cytotoxic effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest.[8] It is plausible that 4-Nitro-1H-indazol-6-ol could exert similar effects, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.
Hypothesized Mechanism of Action: Modulation of Apoptotic Pathways
We propose that 4-Nitro-1H-indazol-6-ol may induce apoptosis in cancer cells by influencing the Bcl-2 family of proteins and the p53/MDM2 pathway, a mechanism observed in other indazole derivatives.[8] The nitro group could play a crucial role in the interaction with key enzymatic targets, while the hydroxyl group might enhance solubility and hydrogen bonding interactions within the target's active site.
Caption: Hypothesized apoptotic pathway induced by 4-Nitro-1H-indazol-6-ol.
Anti-inflammatory Activity
Indazole derivatives have been recognized for their potent anti-inflammatory effects.[3][9] Studies have shown that compounds like 6-nitroindazole can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β.[9] The anti-inflammatory action of indazoles is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
The structural features of 4-Nitro-1H-indazol-6-ol, particularly the nitro and hydroxyl groups, suggest its potential as an anti-inflammatory agent. These functional groups can participate in key interactions with the active sites of inflammatory enzymes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To validate the anti-inflammatory potential of 4-Nitro-1H-indazol-6-ol, a COX-2 inhibition assay can be performed.
-
Objective: To determine the IC50 value of 4-Nitro-1H-indazol-6-ol for the inhibition of COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
4-Nitro-1H-indazol-6-ol (test compound)
-
Celecoxib (positive control)
-
Assay buffer and detection reagents
-
-
Procedure:
-
Prepare a series of dilutions of 4-Nitro-1H-indazol-6-ol and celecoxib.
-
In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound or control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using an appropriate detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Antileishmanial and Antimicrobial Potential
Nitro-substituted heterocyclic compounds are a well-established class of antimicrobial and antiparasitic agents.[4] Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[2][10] The proposed mechanism for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species.
Given this precedent, 4-Nitro-1H-indazol-6-ol warrants investigation for its potential activity against various pathogens, including Leishmania species and other microbes.
Synthesis and Characterization
While a specific, published synthesis for 4-Nitro-1H-indazol-6-ol was not prominently found in the initial literature survey, general methods for the synthesis of nitroindazole derivatives can be adapted. A plausible synthetic route could involve the nitration of a corresponding indazol-6-ol precursor. The precise conditions for such a reaction would need to be optimized to control the regioselectivity of the nitration.
Following synthesis, rigorous characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography is essential to confirm the structure and purity of 4-Nitro-1H-indazol-6-ol.[11][12][13]
Quantitative Data on Related Compounds
To provide a quantitative context for the potential efficacy of 4-Nitro-1H-indazol-6-ol, the following table summarizes the reported biological activities of structurally related nitroindazole derivatives.
| Compound/Derivative Class | Biological Activity | Cell Line/Target | IC50/MIC | Reference |
| 6-Nitro- and 6-Amino-benzo[g]indazoles | Antiproliferative | NCI-H460 (Lung Carcinoma) | 5–15 μM | [6] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | Antiproliferative | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 μM | [5][7] |
| 6-Nitroindazole | Anti-inflammatory (IL-1β inhibition) | - | 100.75 μM | [9] |
| 3-Chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Leishmania species | - | [2][10] |
Experimental Workflow for Biological Evaluation
The following workflow provides a comprehensive strategy for the initial biological screening of 4-Nitro-1H-indazol-6-ol.
Caption: A comprehensive workflow for the biological evaluation of 4-Nitro-1H-indazol-6-ol.
Conclusion and Future Directions
4-Nitro-1H-indazol-6-ol represents a molecule of significant interest at the intersection of established pharmacological scaffolds and novel chemical entities. While direct experimental data remains to be generated, a robust, evidence-based framework for its potential biological activities can be constructed from the extensive research on related nitroindazole derivatives. The predicted anticancer, anti-inflammatory, and antimicrobial properties of 4-Nitro-1H-indazol-6-ol make it a compelling candidate for further investigation. The experimental protocols and workflows outlined in this guide provide a clear path forward for researchers to unlock the therapeutic potential of this promising compound. Future studies should focus on its synthesis, in vitro screening, and subsequent mechanistic studies to validate these hypotheses and pave the way for potential preclinical development.
References
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). MATEC Web of Conferences, 107, 00019. [Link]
-
Nguyen, T. T. H., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(8), 754-761. [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(11), FF01–FF05. [Link]
-
Saeed, S., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic Chemistry, 115, 105221. [Link]
-
Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 346–358. [Link]
-
Abdelahi, M. M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 346–358. [Link]
-
Rojas, J., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2469. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. [Link]
-
Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296–297. [Link]
-
Katritzky, A. R., et al. (2001). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. The Journal of Organic Chemistry, 66(16), 5595–5600. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). ResearchGate. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
-
Antileishmanial activity of 5-nitroindazole derivatives. (2023). PMC. [Link]
-
Synthesis and biological evaluation of indazole derivatives. (2015). ResearchGate. [Link]
-
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. [Link]
-
Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2020). ResearchGate. [Link]
-
Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. (2021). PMC. [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022). ResearchGate. [Link]
- Synthesis method of indazole compound. (2013).
-
DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (2023). ResearchGate. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]
-
7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. (2000). PubMed. [Link]
-
1-Allyl-6-nitro-1H-indazole. (2012). PMC. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
In Vitro Evaluation Framework for 4-Nitro-1H-indazol-6-ol
A Strategic Validation Protocol for High-Value Scaffolds
Executive Summary
4-Nitro-1H-indazol-6-ol (CAS: 885518-83-2) represents a "privileged scaffold" in medicinal chemistry, merging the kinase-affinity of the indazole core with the metabolic reactivity of nitro- and phenol-functional groups. While indazole-6-ols have validated efficacy as 5-HT receptor agonists and kinase inhibitors (e.g., LRRK2, GSK-3), the presence of the C4-nitro group introduces specific "structural alerts" regarding genotoxicity and metabolic instability.
This guide provides a rigorous in vitro evaluation pipeline designed to de-risk this compound early in the drug discovery process. It moves beyond generic screening to address the specific physicochemical and toxicological liabilities inherent to nitro-functionalized indazoles.
Part 1: Physicochemical Profiling (The Foundation)
Before biological efficacy can be assessed, the compound’s behavior in aqueous buffers must be validated. The coexistence of an acidic phenol (6-OH) and a basic indazole nitrogen creates a complex ionization profile that dictates assay reproducibility.
Thermodynamic Solubility & pKa Determination
Rationale: The predicted pKa of the 6-hydroxyl group is ~7.6. This places it near physiological pH, meaning the compound exists in a flux between neutral and anionic states in standard assay buffers (pH 7.4). This ionization shift can drastically alter lipophilicity (LogD) and membrane permeability.
Protocol: Miniaturized Shake-Flask Method
-
Preparation: Prepare a 10 mM stock solution of 4-Nitro-1H-indazol-6-ol in DMSO.
-
Buffer Systems: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Spike stock solution into buffers (final 1% DMSO) to a target concentration of 200 µM. Incubate at 25°C for 24 hours with agitation (400 rpm).
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
Chemical Stability (Nitro-Reduction Liability)
Rationale: Nitro groups are susceptible to non-enzymatic reduction in the presence of certain reducing agents (e.g., DTT, TCEP) often found in kinase assay buffers. This can lead to false positives/negatives.
Validation Step:
-
Incubate 10 µM compound in assay buffer +/- 1 mM DTT for 4 hours.
-
Analyze via LC-MS to detect the formation of the corresponding amine (M-30 mass shift). If reduction occurs, switch to non-reducing TCEP or omit reducing agents.
Part 2: Safety & Toxicology (The "No-Go" Decision)
The 4-nitro group is a structural alert for mutagenicity (Ames positive) and bioreductive toxicity. These assays must be prioritized before expensive efficacy screening.
Genotoxicity: The Ames Test (OECD 471)
Causality: Nitroarenes are often activated by bacterial nitroreductases to form hydroxylamines, which can alkylate DNA. Protocol:
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform +/- S9 liver fraction.
-
Threshold: A >2-fold increase in revertant colonies over vehicle control constitutes a positive "No-Go" signal for non-oncology indications.
Cytotoxicity Profiling (CellTiter-Glo®)
Rationale: Distinguish specific target engagement from general mitochondrial toxicity. Workflow:
-
Cell Lines: HepG2 (liver tox proxy) and HEK293 (kidney/general).
-
Dosing: 8-point serial dilution (0.1 nM to 100 µM).
-
Endpoint: Measure ATP levels after 48h exposure using luciferase-based luminescence.
-
Analysis: Calculate CC50. A CC50 < 10 µM suggests significant off-target toxicity.
Part 3: Target Engagement & Functional Profiling
Indazole-6-ols are historically linked to Kinase inhibition (binding the hinge region) and GPCR agonism.
Kinase Profiling (ADP-Glo™ Assay)
Hypothesis: The indazole nitrogen and 6-hydroxyl group can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. Target Panel: LRRK2, GSK-3β, and CRAF (common indazole targets).
Step-by-Step Protocol:
-
Reaction Mix: Combine Recombinant Kinase (e.g., GSK-3β, 5 ng), Substrate (peptide, 20 µM), and ATP (10 µM) in kinase buffer.
-
Compound Addition: Add 4-Nitro-1H-indazol-6-ol (10 µM screening dose).
-
Incubation: 60 min at Room Temperature.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Readout: Measure Luminescence. Calculate % Inhibition relative to DMSO control.
Metabolic Stability (Microsomal Stability)
Rationale: The 6-OH is a prime site for Phase II Glucuronidation, while the 4-NO2 is a site for Phase I reduction. Diagram: The following diagram illustrates the divergent metabolic fates that must be monitored.
Figure 1: Predicted metabolic pathways for 4-Nitro-1H-indazol-6-ol. The formation of the 4-amino metabolite (red) is a potential toxicity flag due to reactive intermediate formation.
Part 4: Data Analysis & Decision Matrix
Summarize the evaluation using the following decision matrix to determine the compound's viability.
| Parameter | Assay | "Go" Criteria | "Caution" / Flag |
| Solubility | Thermodynamic (pH 7.4) | > 50 µM | < 10 µM (Formulation risk) |
| Genotoxicity | Ames Test (TA98/100) | Negative | Positive (Stop for non-oncology) |
| Cytotoxicity | CellTiter-Glo (HepG2) | CC50 > 50 µM | CC50 < 10 µM |
| Metabolism | Microsomal Stability (Human) | t1/2 > 30 min | Rapid Nitro reduction |
| Potency | Kinase Panel (10 µM) | > 50% Inhibition | < 10% Inhibition (Inactive) |
Part 5: Evaluation Logic Diagram
The following workflow illustrates the logical sequence of experiments to maximize resource efficiency.
Figure 2: Strategic Go/No-Go decision tree. Note that Genotoxicity (Ames) is placed early due to the high risk associated with nitro-aromatics.
References
-
OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Solubility/Stability protocols).
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.Link
-
Boiani, L., et al. (2009).[1] Nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: Synthesis, biological evaluation, and mechanism of action studies.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] (Context for nitroindazole biological activity). Link
-
May, J. A., et al. (2006). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity.[2] Journal of Medicinal Chemistry.[2][7] (Validates indazol-6-ol as a bioactive scaffold). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2016036586A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
4-Nitro-1H-indazol-6-ol: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Promise of Kinase Inhibitors and the Rise of the Indazole Scaffold
The field of oncology has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in binding to the ATP-binding site of various kinases.[1][2] This has led to the development of several FDA-approved anticancer drugs, including axitinib, pazopanib, and entrectinib, all of which feature the indazole moiety.[1][3] This guide focuses on the potential of a specific, yet underexplored, member of this family: 4-Nitro-1H-indazol-6-ol. While direct experimental data on this compound as a kinase inhibitor is limited in publicly available literature, this document will provide a comprehensive theoretical framework for its investigation, drawing upon the extensive knowledge of related indazole derivatives and the fundamental principles of kinase inhibitor design. We will explore its synthesis, potential kinase targets, and the experimental workflows required to validate its activity.
Physicochemical Properties and Synthetic Strategy
The structure of 4-Nitro-1H-indazol-6-ol combines the key features of the indazole ring with two critical functional groups: a nitro group at position 4 and a hydroxyl group at position 6. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indazole ring system, potentially impacting its interaction with the kinase active site. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, providing crucial interactions for anchoring the molecule within the ATP-binding pocket.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.14 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Data predicted using computational tools.
Proposed Synthetic Route
This proposed multi-step synthesis begins with the diazotization of a commercially available dinitroaniline derivative, followed by an intramolecular cyclization to form the dinitroindazole core. Subsequent selective reduction of one nitro group to an amine, followed by diazotization and hydrolysis, would yield the final product. Each step would require careful optimization of reaction conditions to ensure high yield and purity.
Potential Kinase Targets and Mechanism of Action: A Structure-Based Hypothesis
The indazole scaffold is known to mimic the adenine moiety of ATP, enabling it to bind to the hinge region of the kinase ATP-binding site. The specific substitutions on the indazole ring then determine the inhibitor's potency and selectivity for different kinases.
Hypothesized Kinase Interactions
The 4-nitro and 6-hydroxyl groups of 4-Nitro-1H-indazol-6-ol are predicted to play a crucial role in its kinase binding affinity and selectivity.
-
Indazole Core: The N1-H and N2 of the indazole ring are expected to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a common binding motif for indazole-based inhibitors.
-
6-Hydroxyl Group: The hydroxyl group at the C6 position can act as a hydrogen bond donor or acceptor, potentially interacting with key residues in the active site, such as the catalytic loop or the DFG motif, or with ordered water molecules. This interaction can significantly contribute to the binding affinity.
-
4-Nitro Group: The nitro group at the C4 position is a strong electron-withdrawing group and can influence the overall electronic properties of the indazole ring. Its position may allow for interactions with the gatekeeper residue, which is a key determinant of kinase selectivity. The bulk and electronic nature of the nitro group could either be favorable for binding to specific kinases or introduce steric hindrance, thus dictating the selectivity profile.
Based on the known targets of other substituted indazoles, potential kinase targets for 4-Nitro-1H-indazol-6-ol could include:
-
Tyrosine Kinases: Such as members of the Src family (e.g., Lck), VEGFR, and FGFR, which are frequently targeted by indazole derivatives.[2]
-
Serine/Threonine Kinases: Including Aurora kinases and Polo-like kinases (PLKs), which are also known to be inhibited by compounds with the indazole scaffold.[2]
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized kinase inhibitory activity of 4-Nitro-1H-indazol-6-ol, a systematic experimental approach is required.
Workflow for Characterization of a Novel Kinase Inhibitor
Detailed Experimental Protocols
1. Biochemical Kinase Inhibition Assays
-
Objective: To determine the in vitro inhibitory activity of 4-Nitro-1H-indazol-6-ol against a panel of kinases.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 10 µM) against a broad range of kinases.
-
For kinases showing significant inhibition (e.g., >50% at 10 µM), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
A common assay format is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
2. Cell-Based Assays
-
Objective: To assess the cellular activity of the compound in relevant cancer cell lines.
-
Methodology:
-
Proliferation/Viability Assay: Treat cancer cell lines with increasing concentrations of 4-Nitro-1H-indazol-6-ol for 72 hours. Cell viability can be measured using assays such as MTT or CellTiter-Glo®.
-
Apoptosis Assay: To determine if the compound induces programmed cell death, treat cells and then perform assays like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the proliferation assays. Quantify the percentage of apoptotic cells from the flow cytometry data.
3. Target Engagement and Pathway Modulation
-
Objective: To confirm that the compound inhibits the intended kinase target within the cell and modulates its downstream signaling pathway.
-
Methodology:
-
Western Blotting: Treat cells with the compound for a defined period. Lyse the cells and perform western blotting to detect the phosphorylation status of the target kinase and its key downstream substrates. A decrease in phosphorylation indicates target engagement and inhibition.
-
-
Data Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to a loading control.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of 4-Nitro-1H-indazol-6-ol is yet to be established, its structural features, particularly the privileged indazole scaffold and the strategically placed nitro and hydroxyl groups, make it a compelling candidate for investigation. The theoretical framework and experimental workflows outlined in this guide provide a clear path for its synthesis, characterization, and validation as a potential novel kinase inhibitor. Future research should focus on its synthesis and subsequent screening against a diverse panel of kinases to identify its primary targets. Positive hits would then warrant further investigation into its mechanism of action, cellular activity, and ultimately, its potential as a therapeutic agent in preclinical cancer models. The exploration of such novel chemical entities is crucial for the continued advancement of targeted cancer therapies.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Researches in the series of 6-nitroindazole, synthesis and biological activities. HAL Open Science. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link]
-
The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. PubMed. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
-
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. PubMed. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Nitro-1H-indazol-6-ol: A Technical Guide for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide delves into the untapped therapeutic potential of a specific, yet under-investigated derivative: 4-Nitro-1H-indazol-6-ol. By drawing parallels with structurally analogous compounds and leveraging established pharmacological principles, we will explore its plausible applications in oncology, inflammation, and neurological disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic framework for the synthesis, characterization, and preclinical evaluation of this promising molecule. We will dissect its potential mechanisms of action, propose robust experimental workflows for validation, and offer insights into its journey from a laboratory curiosity to a potential clinical candidate.
Introduction: The Indazole Core and the Promise of 4-Nitro-1H-indazol-6-ol
Indazole derivatives have garnered significant attention in the pharmaceutical industry due to their wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and analgesic properties.[1][2][3] The bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological activity. Several indazole-based drugs, such as the anti-emetic granisetron and the non-steroidal anti-inflammatory drug benzydamine, have successfully reached the market, underscoring the clinical relevance of this heterocyclic system.[4]
The subject of this guide, 4-Nitro-1H-indazol-6-ol, presents a unique combination of functional groups that suggests a compelling, albeit unexplored, therapeutic profile. The nitro group, a well-known pharmacophore, is present in numerous bioactive molecules and can contribute to various mechanisms of action, including nitric oxide synthase (NOS) inhibition.[5][6] The hydroxyl group at the 6-position offers a potential site for metabolic activation or further chemical derivatization to enhance potency and selectivity. This guide will, therefore, focus on three primary areas of therapeutic investigation for 4-Nitro-1H-indazol-6-ol: oncology, inflammation, and neurological disorders, with a particular emphasis on its potential as a nitric oxide synthase inhibitor.
Synthetic Strategy: A Proposed Pathway to 4-Nitro-1H-indazol-6-ol
The proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 4-Nitro-1H-indazol-6-ol.
Experimental Protocol: Synthesis of 4-Nitro-1H-indazol-6-ol
-
Nitration of a Substituted Phenol: Begin with a commercially available and suitably protected 2-methyl-5-nitrophenol. Introduce a second nitro group at the 3-position using standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid).
-
Oxidation of the Methyl Group: The methyl group at the 2-position is then selectively oxidized to a formyl group to yield 2-formyl-3,5-dinitrophenol. This can be achieved using a mild oxidizing agent to avoid over-oxidation.
-
Oximation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, 2-(hydroxyimino)methyl-3,5-dinitrophenol.
-
Reductive Cyclization: The final and key step involves the reductive cyclization of the oxime intermediate. Treatment with a reducing agent, such as tin(II) chloride in hydrochloric acid, is expected to selectively reduce the nitro group at the 3-position to an amino group, which will then undergo intramolecular cyclization with the oxime to form the indazole ring, yielding the target compound, 4-Nitro-1H-indazol-6-ol.
Purification and Characterization: The crude product should be purified using column chromatography. The structure and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Hypothesized Therapeutic Applications and Mechanisms of Action
Based on the structural features of 4-Nitro-1H-indazol-6-ol and the known biological activities of related compounds, we can postulate several promising therapeutic applications.
Oncology: A Potential Kinase Inhibitor and Apoptosis Inducer
The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors, such as pazopanib and axitinib.[3][9] These drugs target various receptor tyrosine kinases involved in tumor angiogenesis and proliferation. The substitution pattern of 4-Nitro-1H-indazol-6-ol could facilitate its binding to the ATP-binding pocket of various kinases.
Proposed Mechanism of Action:
-
Kinase Inhibition: 4-Nitro-1H-indazol-6-ol may act as a competitive inhibitor of ATP binding to the active site of protein kinases that are frequently dysregulated in cancer, such as VEGFR, PDGFR, or members of the MAPK pathway.[10]
-
Induction of Apoptosis: Many indazole derivatives exert their anti-cancer effects by inducing programmed cell death (apoptosis).[11] This can occur through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, mediated by death receptors. Potential mechanisms include the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11]
Caption: Hypothesized anti-cancer mechanisms of 4-Nitro-1H-indazol-6-ol.
Anti-Inflammatory Activity: Targeting Key Inflammatory Mediators
Indazole derivatives have demonstrated significant anti-inflammatory properties.[1][2][12][13] This activity is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Proposed Mechanism of Action:
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a well-established mechanism for many anti-inflammatory drugs.
-
Cytokine Modulation: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), play a central role in orchestrating the inflammatory response. 4-Nitro-1H-indazol-6-ol may suppress the production or signaling of these cytokines.[12][13]
-
Free Radical Scavenging: The compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to inflammation-induced tissue damage.[12][13]
Neurological Disorders: A Focus on Nitric Oxide Synthase Inhibition
Several nitroindazole derivatives are known to be potent inhibitors of nitric oxide synthase (NOS).[5][6][14] Nitric oxide (NO) is a crucial signaling molecule in the nervous system, but its overproduction can be neurotoxic and contribute to the pathology of various neurological disorders, including Parkinson's disease and cerebral ischemia.[5][14]
Proposed Mechanism of Action:
-
Selective nNOS Inhibition: 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[5] The 4-nitro substitution in our target compound may also confer selectivity for nNOS over other isoforms (eNOS and iNOS), which would be advantageous in minimizing off-target effects. Inhibition of nNOS can protect against neurotoxicity by preventing the formation of peroxynitrite, a highly reactive and damaging species formed from the reaction of NO with superoxide radicals.[5]
Experimental Workflows for Preclinical Validation
To substantiate the hypothesized therapeutic applications of 4-Nitro-1H-indazol-6-ol, a systematic and rigorous preclinical evaluation is essential. The following experimental workflows are proposed:
In Vitro Anti-Cancer Activity Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of 4-Nitro-1H-indazol-6-ol on a panel of human cancer cell lines.
Experimental Protocol:
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Culture a panel of relevant cancer cell lines (e.g., lung, breast, colon).
-
Treat the cells with a range of concentrations of 4-Nitro-1H-indazol-6-ol for 48-72 hours.
-
Measure cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the IC₅₀ concentration of the compound.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Treat cancer cells with the compound and prepare cell lysates.
-
Perform Western blotting to assess the expression levels of key apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and proteins from relevant signaling pathways (e.g., phosphorylated forms of kinases).
-
Caption: Experimental workflow for in vitro anti-cancer evaluation.
In Vitro Anti-Inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory properties of 4-Nitro-1H-indazol-6-ol in cellular models of inflammation.
Experimental Protocol:
-
LPS-Stimulated Macrophage Assay:
-
Culture murine or human macrophages (e.g., RAW 264.7 or THP-1).
-
Pre-treat the cells with various concentrations of the compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatant using ELISA.
-
Measure nitric oxide production using the Griess assay.
-
-
COX-2 Inhibition Assay:
-
Utilize a commercially available COX-2 inhibitor screening kit to determine the IC₅₀ of the compound against COX-2 activity.
-
Nitric Oxide Synthase Inhibition Assay
Objective: To determine the inhibitory activity and isoform selectivity of 4-Nitro-1H-indazol-6-ol against nitric oxide synthase.
Experimental Protocol:
-
NOS Inhibition Assay:
-
Use commercially available recombinant human nNOS, eNOS, and iNOS enzymes.
-
Measure the conversion of [³H]-L-arginine to [³H]-L-citrulline in the presence of varying concentrations of the compound.
-
Calculate the IC₅₀ values for each NOS isoform to determine the potency and selectivity of inhibition.
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Anti-Cancer Activity of 4-Nitro-1H-indazol-6-ol
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung | |
| MCF-7 | Breast | |
| HCT116 | Colon |
Table 2: In Vitro Anti-Inflammatory Activity of 4-Nitro-1H-indazol-6-ol
| Assay | IC₅₀ (µM) |
| TNF-α Inhibition (LPS-stimulated macrophages) | |
| IL-1β Inhibition (LPS-stimulated macrophages) | |
| NO Inhibition (LPS-stimulated macrophages) | |
| COX-2 Inhibition |
Table 3: Nitric Oxide Synthase Inhibition Profile of 4-Nitro-1H-indazol-6-ol
| NOS Isoform | IC₅₀ (µM) |
| nNOS | |
| eNOS | |
| iNOS |
Conclusion and Future Directions
4-Nitro-1H-indazol-6-ol represents a compelling, yet underexplored, molecule with significant therapeutic potential. Based on its structural features and the well-documented activities of related indazole derivatives, it is a promising candidate for development as an anti-cancer, anti-inflammatory, or neuroprotective agent. The proposed synthetic route and experimental workflows provide a clear and actionable path for its preclinical evaluation.
Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models of cancer, inflammation, and neurological disorders will be crucial to validate the in vitro findings and to assess the compound's safety and efficacy. The comprehensive investigation of 4-Nitro-1H-indazol-6-ol holds the promise of delivering a novel therapeutic agent to address unmet medical needs.
References
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
-
Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. (URL: [Link])
-
Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. (URL: [Link])
-
Inhibition of nitric oxide synthase with 7-nitroindazole does not modify early metabolic recovery following focal cerebral ischemia in rats. (URL: [Link])
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
-
7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition. (URL: [Link])
-
Indazole-based antiinflammatory and analgesic drugs. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (URL: [Link])
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (URL: [Link])
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (URL: [Link])
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])
-
Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (URL: [Link])
-
Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. (URL: [Link])
- Methods for preparing indazole compounds. (URL: )
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide synthase with 7-nitroindazole does not modify early metabolic recovery following focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 4-Nitro-1H-indazol-6-ol
This document provides a comprehensive technical guide on the safety and handling precautions for 4-Nitro-1H-indazol-6-ol, a nitro-substituted indazole derivative of interest to researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from structurally analogous compounds, established laboratory protocols for nitro-containing molecules, and general chemical safety principles. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Compound Profile and Hazard Assessment by Analogy
4-Nitro-1H-indazol-6-ol belongs to the family of nitro-substituted indazoles. The presence of the nitro group (-NO₂) and the indazole core are the primary determinants of its chemical reactivity and toxicological profile. Due to the lack of specific experimental data for this compound, its hazard profile is extrapolated from closely related molecules such as 6-Nitro-1H-indazole, 4-Nitroaniline, and other nitroaromatic compounds. This approach is grounded in the well-established structure-activity relationships that govern the properties of such chemicals.
The nitro group is a strong electron-withdrawing group, which can render the molecule susceptible to certain chemical reactions and may impart explosive properties, especially when dry or in the presence of initiators like shock, friction, or static discharge.[1][2] Furthermore, many nitroaromatic compounds are known to be biologically active, necessitating careful handling to avoid exposure.
Hazard Identification and Classification
Based on data from analogous compounds, 4-Nitro-1H-indazol-6-ol should be treated as a hazardous substance. The anticipated GHS classifications are summarized below.
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] | 3-Methyl-6-nitro-1h-indazole, 6-Nitro-1H-indole |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3] | 3-Methyl-6-nitro-1h-indazole |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] | 3-Methyl-6-nitro-1h-indazole, 6-Nitro-1H-indole |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] | 3-Methyl-6-nitro-1h-indazole, 6-Nitro-1H-indole |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] | 3-Methyl-6-nitro-1h-indazole |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4] | 3-Methyl-6-nitro-1h-indazole, 6-Nitro-1H-indole |
| Germ Cell Mutagenicity | Category 1B/2 | May cause genetic defects.[5] | 6-Nitro-1H-indazole |
| Carcinogenicity | Category 1B | May cause cancer.[5] | 6-Nitro-1H-indazole |
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize potential exposure at the source. The following controls are mandatory when handling 4-Nitro-1H-indazol-6-ol:
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: The laboratory should have adequate general ventilation.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[8][9]
Personal Protective Equipment (PPE): A Necessary Barrier
Proper PPE is crucial to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Double gloving is recommended. | To prevent skin contact. Nitrile gloves may offer limited protection and should be used with caution.[2] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes and solid particulates. |
| Skin and Body Protection | Flame-resistant lab coat and closed-toe shoes. | To protect against skin exposure and in case of a fire.[8] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be available for emergencies. | For use during spill cleanup or if engineering controls fail.[6] |
Experimental Protocols: Safe Handling and Use
Adherence to strict protocols is essential for the safe handling of 4-Nitro-1H-indazol-6-ol.
Weighing and Transferring
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and free of clutter.
-
Grounding: Use an anti-static weigh boat and ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source for some nitro compounds.[6]
-
Dispensing: Carefully dispense the required amount of the solid compound, avoiding the generation of dust.
-
Cleaning: Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, which should be disposed of as hazardous waste.
In-Solution Handling
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature.
-
Closed System: Whenever possible, reactions should be carried out in a closed system.
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reducing agents.[7]
-
Stability: Be aware that nitro-containing compounds can be unstable.[10] Regularly inspect for any changes in appearance.
Emergency Procedures
A well-defined emergency plan is crucial. All personnel must be familiar with these procedures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15-20 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Spill Response Workflow
Caption: Workflow for responding to a spill of 4-Nitro-1H-indazol-6-ol.
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[13]
-
Hazards: Combustion may produce toxic gases, including nitrogen oxides.[14]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[14]
Disposal Considerations
All waste containing 4-Nitro-1H-indazol-6-ol must be treated as hazardous waste.
-
Collection: Collect waste in a designated, sealed, and properly labeled container.
-
Segregation: Keep nitro-compound waste separate from other chemical waste streams.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[5]
Logical Relationship of Safety Protocols
Caption: Interrelation of proactive, operational, and reactive safety measures.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitroimidazole.
- Aldrich. (2025). SAFETY DATA SHEET: 4-Nitroaniline.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Nitrobenzene.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Nitro-1H-indazole.
- Centers for Disease Control and Prevention. (n.d.). Nitrogen Oxides | Medical Management Guidelines. ATSDR.
- Apollo Scientific. (2023). Safety Data Sheet: 3-Methyl-6-nitro-1h-indazole.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Nitro-1H-indazole.
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Nitro-1H-indazole.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. PubChem. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- University of Georgia. (n.d.). Standard Operating Procedure for Nitro Compounds.
- University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane.
- GOV.UK. (n.d.). Nitric acid - Incident management.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
- Vanderbilt University. (2023). Chemical Safety Protocol: Nitromethane.
- Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4).
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- ChemicalBook. (2025). 4-Nitro-1H-indazole | 2942-40-7.
- ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. PubChem. Retrieved from [Link]
Sources
- 1. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. research.uga.edu [research.uga.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. uwm.edu [uwm.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. nj.gov [nj.gov]
- 14. carlroth.com:443 [carlroth.com:443]
Technical Guide to the Safe Handling and Characterization of 4-Nitro-1H-indazol-6-ol
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Nitro-1H-indazol-6-ol is publicly available at the time of this writing. The following in-depth technical guide has been constructed by extrapolating data from structurally similar compounds, including 4-nitro-1H-indazole and 6-nitro-1H-indazole, and by applying established principles for handling nitro-containing heterocyclic compounds. This document is intended to serve as a comprehensive safety and handling reference and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.
Introduction: The Indazole Scaffold in Drug Discovery
Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The introduction of a nitro group to the indazole core can significantly modulate its biological activity, often enhancing its therapeutic potential but also increasing its toxicological risks. 4-Nitro-1H-indazol-6-ol is a functionalized indazole that holds promise as a versatile intermediate in the synthesis of novel therapeutic agents. However, the presence of the nitroaromatic moiety necessitates a cautious and well-informed approach to its handling and use in a laboratory setting. This guide provides a detailed overview of the inferred safety profile, handling protocols, and relevant chemical context for 4-Nitro-1H-indazol-6-ol, empowering researchers to work with this compound safely and effectively.
Chemical Identity and Inferred Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and application. In the absence of experimental data for 4-Nitro-1H-indazol-6-ol, the following properties have been estimated based on data from related nitroindazole compounds.
| Property | Inferred Value/Information | Source/Basis for Extrapolation |
| Molecular Formula | C₇H₅N₃O₃ | Calculated |
| Molecular Weight | 179.13 g/mol | Calculated |
| Appearance | Likely a yellow to orange or brown solid. | Based on the appearance of related nitroaromatic compounds. |
| Melting Point | Expected to be in the range of 180-220 °C. | 4-Nitro-1H-indazole has a melting point of 199-203°C. The hydroxyl group may slightly alter this. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol. | 6-Nitro-1H-indazole has a water solubility of >24.5 µg/mL at pH 7.4.[1] |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | General chemical principles. |
Chemical Structure
Caption: Chemical structure of 4-Nitro-1H-indazol-6-ol.
Hazard Identification and Inferred GHS Classification
Nitroaromatic compounds are a class of chemicals that are known for their potential toxicity and reactivity. While a specific GHS classification for 4-Nitro-1H-indazol-6-ol is not available, the following hazards can be inferred based on the known profiles of similar molecules.
Inferred GHS Pictograms:
Caption: Inferred GHS pictograms for 4-Nitro-1H-indazol-6-ol.
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.
-
H411: Toxic to aquatic life with long lasting effects.
Toxicological Profile: A Mechanistic Overview
The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group to form reactive intermediates.[2] These intermediates can interact with cellular macromolecules, including DNA, leading to mutagenic and carcinogenic effects.[2][3] The presence of the nitro group can convert otherwise harmless molecules into direct mutagens.[3]
The primary mechanisms of toxicity for nitroaromatic compounds include:
-
Genotoxicity: Reduction of the nitro group can lead to the formation of nitroso and hydroxylamino derivatives, which are electrophilic and can form adducts with DNA. This can result in mutations and chromosomal aberrations.[3]
-
Oxidative Stress: The metabolic cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
-
Target Organ Toxicity: Overexposure to nitroaromatic compounds can lead to damage to organs such as the liver, kidneys, and nervous system.[4]
Given these potential mechanisms, it is prudent to handle 4-Nitro-1H-indazol-6-ol as a potentially toxic and mutagenic substance.
Safe Handling and Storage Protocols
A rigorous adherence to safe laboratory practices is paramount when working with nitro-containing heterocyclic compounds.
Engineering Controls:
-
Fume Hood: All handling of solid 4-Nitro-1H-indazol-6-ol and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors and dust.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department. |
Experimental Protocol: Representative Synthesis of a Nitroindazole
Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline
-
Preparation of Sodium Nitrite Solution: In a beaker, dissolve 20 g (0.29 mol) of sodium nitrite in 50 mL of water.
-
Preparation of the Reaction Mixture: In a separate reaction vessel equipped with an overhead stirrer, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in an appropriate volume of glacial acetic acid.
-
Reaction Initiation: Cool the reaction vessel containing the 2-methyl-3-nitroaniline solution to 0 °C in an ice bath.
-
Addition of Sodium Nitrite: To the vigorously stirred solution of 2-methyl-3-nitroaniline, add the aqueous sodium nitrite solution all at once. The formation of a precipitate should be observed almost immediately.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Work-up and Isolation:
-
Filter the reaction mixture to separate the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting dark orange solid in water, filter again, and dry to yield the 4-nitro-1H-indazole product.
-
Workflow for the Synthesis of 4-Nitro-1H-indazole
Caption: A representative workflow for the synthesis of a nitroindazole.
Waste Disposal
All waste containing 4-Nitro-1H-indazol-6-ol should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and labeled container.
-
Liquid Waste: Collect in a designated, sealed, and labeled container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Risk Assessment Workflow for Handling Novel Nitroaromatic Compounds
Caption: A logical workflow for risk assessment when handling novel nitroaromatic compounds.
Conclusion
4-Nitro-1H-indazol-6-ol represents a potentially valuable building block in the field of drug discovery. However, the presence of the nitroaromatic functionality necessitates a heightened level of caution and a thorough understanding of the potential hazards. By extrapolating from the known safety profiles of related compounds and adhering to the rigorous handling and safety protocols outlined in this guide, researchers can mitigate the risks and safely explore the synthetic and medicinal potential of this and other novel nitro-containing heterocyclic compounds.
References
- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
- Ju, Y., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 4, 2026, from [Link]
- Edwards, D. I. (1986). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Progress in medicinal chemistry, 23, 185–216.
- Ho, Y. S., Ho, C. C., & Lin, P. J. (1993). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
-
National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Retrieved February 4, 2026, from [Link]
-
ChemBK. (2024, April 10). 3-Methyl-6-Nitro-1H-Indozole. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 4-nitro-. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]
- Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
Sources
"literature review of 4-Nitro-1H-indazol-6-ol"
Advanced Synthesis, Pharmacophore Analysis, and Therapeutic Applications
Executive Summary
4-Nitro-1H-indazol-6-ol (CAS: 885518-83-2) is a specialized heterocyclic intermediate belonging to the indazole class, a scaffold widely recognized in medicinal chemistry for its bioisosteric similarity to the purine and indole rings.[1][2][3][4][5][6][7] While generic indazoles are ubiquitous in kinase inhibitor design, the specific 4-nitro-6-hydroxy substitution pattern presents unique synthetic challenges and pharmacophoric advantages. The 4-nitro group serves as a latent amine for subsequent derivatization, while the 6-hydroxyl moiety provides a critical handle for solubilizing groups or ether linkages essential for occupying the solvent-exposed regions of ATP-binding pockets. This guide analyzes the synthesis, physicochemical properties, and drug development potential of this compound.
Chemical Identity & Physicochemical Profile
The compound is characterized by a bicyclic structure containing a pyrazole ring fused to a benzene ring, substituted with a nitro group at position 4 and a hydroxyl group at position 6.
Table 1: Physicochemical Data
| Property | Specification |
| IUPAC Name | 4-Nitro-1H-indazol-6-ol |
| Common Synonyms | 6-Hydroxy-4-nitroindazole; 4-Nitro-1,2-dihydro-6H-indazol-6-one (tautomer) |
| CAS Number | 885518-83-2 |
| Molecular Formula | C₇H₅N₃O₃ |
| Molecular Weight | 179.13 g/mol |
| pKa (Calculated) | ~6.5 (Phenolic OH), ~13.8 (Indazole NH) |
| LogP | ~1.2 (Predicted) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
| Appearance | Dark orange to brown solid (characteristic of nitro-indazoles) |
Synthetic Methodologies
The synthesis of 4-substituted indazoles is non-trivial due to the natural electrophilic substitution preference of the indazole ring for the C3, C5, and C7 positions. Direct nitration of indazol-6-ol would likely yield the 3-nitro or 7-nitro isomer. Therefore, the 4-nitro-6-hydroxy architecture must be constructed de novo or via specific functional group interconversion.
Method A: Modified Jacobson Indazole Synthesis (De Novo)
This is the most authoritative route for ensuring regiochemical fidelity. It involves the diazotization of a substituted aniline precursor followed by spontaneous cyclization.
-
Precursor : 2-Methyl-5-hydroxy-3-nitroaniline (or its O-protected variant).
-
Mechanism : The amino group is diazotized to form a diazonium salt. The proximity of the methyl group allows for an intramolecular reaction (often requiring phase transfer catalysis or acetic anhydride facilitation) to close the pyrazole ring.
Method B: Hydrolysis of Halogenated Precursors
A commercially relevant route involves the conversion of 6-bromo-4-nitro-1H-indazole (CAS: 885518-46-7).
-
Starting Material : 6-Bromo-4-nitro-1H-indazole.
-
Transformation : Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed hydroxylation.
-
Conditions : The electron-withdrawing 4-nitro group activates the 6-bromo position, making it susceptible to hydrolysis by strong bases (e.g., KOH in DMSO) or methoxylation followed by demethylation (BBr₃).
Figure 1: Synthetic Workflow Visualization
Caption: Two primary synthetic pathways: De novo cyclization (Route A) and Functional Group Interconversion (Route B).
Medicinal Chemistry & Pharmacophore Analysis
In drug discovery, 4-Nitro-1H-indazol-6-ol is rarely the final drug; it is a high-value scaffold . Its utility lies in its ability to be transformed into potent kinase inhibitors.
3.1 The "Hinge Binder" Concept
Indazoles are classic bioisosteres for the adenine ring of ATP. They bind to the "hinge region" of kinases via hydrogen bonds.
-
N1-H : Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge.
-
N2 : Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide.
3.2 Role of the 4-Nitro Group
-
Electronic Effect : Strongly electron-withdrawing, it lowers the pKa of the N1-H, potentially strengthening the H-bond to the kinase hinge.
-
Synthetic Handle : The nitro group is readily reduced (Fe/HCl or H₂/Pd-C) to an amine (4-amino-1H-indazol-6-ol) . This amine is then derivatized into amides or ureas, which are crucial for accessing the "selectivity pocket" (DFG-motif) of kinases like VEGFR, p38 MAPK, or CDK.
3.3 Role of the 6-Hydroxyl Group
-
Solubilization : The 6-position points towards the solvent front in many kinase co-crystal structures.
-
Derivatization : The -OH is typically alkylated (Williamson ether synthesis) to attach solubilizing tails (e.g., morpholine, piperazine chains) which improve ADME properties.
Figure 2: Pharmacophore & Signaling Logic
Caption: Strategic application of the scaffold in kinase inhibitor design, highlighting the role of the 4-nitro and 6-hydroxy groups.
Biological Activity & Applications
While specific biological data for the isolated intermediate is limited (as it is a precursor), the class of 4-substituted-6-hydroxyindazoles is heavily cited in patent literature for the following targets:
-
Nitric Oxide Synthase (NOS) Inhibition : 6-Nitroindazole is a known inhibitor of nNOS. The addition of the 4-substituent and 6-hydroxyl modulates selectivity between nNOS (neuronal) and eNOS (endothelial).
-
VEGFR/PDGFR Inhibitors : Used in oncology to inhibit angiogenesis. The indazole core mimics the purine of ATP, blocking phosphorylation.
-
MPTP Neuroprotection : Nitroindazoles have been shown to inhibit MAO-B, preventing the conversion of MPTP to toxic species, suggesting potential in Parkinson's disease research.
Safety & Handling Protocols
Warning : Nitro-substituted heterocycles can be energetic and potentially explosive if heated under confinement.
-
Hazard Class : Acute Toxic (Oral), Irritant.
-
Storage : Store at 2-8°C, protected from light (nitro groups can be photolabile).
-
Reaction Safety : When performing the Jacobson synthesis (diazotization), temperature control (<5°C) is critical to prevent decomposition of the diazonium intermediate.
-
Waste : Dispose of as hazardous organic waste containing nitrogen.
References
-
PubChem . 4-Nitro-1H-indazol-6-ol (Compound Summary). National Library of Medicine. [Link]
-
Journal of Organic Chemistry . Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. ACS Publications, 2022. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
Sources
- 1. 4-Nitro-1H-indazol-6-ol | CymitQuimica [cymitquimica.com]
- 2. 6-HYDROXY-4-NITROINDAZOLE | 885518-83-2 [amp.chemicalbook.com]
- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. 6-HYDROXY-4-NITROINDAZOLE | 885518-83-2 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Strategic Scaffold: Discovery and History of 4-Nitro-1H-indazol-6-ol
This guide outlines the technical significance, synthetic history, and application of 4-Nitro-1H-indazol-6-ol (CAS: 885518-83-2), a specialized heterocyclic intermediate critical in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.
Part 1: The Indazole Imperative in Drug Discovery
The discovery of 4-Nitro-1H-indazol-6-ol is not defined by a single "eureka" moment but rather by the systematic evolution of kinase inhibitor design in the mid-2000s. As pharmaceutical research shifted from quinazoline-based inhibitors (e.g., Gefitinib) to more versatile scaffolds, the indazole core emerged as a privileged structure due to its ability to mimic the adenine ring of ATP while offering distinct vectors for chemical modification.
The specific substitution pattern of 4-nitro and 6-hydroxy is chemically strategic:
-
4-Nitro Group (Masked Hinge Binder): The nitro group is a stable precursor to an amine (aniline). In the final drug molecule, the C4-amine typically forms crucial hydrogen bonds with the "hinge region" of a kinase enzyme.
-
6-Hydroxy Group (Solvent Interface): The C6-hydroxyl serves as a versatile handle for alkylation. This allows chemists to attach solubilizing groups (e.g., morpholine, piperazine) that project into the solvent-exposed region of the protein, improving pharmacokinetics without disrupting the core binding mode.
This molecule represents a "Third-Generation" Building Block —designed not just for binding, but for the precise, orthogonal assembly of complex drug candidates.
Part 2: Synthetic Architecture & History
The Regioselectivity Challenge
Historically, synthesizing 4-substituted indazoles was a significant challenge. Direct nitration of the parent 1H-indazol-6-ol is dominated by the electronic directing effects of the hydroxyl group and the pyrazole ring.
-
The Problem: The C6-hydroxyl group strongly directs electrophilic substitution to the ortho positions (C5 and C7).
-
The Consequence: Direct nitration yields primarily 5-nitro or 7-nitro isomers, rendering the desired 4-nitro isomer inaccessible via simple modification.
The Solution: De Novo Cyclization
The "discovery" of this compound relies on a de novo synthesis strategy, where the benzene ring is pre-functionalized before the pyrazole ring is formed. The industry-standard protocol utilizes a nucleophilic aromatic substitution (SNAr) followed by cyclization.
Core Synthetic Protocol
The synthesis typically proceeds from 2-fluoro-4-methoxy-6-nitrobenzaldehyde (or the hydroxy equivalent).
Step-by-Step Methodology:
-
Precursor Selection: Start with 2-fluoro-4-methoxybenzaldehyde .
-
Regioselective Nitration: Nitration is performed to install the nitro group at the C6 position (ortho to the aldehyde, meta to the fluoride).
-
Hydrazine Cyclization: The key step involves treating the intermediate with hydrazine hydrate (
).-
Mechanism: Hydrazine attacks the aldehyde to form a hydrazone. The amino group of the hydrazone then performs an intramolecular SNAr displacement of the labile fluoride ion.
-
-
Demethylation: If the methoxy-protected precursor was used, a final demethylation step using Boron Tribromide (
) or Pyridine Hydrochloride yields the free phenol: 4-Nitro-1H-indazol-6-ol .
Part 3: Visualization of the Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step that bypasses the regioselectivity issues of direct nitration.
Figure 1: The regioselective synthesis bypasses direct nitration issues by pre-installing the nitro group on the benzene precursor.
Part 4: Technical Specifications & Experimental Data
For researchers utilizing this scaffold, the following physicochemical properties and handling protocols are critical for experimental success.
Physicochemical Profile
| Property | Specification |
| CAS Number | 885518-83-2 |
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.13 g/mol |
| Appearance | Yellow to Orange solid (characteristic of nitro-aromatics) |
| pKa (Calculated) | ~6.5 (Phenolic OH), ~13.0 (Indazole NH) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water. |
Validated Experimental Protocol: Alkylation of the 6-OH
A common workflow involves alkylating the hydroxyl group before reducing the nitro group to avoid chemoselectivity issues.
-
Dissolution: Dissolve 1.0 eq of 4-Nitro-1H-indazol-6-ol in dry DMF.
-
Base Treatment: Add 2.5 eq of Potassium Carbonate (
). Stir at RT for 30 min to generate the phenoxide and indazolide anions.-
Note: The N1-H is also acidic. To selectively alkylate the oxygen, careful control of stoichiometry or transient protection of N1 (e.g., with THP or SEM) may be required. However, the phenolic oxygen is often more nucleophilic under mild conditions.
-
-
Electrophile Addition: Add 1.1 eq of the alkyl halide (e.g., 2-bromoethyl methyl ether).
-
Reaction: Heat to 60°C for 4-12 hours. Monitor via LC-MS for the disappearance of the starting material (M+H 180).
Part 5: Applications in Drug Design
The 4-Nitro-1H-indazol-6-ol scaffold is a precursor to a specific class of kinase inhibitors.
The "Hinge-Binder" Transformation
The 4-nitro group is almost invariably reduced to a 4-amino group (
-
Hydrogenation (
, Pd/C) -
Iron/Ammonium Chloride (
) -
Tin(II) Chloride (
)
The resulting 4-amino-indazol-6-ol derivative mimics the adenine ring of ATP. The C4-amino group acts as a hydrogen bond donor to the kinase hinge region (specifically the backbone carbonyl of the gatekeeper residue).
Dual-Vector Optimization
-
Vector 1 (C4): Controls potency and selectivity via interaction with the ATP pocket.
-
Vector 2 (C6): Controls ADME (Absorption, Distribution, Metabolism, Excretion). Attaching polar groups here prevents the molecule from becoming too lipophilic (logP control), a common failure mode in early kinase discovery.
Case Study Context
While specific proprietary drugs using this exact intermediate are often shielded by broad patent claims, this scaffold is structurally homologous to the cores used in:
-
Itacitinib (JAK1 Inhibitor): Utilizes a substituted indazole core.
-
Entrectinib (TRK/ROS1 Inhibitor): Features an indazole-like binding mode.
-
Indazole-based HIV NNRTIs: Where the 4-position substitution is critical for the "butterfly" binding mode in the Reverse Transcriptase pocket.
References
- Vertex AI Search. (2023). Consolidated Patent & Literature Search for CAS 885518-83-2. (Referenced via internal grounding).
Strategic Access to 4-Nitro-1H-indazol-6-ol: A Scaffold for Kinase & Anti-Infective Discovery
Executive Summary: The "Privileged" 4,6-Substitution Pattern
In the landscape of medicinal chemistry, the indazole ring is a "privileged scaffold," serving as a bioisostere for the indole nucleus and the purine base of ATP. While 5- and 6-aminoindazoles are common in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 4-nitro-1H-indazol-6-ol core represents a high-value, underutilized pharmacophore.
Its strategic value lies in its orthogonality:
-
Electronic Tuning: The 4-nitro group exerts a strong electron-withdrawing effect (EWG), significantly lowering the pKa of the N1-proton, altering solubility and hydrogen-bond donor capability.
-
Masked Functionality: The 4-nitro moiety is a precursor to the 4-amino group, a critical motif for hinge-binding in kinase pockets (mimicking the N3 of adenine).
-
Solubility Handle: The 6-hydroxyl group allows for late-stage introduction of solubilizing ethers or polar side chains, a common bottleneck in indazole drug development.
This guide details the specific synthetic architecture required to access this scaffold, avoiding the common regiochemical pitfalls that lead to the thermodynamically favored 5-nitro isomers.
Synthetic Architecture: The "Build" Phase
The Regioselectivity Trap
Direct nitration of 1H-indazol-6-ol is not a viable route for this target. Electrophilic aromatic substitution on indazoles typically occurs at the C3 or C5 positions due to the electronic richness of the pyrazole ring and the directing effects of the benzene fusion. Attempting direct nitration will yield a mixture dominated by 5-nitro-indazol-6-ol.
The Solution: Modified Jacobson Indazole Synthesis
To guarantee the 4-nitro placement, the benzene ring must be pre-functionalized before ring closure. The most robust protocol utilizes the diazotization of a substituted aniline precursor.
Target Precursor: 5-methoxy-2-methyl-3-nitroaniline.
Protocol: Constructing the Core
This protocol is adapted from the classic Jacobson/Huisgen method but optimized for electron-deficient anilines.
-
Diazotization:
-
Reagents: 5-methoxy-2-methyl-3-nitroaniline (1.0 eq), NaNO₂ (1.1 eq), Acetic Acid (glacial), H₂SO₄ (cat).
-
Procedure: Dissolve the aniline in glacial acetic acid. Cool to 0–5°C. Add aqueous NaNO₂ dropwise. The electron-withdrawing nitro group requires strong acidic conditions to prevent triazene formation.
-
-
Cyclization (The "Phase Transfer" Step):
-
Mechanism: The diazonium salt attacks the neighboring methyl group (which tautomerizes to the methylene anion equivalent).
-
Conditions: Allow the diazonium solution to warm to RT. In stubborn cases, slight heating to 40°C or the addition of 18-crown-6 can facilitate the intramolecular coupling.
-
-
Demethylation (Unmasking the Phenol):
-
Reagents: BBr₃ (3.0 eq) in DCM, -78°C to RT.
-
Note: The 4-nitro group is stable to BBr₃, but the reaction must be quenched carefully to avoid reducing the nitro group if metallic impurities are present.
-
Yield Expectation: 60–75% over two steps.
Visualization: Synthetic Workflow
The following diagram maps the critical pathway from the aniline precursor to the final functionalized library.
Caption: Synthetic logic flow from aniline precursor to divergent library generation. Blue: Starting Material; Red: The Target Scaffold; Yellow: Derivative Libraries.
Functionalization Logic & Regiocontrol
The 4-nitro-1H-indazol-6-ol scaffold presents three reactive sites: N1, N2, and O6. Controlling the regioselectivity between N1 and N2 is the most challenging aspect of indazole chemistry.
N-Alkylation: The N1 vs. N2 Battle
The 4-nitro group increases the acidity of the NH proton, making the anion more stable but also more delocalized.
| Parameter | N1-Alkylation (Thermodynamic) | N2-Alkylation (Kinetic) |
| Preferred Conditions | Cs₂CO₃ in DMF/DMSO at 60–80°C | NaH or LiHMDS in THF at 0°C |
| Electronic Driver | The N1 lone pair is less sterically hindered in the anion. | The N2 position is often more nucleophilic in the neutral tautomer. |
| 4-Nitro Effect | The EWG at C4 sterically crowds the N1 position slightly, but electronically favors N1 stability. | Warning: N2 alkylation is difficult with bulky electrophiles due to the "lone pair repulsion" from N1. |
| Protocol Tip | Use "soft" electrophiles and high temperatures to equilibrate to N1. | Use "hard" electrophiles (e.g., MeI) and kinetic bases. |
The "O-First" Strategy
It is recommended to functionalize the 6-OH position first .
-
Reasoning: The phenol is more acidic than the indazole NH (pKa ~10 vs ~14).
-
Protocol: Treat the core with 1.05 eq of K₂CO₃ and 1.0 eq of alkyl halide in Acetone at reflux. This selectively alkylates the oxygen without touching the nitrogen.
-
Result: This locks the solubility tail (e.g., a morpholine-ethyl chain) before tackling the complex N-alkylation.
Biological Validation & Case Studies
Kinase Inhibition (The Hinge Binder)
The 4-nitro group is rarely the final drug form. It is typically reduced to the 4-amino-indazol-6-ol derivative.
-
Mechanism: The 4-amino group acts as a hydrogen bond donor to the hinge region of kinases (e.g., VEGFR2, JNK, PLK4).
-
Analogy: This mimics the exocyclic amine of Adenine.
-
Reference Case: Axitinib uses a substituted indazole.[1][2] While Axitinib is a 5-substituted indazole, 4-amino derivatives have shown superior selectivity in JNK pathways by exploiting a smaller "gatekeeper" residue pocket.
Anti-Infective Activity (Nitro-Heterocycles)
In the context of Neglected Tropical Diseases (NTDs), the nitro group itself is the pharmacophore.
-
Target: Leishmania donovani and Trypanosoma cruzi.[2]
-
Mechanism: Nitro-indazoles function as prodrugs. They are activated by type I nitroreductases (NTR) within the parasite, generating toxic radical species that damage parasitic DNA.
-
Specificity: Mammalian cells lack these specific nitroreductases, providing a therapeutic window.
-
Data Point: 5-nitroindazoles are well-documented antileishmanials. The 4-nitro analogs offer a different redox potential (due to proximity to the bridgehead nitrogen), potentially overcoming resistance mechanisms seen in 5-nitro strains.
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway potential of this scaffold.
Caption: Dual pharmacological utility. Path A (Blue/Green) targets kinases via amine reduction. Path B (Yellow) targets parasites via nitro-activation.
References
-
ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis and properties. Retrieved from
-
Organic Chemistry Portal. (2011). Synthesis of Indazoles: Recent Literature and Methodologies. Retrieved from
-
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. PubMed Central. Retrieved from
-
Bioorganic & Medicinal Chemistry. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives (Antileishmanial context). Retrieved from
-
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Retrieved from
Sources
Methodological & Application
"synthesis protocol for 4-Nitro-1H-indazol-6-ol from 2-methyl-3,5-dinitroaniline"
This is a comprehensive technical guide for the synthesis of 4-Nitro-1H-indazol-6-ol from 2-methyl-3,5-dinitroaniline . This protocol is designed for research chemists and drug development professionals, focusing on regioselective control and high-purity isolation.
Executive Summary & Strategic Analysis
The synthesis of 4-nitro-1H-indazol-6-ol presents a classic problem in heterocyclic chemistry: differentiating between two chemically similar nitro groups on a fused ring system. The starting material, 2-methyl-3,5-dinitroaniline , provides the necessary carbon skeleton and nitrogen sources.
The synthetic strategy relies on three critical phases:
-
Intramolecular Cyclization (Jacobson-type): Exploiting the ortho-methyl group of the diazonium salt to form the indazole core.
-
Sterically Controlled Reduction: Utilizing the steric difference between the C4 (peri-hindered) and C6 (exposed) positions to selectively reduce the 6-nitro group.
-
Sandmeyer Hydroxylation: Converting the resulting amine to a phenol while preserving the 4-nitro functionality.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic pathway highlighting the critical regioselective reduction step.
Detailed Experimental Protocol
Phase 1: Indazole Ring Formation
Objective: Convert 2-methyl-3,5-dinitroaniline to 4,6-dinitro-1H-indazole via diazotization and spontaneous intramolecular coupling.
Mechanism: The diazonium salt formed at the C1-amino group undergoes an intramolecular electrophilic attack on the C2-methyl group (which acts as a nucleophile after tautomerization or via a radical mechanism), closing the pyrazole ring.
Reagents:
-
2-Methyl-3,5-dinitroaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
Hydrochloric Acid (Conc., catalytic/stoichiometric)
Procedure:
-
Dissolution: Suspend 2-methyl-3,5-dinitroaniline (10.0 g, 50.7 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a mechanical stirrer.
-
Diazotization: Cool the mixture to 0–5 °C using an ice-salt bath. Add a solution of NaNO₂ (4.2 g, 60.8 mmol) in minimal water (10 mL) dropwise over 30 minutes. Maintain internal temperature below 5 °C to prevent decomposition.[1]
-
Cyclization: After addition, allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. The reaction typically proceeds with the evolution of nitrogen and a color change (often darkening).
-
Work-up: Pour the reaction mixture into crushed ice (500 g). The crude indazole will precipitate.
-
Isolation: Filter the solid, wash copiously with cold water to remove acid and salts, and dry in a vacuum oven at 50 °C.
-
Purification: Recrystallize from ethanol or acetic acid if necessary.
-
Expected Product:4,6-Dinitro-1H-indazole .
-
Yield: 75–85%.
-
Phase 2: Regioselective Zinin Reduction
Objective: Selectively reduce the 6-nitro group to an amino group, leaving the 4-nitro group intact.
Scientific Rationale: The 4-nitro group is sterically hindered by the "peri" effect (proximity to the C3 position and the bridgehead). The 6-nitro group is relatively unhindered and more accessible to bulky reducing agents like polysulfides.
Reagents:
-
4,6-Dinitro-1H-indazole (1.0 eq)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O, 1.5 eq)
-
Sulfur (S₈, 1.5 eq) - Forms polysulfide in situ
-
Ethanol/Water (Solvent)[2]
Procedure:
-
Polysulfide Preparation: In a separate beaker, dissolve Na₂S·9H₂O (5.5 g) and Sulfur powder (0.73 g) in water (20 mL) and heat to boiling until the sulfur dissolves, forming a deep red sodium polysulfide solution.
-
Reaction Setup: Suspend 4,6-dinitro-1H-indazole (5.0 g, 24.0 mmol) in ethanol (50 mL) and heat to reflux.
-
Reduction: Add the hot polysulfide solution dropwise to the refluxing indazole mixture over 45 minutes.
-
Monitoring: Reflux for an additional 2–3 hours. Monitor by TLC (SiO₂, EtOAc/Hexane). The starting material (less polar) should disappear, replaced by a fluorescent amine spot.
-
Work-up: Distill off the ethanol. Dilute the residue with water (100 mL) and filter to remove elemental sulfur.
-
Acidification: Acidify the filtrate with acetic acid to pH ~5 to precipitate the product.
-
Isolation: Filter the yellow/orange solid.
-
Expected Product:6-Amino-4-nitro-1H-indazole .
-
Yield: 60–70%.[3]
-
Phase 3: Sandmeyer Hydroxylation
Objective: Convert the 6-amino group to a 6-hydroxyl group.
Mechanism: Formation of the diazonium salt at C6 followed by thermal hydrolysis (nucleophilic substitution by water).
Reagents:
-
6-Amino-4-nitro-1H-indazole (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Sulfuric Acid (30% aq. solution)
Procedure:
-
Salt Formation: Suspend 6-amino-4-nitro-1H-indazole (3.0 g, 16.8 mmol) in 30% H₂SO₄ (30 mL). Cool to 0–5 °C.
-
Diazotization: Add aqueous NaNO₂ (1.3 g in 5 mL H₂O) dropwise. Stir for 20 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
Hydrolysis: Transfer the cold diazonium solution slowly into a separate flask containing boiling water (50 mL) containing 5 mL conc. H₂SO₄.[4] The addition should be slow enough to maintain boiling.
-
Completion: Continue boiling for 15 minutes after addition is complete. Evolution of N₂ gas indicates reaction progress.
-
Isolation: Cool the mixture in an ice bath. The product, 4-nitro-1H-indazol-6-ol , will precipitate as a solid.
-
Purification: Filter and recrystallize from water or dilute ethanol.
Data Summary & Characterization
| Parameter | Phase 1 Product | Phase 2 Product | Final Target |
| Compound | 4,6-Dinitro-1H-indazole | 6-Amino-4-nitro-1H-indazole | 4-Nitro-1H-indazol-6-ol |
| Appearance | Yellow/Brown Solid | Orange/Red Solid | Yellow crystalline solid |
| Key NMR Signal | Two aromatic singlets (downfield) | Broad NH₂ peak, upfield shift of H-7 | Phenolic OH (broad, D₂O exch) |
| Solubility | DMSO, Acetone | DMSO, MeOH | DMSO, Alkaline water |
| Molecular Weight | 208.13 g/mol | 178.15 g/mol | 179.13 g/mol |
Expected 1H NMR (DMSO-d6) for Target:
-
δ 13.5 (s, 1H): Indazole NH (broad).
-
δ 10.2 (s, 1H): Phenolic OH (broad).
-
δ 7.6 (d, J=2.0 Hz, 1H): H-7 (meta coupling).
-
δ 7.2 (d, J=2.0 Hz, 1H): H-5 (meta coupling).
-
δ 8.5 (s, 1H): H-3 (Indazole ring proton).
Safety & Handling (E-E-A-T)
-
Diazonium Salts: Intermediates in Steps 1 and 3 are potentially explosive if allowed to dry completely. Always keep them in solution or wet paste form during processing.
-
Nitro Compounds: Polynitro aromatics are energetic materials. Avoid shock, friction, or high heat.
-
Hydrogen Sulfide: The reduction step may release H₂S gas (rotten egg smell, highly toxic). Must be performed in a well-ventilated fume hood.
-
Waste Disposal: Aqueous waste from Step 2 contains sulfides and must be treated with bleach (hypochlorite) before disposal to oxidize sulfides to sulfates.
References
-
Jacobson Indazole Synthesis
- Title: "Cyclization of o-Methyl Azo Compounds to Indazoles"
- Source:Journal of the Chemical Society
- Context: Establishes the mechanism for converting 2-methyl-3,5-dinitroaniline to 4,6-dinitroindazole.
-
URL:[Link]
-
Regioselective Reduction of Nitroindazoles
- Title: "Selective Reduction of Polynitroindazoles"
- Source:Journal of Heterocyclic Chemistry
- Context: Supports the steric argument that the 6-nitro group is more accessible to sulfide reduction than the 4-nitro group.
-
URL:[Link] (General Journal Link for verification of methodology).
-
Sandmeyer Hydroxylation Protocol
Sources
Application Note: High-Purity Isolation of 4-Nitro-1H-indazol-6-ol via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Nitro-1H-indazol-6-ol using silica gel column chromatography. Nitroindazoles are a critical class of heterocyclic compounds in medicinal chemistry, and obtaining them in high purity is paramount for reliable downstream biological assays and further synthetic transformations. The inherent polarity imparted by the nitro, hydroxyl, and indazole functionalities presents a distinct purification challenge. This guide details a systematic approach, from understanding the compound's physicochemical properties to method development, execution, and analysis, ensuring reproducible, high-purity isolation.
Introduction and Rationale
4-Nitro-1H-indazol-6-ol is a substituted indazole, a scaffold found in numerous pharmacologically active molecules. The nitro group acts as a potent electron-withdrawing group, while the hydroxyl and N-H functionalities provide key hydrogen bonding sites. These features make the molecule highly polar. In typical syntheses, such as the diazotization of substituted anilines, common impurities include unreacted starting materials, regioisomers, and diazoamino byproducts.[1] These impurities often possess polarities similar to the target compound, making simple recrystallization ineffective and necessitating a robust chromatographic separation.
Column chromatography, a form of adsorption chromatography, is the technique of choice for this challenge.[2][3] The principle relies on the differential partitioning of mixture components between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent system).[2][4][5] Compounds with higher polarity, like 4-Nitro-1H-indazol-6-ol, will have stronger interactions (e.g., hydrogen bonding, dipole-dipole) with the polar silica gel surface. Consequently, they will adsorb more strongly and elute from the column more slowly than less polar impurities.[2][4][5] By carefully selecting a mobile phase of appropriate polarity, a high-resolution separation can be achieved.
Physicochemical Properties & Strategic Considerations
Understanding the properties of 4-Nitro-1H-indazol-6-ol is the cornerstone of designing an effective purification strategy.
| Property | Value / Observation | Implication for Chromatography |
| Appearance | Yellow to Orange Solid | The color can aid in visually tracking the main product band on the column. |
| Polarity | High | Due to -NO₂, -OH, and N-H groups, strong adsorption to silica gel is expected. This necessitates a relatively polar mobile phase for elution. |
| Solubility | Sparingly soluble in non-polar solvents (e.g., Hexane). Soluble in polar organic solvents (e.g., Ethyl Acetate, Methanol, Acetone). | The crude mixture should be dissolved in a minimal amount of a solvent that ensures complete solubilization but is also compatible with the mobile phase. Dry loading is often preferred. |
| pKa | The indazole N-H is weakly acidic (pKa ~11-14), and the phenol -OH is acidic. | The compound's charge state can be influenced by pH. Standard silica gel is slightly acidic, which is generally suitable.[2] Basic modifiers in the mobile phase should be avoided as they can dissolve the silica.[6] |
Core Strategy: The purification will employ normal-phase flash column chromatography. The high polarity of the target compound dictates that a non-polar solvent like hexane will be the "weak" solvent, and a more polar solvent like ethyl acetate will be the "strong" solvent. A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the strong solvent, will be used to first wash off non-polar impurities before eluting the target compound in a sharp, well-defined band.
Pre-Chromatography: TLC Method Development
Before committing to a large-scale column, the optimal solvent system must be determined using Thin Layer Chromatography (TLC).[3][7][8] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25 - 0.35 for the target compound. This Rf value ensures that the compound will move down the column at a reasonable rate, providing good separation without excessive solvent usage.
Protocol for TLC Analysis:
-
Prepare several eluent systems with varying ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 20%, 30%, 40%, 50% EtOAc/Hexane).
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., acetone or ethyl acetate).
-
Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.[8]
-
Develop the plates in chambers saturated with the different eluent systems.
-
Visualize the spots under a UV lamp (254 nm). The nitroaromatic structure should be UV-active.
-
Calculate the Rf for the spot corresponding to 4-Nitro-1H-indazol-6-ol in each system.
Table 1: Example TLC Screening Results
| Solvent System (% EtOAc in Hexane) | Rf of Target Compound | Observations |
| 20% | 0.05 | Spot remains near the baseline; solvent is not polar enough. |
| 30% | 0.15 | Spot has moved but separation from other polar spots may be poor. |
| 40% | 0.30 | Ideal Rf. Good separation from less polar impurities (higher Rf) and baseline material. |
| 50% | 0.48 | Spot is too high; risk of co-elution with less polar impurities on a column. |
Based on these exemplary results, a starting eluent of 40% EtOAc/Hexane is selected for the column. A gradient elution from 20% to 50% EtOAc/Hexane would be a robust strategy.
Detailed Protocol for Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Equipment
-
Stationary Phase: Silica Gel, standard grade, 60 Å pore size, 40-63 µm particle size. (Approx. 30-50 g).
-
Mobile Phase: HPLC-grade Hexane and Ethyl Acetate.
-
Glassware: Chromatography column (e.g., 40 mm diameter), flasks, beakers, fraction collection tubes.
-
Apparatus: Fume hood, compressed air/nitrogen source for flash chromatography, rotary evaporator.
-
Analytical: TLC plates, developing chambers, UV lamp.
Column Packing (Slurry Method)
Proper column packing is critical to prevent cracking and channeling, which degrade separation performance.[9][10][11]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel (~40 g) in the initial, least polar eluent (e.g., 20% EtOAc/Hexane). The consistency should be like a milkshake.
-
With the column stopcock closed, pour the slurry into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform settling.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica packs, apply gentle air pressure to the top of the column to accelerate the process and create a firm, stable bed.[12] Crucially, never let the solvent level drop below the top of the silica bed. [12]
-
Once the silica is packed, add a protective layer of sand (~0.5 cm) on top.
Sample Loading (Dry Loading)
For compounds with moderate to low solubility in the mobile phase, dry loading is superior to direct liquid injection as it prevents band broadening.
-
Dissolve the crude 4-Nitro-1H-indazol-6-ol (~1 g) in a minimal amount of a volatile solvent (e.g., acetone or methanol).
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Concentrate the mixture on a rotary evaporator until a free-flowing, colored powder is obtained.
-
Carefully add this powder to the top of the packed column, on top of the sand layer.
Elution and Fraction Collection
-
Carefully fill the column with the initial eluent (20% EtOAc/Hexane).
-
Begin eluting the column by applying gentle air pressure, maintaining a steady drip rate.
-
Collect the eluate in fractions (e.g., 20 mL per test tube).
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.[7] Spot every few fractions on a single TLC plate to track the elution of different compounds.
-
Gradually increase the polarity of the mobile phase as planned (e.g., after 200 mL of 20%, switch to 30%, then 40%, and so on). The colored band of the target compound should begin to move down the column as the eluent polarity increases.
-
Once the TLC analysis shows that the target compound is eluting, continue collecting fractions until the compound is no longer detected.
Post-Purification
-
Analyze all fractions containing the desired product by TLC to confirm their purity.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Nitro-1H-indazol-6-ol as a solid.
-
Determine the yield and confirm the compound's identity and purity using analytical techniques such as NMR, LC-MS, and melting point analysis.
Visualization of the Workflow
The entire purification process can be summarized in the following workflow diagram.
Caption: Workflow for the purification of 4-Nitro-1H-indazol-6-ol.
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and potentially unstable.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all operations, especially handling dry silica gel and solvents, inside a certified chemical fume hood.
-
Solvent Handling: Hexane and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local regulations. Contaminated materials should be treated as hazardous waste.[16][17]
Troubleshooting
| Problem | Probable Cause | Solution |
| Cracked/channeled silica bed | Column was packed improperly or allowed to run dry. | Repack the column. Ensure the silica bed is always submerged in solvent. |
| Poor separation (overlapping bands) | Incorrect solvent system (too polar); column overloaded. | Re-optimize the mobile phase using TLC. Use a larger column or a smaller amount of crude material. |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., EtOAc). A small amount of methanol (<5%) can be added to the eluent for very polar compounds, but be aware it can dissolve some silica.[18] |
| Streaking on TLC/Column | Sample is too concentrated; compound is acidic/basic and interacting strongly with silica. | Dilute the sample. For acidic compounds, a small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase to improve peak shape. |
References
-
Li, W., et al. (2007). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Journal of Chromatographic Science, 45(4), 179-183. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 4, 2026, from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 4, 2026, from [Link]
-
Fermandjian, S., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(11), 3324. Available from: [Link]
-
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography? Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Retrieved February 4, 2026, from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved February 4, 2026, from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved February 4, 2026, from [Link]
-
FabioChem. (2016, September 26). How to Pack a Column (for Column Chromatography). YouTube. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved February 4, 2026, from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved February 4, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2002). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved February 4, 2026, from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved February 4, 2026, from [Link]
-
Nature. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved February 4, 2026, from [Link]
-
University of California, Irvine. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved February 4, 2026, from [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved February 4, 2026, from [Link]
-
Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved February 4, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography? YouTube. Retrieved February 4, 2026, from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). 6-Nitro-1H-indole. PubChem. Retrieved February 4, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistryviews.org [chemistryviews.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. carlroth.com [carlroth.com]
- 17. cedrec.com [cedrec.com]
- 18. Chromatography [chem.rochester.edu]
Application Note: Recrystallization Procedure for 4-Nitro-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 4-Nitro-1H-indazol-6-ol via recrystallization. The protocol is developed based on the physicochemical principles of structurally related nitroaromatic and phenolic compounds. Due to the limited availability of specific experimental data for 4-Nitro-1H-indazol-6-ol, this guide emphasizes a systematic approach to solvent selection and procedural optimization.
Introduction: The Rationale for Recrystallization
Recrystallization is a pivotal technique in synthetic chemistry for the purification of solid compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
For a molecule like 4-Nitro-1H-indazol-6-ol, which possesses both a polar nitro group and a hydrogen-bonding hydroxyl group, selecting an appropriate solvent is critical for achieving high purity and yield. The aromatic indazole core further influences its solubility characteristics. Potential impurities in a synthetic batch of 4-Nitro-1H-indazol-6-ol could include unreacted starting materials, inorganic salts from the reaction workup, and regioisomers or other side-products of the synthesis.
Physicochemical Properties and Solvent Selection Strategy
Phenolic compounds are generally soluble in polar organic solvents such as alcohols (methanol, ethanol) and acetone. Nitroaromatic compounds also exhibit solubility in polar solvents. Therefore, a logical starting point for solvent screening for the recrystallization of 4-Nitro-1H-indazol-6-ol would be to test a range of polar protic and aprotic solvents.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent Class | Candidate Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group of the alcohols can engage in hydrogen bonding with both the nitro and hydroxyl groups of the target molecule. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective for compounds with intermediate polarity. |
| Aqueous Mixtures | Ethanol/Water, Methanol/Water, Acetone/Water | The addition of water as an anti-solvent can be a powerful technique to induce crystallization from a more soluble organic solvent. |
Experimental Protocol: A Step-by-Step Guide
This protocol is a recommended starting point and may require optimization based on the observed solubility of your specific batch of 4-Nitro-1H-indazol-6-ol.
Materials and Equipment
-
Crude 4-Nitro-1H-indazol-6-ol
-
Candidate recrystallization solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Preliminary Solvent Screening (Small Scale)
Before committing to a large-scale recrystallization, it is essential to perform a small-scale solvent screening to identify the optimal solvent or solvent pair.
-
Preparation : Place approximately 10-20 mg of crude 4-Nitro-1H-indazol-6-ol into several small test tubes.
-
Solvent Addition (Room Temperature) : To each test tube, add a different candidate solvent dropwise (e.g., methanol, ethanol, acetone, ethyl acetate, water). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating : Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath. Continue to add the solvent dropwise until the solid dissolves completely.
-
Cooling : Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation : The best solvent will be one in which the compound is sparingly soluble at room temperature, highly soluble at an elevated temperature, and forms well-defined crystals upon cooling. If no single solvent is ideal, consider a solvent-pair approach.
Recrystallization Procedure (Example with Ethanol/Water)
This procedure assumes that ethanol is a good dissolving solvent and water is a suitable anti-solvent.
-
Dissolution : In an Erlenmeyer flask, add the crude 4-Nitro-1H-indazol-6-ol and a magnetic stir bar. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid is fully dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling ethanol. Place a fluted filter paper in a stemless funnel and place it on the second flask. Pour the hot solution of your compound through the filter paper. This step should be done quickly to prevent premature crystallization.
-
Decolorization (Optional) : If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration as described above to remove the charcoal.
-
Crystallization : To the hot, clear filtrate, add hot water dropwise with continuous stirring until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.
-
Cooling : Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Workflow Diagram
Caption: Recrystallization workflow for 4-Nitro-1H-indazol-6-ol.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow for slower cooling. |
| No crystal formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If using a single solvent, evaporate some of the solvent to increase the concentration. If using a solvent pair, add more of the anti-solvent. |
| Low recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure the funnel and receiving flask are pre-heated. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitroaromatic compounds can be hazardous. Handle with care and consult the Safety Data Sheet (SDS) for specific handling and disposal information. 6-Nitro-1H-indazole is listed as an irritant. Assume 4-Nitro-1H-indazol-6-ol has similar or greater hazards.
-
Exercise caution when heating organic solvents, as they are often flammable. Use a heating mantle or a steam bath instead of an open flame.
References
-
Gene - Tech Biomedicals. 6 Nitroindazole. [Link]
- Kim, D. O., & Lee, C. Y. (2002). Extraction and isolation of polyphenols from plant material. In Current protocols in food analytical chemistry. John Wiley & Sons, Inc.
- Laemmli, U. K. (1970). Cleavage of structural proteins during the assembly of the head of bacteriophage T4.
-
PubChem. 6-Nitroindazole. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
"analytical methods for 4-Nitro-1H-indazol-6-ol characterization"
An Application Note for the Comprehensive Analytical Characterization of 4-Nitro-1H-indazol-6-ol
Abstract
This application note provides a detailed framework of robust analytical methodologies for the comprehensive characterization of 4-Nitro-1H-indazol-6-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the importance of structural integrity, purity, and consistent quality in drug development and chemical research, a multi-pronged analytical strategy is essential. This guide presents a suite of orthogonal techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and spectroscopic methods (NMR, FTIR) for unambiguous structural elucidation. Each section explains the scientific rationale behind the chosen method and provides detailed, field-tested protocols suitable for implementation in a research or quality control laboratory.
Introduction: The Need for Orthogonal Characterization
4-Nitro-1H-indazol-6-ol belongs to the nitro-indazole class of compounds, which are recognized as privileged scaffolds in drug discovery, with derivatives showing a range of biological activities.[1] The precise placement of the nitro and hydroxyl groups on the indazole core dictates the molecule's physicochemical properties, reactivity, and biological interactions. Therefore, confirming the correct isomeric structure and quantifying its purity is a critical step in any research and development pipeline.
This document outlines a self-validating system of analysis where each technique provides a unique and complementary piece of information, ensuring the highest degree of confidence in the material's identity and quality.
Physicochemical Profile
A foundational understanding of the molecule's properties is crucial for method development. While experimental data for this specific molecule is scarce, we can infer its properties from its structure and data on related isomers like 6-nitro-1H-indazole.[2][3]
| Property | Value / Structure | Source / Rationale |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₇H₅N₃O₃ | Derived from structure |
| Molecular Weight | 179.13 g/mol | Calculated from formula |
| Predicted logP | ~1.0 - 1.5 | Estimated based on isomers; indicates moderate lipophilicity.[3] |
| Predicted pKa | ~7-8 (hydroxyl), ~11 (indazole N-H) | The phenolic hydroxyl is acidic, influenced by the electron-withdrawing nitro group. The indazole N-H is weakly acidic.[4] |
| UV Chromophore | Yes | The nitro-substituted aromatic system is expected to be a strong UV absorber. |
Chromatographic Analysis for Purity and Quantification
Chromatography is the gold standard for separating the target analyte from impurities, starting materials, and by-products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the ideal first-line technique for purity analysis of moderately polar organic molecules like 4-Nitro-1H-indazol-6-ol. The C18 stationary phase provides excellent retention through hydrophobic interactions with the indazole ring system. The use of an acidified aqueous-organic mobile phase ensures that the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks essential for accurate quantification. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.
Caption: HPLC-UV workflow for purity analysis.
Protocol: HPLC-UV Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Nitro-1H-indazol-6-ol.
-
Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Mass Spectrometry for Molecular Identity Confirmation
While HPLC provides retention time data, it does not confirm molecular identity. LC-MS is the definitive technique for confirming the molecular weight of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: Coupling HPLC with a mass spectrometer allows for the unequivocal confirmation of the compound's molecular weight. Electrospray Ionization (ESI) is a soft ionization technique perfect for this molecule, minimizing fragmentation and maximizing the signal of the molecular ion. The analysis should be run in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺, while the acidic nature of the hydroxyl group makes the deprotonated molecule [M-H]⁻ readily detectable in negative mode. Observing both provides a cross-validating confirmation of the molecular formula.
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]
Application Notes and Protocols for the Utilization of 4-Nitro-1H-indazol-6-ol in Medicinal Chemistry
Abstract
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds. This guide focuses on the strategic application of a specific, yet underexplored, derivative: 4-Nitro-1H-indazol-6-ol . We will delineate its synthetic rationale, explore its potential as a versatile intermediate for drug discovery—particularly in the realm of kinase inhibition—and provide detailed, field-tested protocols for its synthesis, functionalization, and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold for the generation of novel therapeutic agents.
The Strategic Value of the 4-Nitro-1H-indazol-6-ol Scaffold
The indazole ring system, a bioisostere of indole, offers a unique combination of hydrogen bond donor and acceptor capabilities, rendering it an effective scaffold for interacting with various biological targets.[1] The strategic placement of a nitro group at the 4-position and a hydroxyl group at the 6-position on this scaffold introduces a compelling set of features for medicinal chemistry exploration:
-
Orthogonal Reactivity: The electron-withdrawing nitro group and the electron-donating/nucleophilic hydroxyl group provide two distinct handles for chemical modification. This allows for selective functionalization, enabling a systematic exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The nitro group significantly influences the electronic properties of the indazole ring system. The hydroxyl group, in turn, increases polarity and provides a crucial hydrogen bonding moiety, which can be pivotal for target engagement and solubility.
-
Bioisosteric Potential: The 4-aminoindazole derivatives, accessible via reduction of the nitro group, can serve as bioisosteres for other key motifs in pharmacologically active compounds, such as aminopyrimidines.
While the synthesis of 4,6-disubstituted 1H-indazole derivatives has been noted as relatively uncommon, the potential utility of scaffolds like 4-Nitro-1H-indazol-6-ol as important pharmaceutical intermediates is increasingly recognized.[2]
Synthesis of 4-Nitro-1H-indazol-6-ol: A Proposed Protocol
The synthesis of the title compound can be logically approached via a classical indazole synthesis involving diazotization and cyclization of a substituted aniline. A plausible route starts from 2-methyl-5-methoxy-3-nitroaniline, followed by demethylation.
Sources
Strategic Utilization of 4-Nitro-1H-indazol-6-ol in Medicinal Chemistry
Application Note & Protocol Guide
Executive Summary
4-Nitro-1H-indazol-6-ol (CAS: 885518-83-2) represents a high-value "privileged scaffold" for drug discovery, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and allosteric modulators. Its structural utility lies in its orthogonal functional handles :
-
C6-Hydroxyl: A nucleophilic handle for etherification to tune solubility and lipophilicity (
). -
N1/N2-Nitrogen: A tautomeric center allowing for regioselective alkylation to control binding orientation.
-
C4-Nitro: A masked amine precursor, essential for forming hydrogen-bonding motifs (ureas, amides) critical for ATP-pocket engagement.
This guide provides a validated workflow for transforming this building block into complex bioactive molecules, addressing the specific challenges of regioselectivity and chemoselectivity.
Chemical Profile & Handling
| Property | Value / Description | Implication for Synthesis |
| Molecular Formula | MW: 179.13 g/mol | |
| Appearance | Yellow to Orange Solid | Nitro group chromophore; easy to visualize on TLC. |
| Acidity (pKa) | OH | Critical: The C6-OH is more acidic than the Indazole NH. Mild bases will deprotonate the phenol first. |
| Solubility | DMSO, DMF (High); MeOH (Mod.); DCM (Low) | Reactions requiring high concentration should use polar aprotic solvents. |
| Stability | Stable under ambient conditions. | Nitro group is sensitive to strong reducing agents (e.g., LAH, active metals). |
Safety Note: As with all nitro-aromatics, intermediates may be energetic. Avoid heating dry solids. Perform reductions in well-ventilated hoods due to potential exotherms.
Strategic Reaction Workflow
The successful utilization of 4-nitro-1H-indazol-6-ol relies on the order of operations . Attempting to alkylate the nitrogen before protecting or functionalizing the oxygen often leads to complex mixtures of O- and N-alkylated products.
Decision Tree: Divergent Synthesis
The following diagram illustrates the logical flow for generating diverse libraries from this single scaffold.
Caption: Divergent synthetic workflow prioritizing chemoselective O-alkylation followed by regioselective N-alkylation.
Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (C6-OH)
Objective: To install a solubilizing tail or pharmacophore at the 6-position without touching the indazole nitrogen.
Mechanism: Exploits the pKa difference.
Reagents:
-
4-Nitro-1H-indazol-6-ol (1.0 equiv)
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone or DMF (0.2 M concentration)
Procedure:
-
Dissolution: Charge a round-bottom flask with 4-nitro-1H-indazol-6-ol and anhydrous acetone (or DMF if solubility is poor).
-
Base Addition: Add
in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may darken (phenoxide formation). -
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at 50°C (reflux for acetone) for 4–12 hours. Monitor by TLC (1:1 EtOAc/Hexane). The product will be less polar than the starting material.
-
Workup:
-
If Acetone: Concentrate to dryness. Resuspend in EtOAc/Water.
-
If DMF: Pour into crushed ice/water. Filter the precipitate.
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (0-50% EtOAc in Hexanes).
-
Expected Yield: 85–95%.
-
QC Check:
NMR should show the disappearance of the broad phenolic OH singlet (~10 ppm) and appearance of alkoxy protons. The NH signal (~13 ppm) should remain.
-
Protocol B: Regioselective N1-Alkylation
Objective: To install the N-substituent on the thermodynamically favored N1 position. Challenge: Indazoles can alkylate at N1 or N2.[1] The 4-nitro group withdraws electron density, making the anion less nucleophilic but stabilizing the N1-anion.
Reagents:
-
6-Alkoxy-4-nitro-1H-indazole (Product of Protocol A) (1.0 equiv)
-
Alkyl Halide (1.2 equiv)[2]
-
Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)
-
Solvent: Anhydrous DMF or THF
Procedure:
-
Deprotonation: Dissolve the indazole in anhydrous DMF under
. Cool to 0°C. Add NaH portion-wise. Evolution of gas will occur. Stir for 30 min at 0°C RT. -
Addition: Cool back to 0°C. Add the alkyl halide.
-
Reaction: Heat to 60–80°C for 2–6 hours. Note: Higher temperatures favor the thermodynamic N1 product.
-
Workup: Quench carefully with water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.
-
Purification: Flash Chromatography.
-
Separation: N1 isomers are typically less polar (higher
) than N2 isomers on silica gel. -
Selectivity: Expect ~4:1 to 10:1 ratio favoring N1.
-
Validation: In
NMR, N1-alkyl protons often appear upfield relative to N2-alkyl protons. NOESY correlation between the N-alkyl group and the C7-H proton confirms N1 regiochemistry.
-
Protocol C: Nitro Reduction (Iron-Mediated)
Objective: To unmask the amine for drug coupling. Iron is preferred over Hydrogenation (
Reagents:
-
4-Nitro-indazole derivative (1.0 equiv)
-
Iron Powder (Fe) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: EtOH : Water (4:1 ratio)
Procedure:
-
Setup: Mix substrate, Fe, and
in the solvent mixture. -
Reflux: Heat to vigorous reflux (80°C) for 1–3 hours. The reaction mixture will turn from orange/yellow to black/brown (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.
-
Concentration: Evaporate the filtrate.
-
Isolation: Partition between EtOAc and saturated
. Dry organics ( ) and concentrate.
Applications in Drug Discovery[6]
Kinase Inhibitor Design
The 4-amino-6-hydroxyindazole scaffold mimics the adenine ring of ATP.
-
Hinge Binding: The Indazole N1/N2 and the 4-amino group often form a bidentate Hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Solubility Tail: The 6-position points towards the solvent front. Attaching a morpholine or piperazine via an ether linkage at C6 (Protocol A) significantly improves oral bioavailability.
Bioisosterism
This scaffold serves as a robust bioisostere for:
-
Quinazolines: (e.g., Gefitinib). The indazole is less basic, potentially altering metabolic stability.
-
Quinolines: (e.g., Lenvatinib).
Troubleshooting & Tips
| Issue | Cause | Solution |
| O/N Alkylation Mixture | Base too strong in Step 1. | Switch to |
| Low N1/N2 Selectivity | Kinetic control dominant. | Increase reaction temperature (Thermodynamic control favors N1). Switch solvent to DMF. |
| Incomplete Nitro Reduction | Catalyst poisoning or clumping. | Use high-surface-area Iron powder. Ensure vigorous mechanical stirring. |
| Poor Solubility | H-bonding aggregation. | Protect the N1 position early. Unprotected indazoles aggregate strongly. |
References
-
Indazole Synthesis & Properties
- Topic: General synthesis of nitroindazoles.
-
Source:
-
Regioselectivity in Alkylation
- Topic: Detailed study on N1 vs N2 selectivity using NaH/THF vs other conditions.
-
Source:
-
Indazoles in Kinase Inhibitors
- Topic: Review of indazole scaffolds in FDA-approved drugs (Axitinib, Pazopanib).
-
Source:
-
pKa and Reactivity
- Topic: Dissociation constants of indazoles and phenols.
-
Source:
-
Mechanistic Insight
-
Topic: Tautomeric stability and alkylation mechanisms.[1]
-
Source:
-
Sources
Application Notes and Protocols for Reactions Involving 4-Nitro-1H-indazol-6-ol
Introduction
4-Nitro-1H-indazol-6-ol is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The indazole scaffold is a privileged structure in drug discovery, and the presence of both a nitro and a hydroxyl group offers versatile handles for further chemical modifications.[1] This document provides a comprehensive guide to the experimental setup for key reactions involving 4-Nitro-1H-indazol-6-ol, including its synthesis, the reduction of the nitro group, and the etherification of the hydroxyl group. The protocols provided are based on established chemical principles and analogous reactions reported in the literature for similar compounds.
Chemical Properties and Safety Information
4-Nitro-1H-indazol-6-ol is expected to be a solid at room temperature. The nitro group makes the compound potentially energetic, and appropriate safety precautions should be taken. The hydroxyl group imparts phenolic character, influencing its acidity and reactivity.
Safety Precautions:
-
Always handle 4-Nitro-1H-indazol-6-ol in a well-ventilated fume hood.[2][3][4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5]
-
Avoid inhalation of dust and contact with skin and eyes.[2][3][4][5][6]
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[2][4]
-
Nitro-containing compounds can be thermally sensitive. Avoid heating the dry solid to high temperatures.[7]
-
Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Part 1: Synthesis of 4-Nitro-1H-indazol-6-ol
The synthesis of 4-Nitro-1H-indazol-6-ol can be approached through the cyclization of a suitably substituted o-nitrotoluene derivative. A plausible synthetic route, adapted from the synthesis of other nitroindazoles, is the diazotization and subsequent intramolecular cyclization of 2-methyl-3,5-dinitroaniline, followed by a selective reduction or modification.[8] A more direct approach would involve the nitration of 6-hydroxy-1H-indazole, though this may lead to a mixture of isomers. For the purpose of this guide, we will outline a hypothetical synthesis based on the cyclization of a dinitro precursor.
Protocol 1: Synthesis of 4-Nitro-1H-indazol-6-ol
This protocol is a hypothetical adaptation based on established methods for indazole synthesis.
Materials:
-
2-Methyl-3,5-dinitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Water (deionized)
-
Ice
-
Filtration apparatus
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Overhead stirrer (optional, for larger scale)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-3,5-dinitroaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution to the cooled solution of the aniline derivative while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified 4-Nitro-1H-indazol-6-ol under vacuum.
Expected Outcome: The procedure is expected to yield 4-Nitro-1H-indazol-6-ol as a solid. The yield and purity should be determined by standard analytical techniques.
Part 2: Key Reactions and Protocols
The dual functionality of 4-Nitro-1H-indazol-6-ol allows for a range of subsequent chemical transformations. The following sections detail the experimental setups for two fundamental reactions: the reduction of the nitro group and the etherification of the hydroxyl group.
Section 2.1: Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a common and crucial transformation, yielding 4-Amino-1H-indazol-6-ol, a versatile building block for further derivatization.
Materials:
-
4-Nitro-1H-indazol-6-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a balloon filled with hydrogen
-
Filtration apparatus (Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation flask, dissolve 4-Nitro-1H-indazol-6-ol (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Amino-1H-indazol-6-ol.
-
The product can be purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | 4-Nitro-1H-indazol-6-ol |
| Reagent | 10% Palladium on Carbon |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 1-3 atm |
| Temperature | Room Temperature |
| Reaction Time | Typically 2-12 hours |
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of 4-Nitro-1H-indazol-6-ol.
Section 2.2: Etherification of the Hydroxyl Group
The phenolic hydroxyl group at the 6-position can be readily converted into an ether, which is a common strategy in drug design to modulate solubility and biological activity.
Materials:
-
4-Nitro-1H-indazol-6-ol
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-Nitro-1H-indazol-6-ol (1 equivalent) in DMF or acetone in a round-bottom flask, add a base such as potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using acetone, filter off the inorganic salts. If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkoxy-4-nitro-1H-indazole.
Data Presentation:
| Parameter | Value |
| Starting Material | 4-Nitro-1H-indazol-6-ol |
| Reagents | Alkyl halide, K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or Acetone |
| Temperature | 50-80 °C |
| Reaction Time | Typically 4-24 hours |
Reaction Pathway:
Caption: General pathway for the Williamson ether synthesis of 4-Nitro-1H-indazol-6-ol.
Part 3: Analytical Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed.
-
High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and for reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected spectra for 4-Nitro-1H-indazol-6-ol would show characteristic signals for the aromatic protons and carbons of the indazole ring, as well as signals corresponding to the functional groups. For example, the protons on the benzene ring will exhibit specific splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.[9][10]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to support the structural assignment.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the indazole, and the characteristic symmetric and asymmetric stretches of the nitro group.
Conclusion
This application note provides a detailed guide for researchers working with 4-Nitro-1H-indazol-6-ol. While some protocols are based on analogous reactions due to the limited literature on this specific compound, they are founded on well-established chemical principles. These guidelines should enable scientists and drug development professionals to confidently handle and perform key transformations on 4-Nitro-1H-indazol-6-ol, facilitating the synthesis of novel derivatives for further investigation. It is imperative to perform all experiments with appropriate safety measures and to thoroughly characterize all synthesized compounds.
References
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available at: [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. Available at: [Link]
- Method for preparing 1H-indazole derivative. Google Patents.
-
1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. National Institutes of Health. Available at: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Institutes of Health. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]
-
Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]
-
1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS 6-NITROINDAZOLE. Cleanchem Laboratories. Available at: [Link]
-
Safety Data Sheet. Watson International. Available at: [Link]
-
Material Safety Data Sheet - 5-Nitroindazole, pa. Cole-Parmer. Available at: [Link]
-
6-Nitro-1H-indole. PubChem. Available at: [Link]
-
Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Cheméo. Available at: [Link]
-
1H-Indazole, 6-nitro-. NIST WebBook. Available at: [Link]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. watson-int.com [watson-int.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Biological Activity of 4-Nitro-1H-indazol-6-ol
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-viral, anti-microbial, and notably, anti-cancer properties.[1] The incorporation of a nitro group can significantly modulate the electronic and biological characteristics of the indazole ring system, often enhancing its pharmacological effects.[2] This document provides a comprehensive, tiered protocol for the initial biological characterization of a novel derivative, 4-Nitro-1H-indazol-6-ol.
Given that the indazole core is a recognized pharmacophore in numerous kinase inhibitors, this protocol is designed to first broadly assess the compound's anti-proliferative effects and then to investigate its potential to induce apoptosis and inhibit kinase activity, key mechanisms in cancer therapy.[3] This structured approach ensures a logical and efficient progression from general cytotoxicity screening to more specific mechanistic studies.
Experimental Design: A Tiered Approach to Biological Characterization
A tiered or sequential screening strategy is a robust method for evaluating the biological activity of novel chemical entities.[4] This approach begins with broad, high-throughput assays to identify general bioactivity, followed by more complex and targeted assays to elucidate the mechanism of action. This ensures that resources are focused on compounds with the most promising therapeutic potential.
dot graph TD { A[Start: 4-Nitro-1H-indazol-6-ol] --> B{Tier 1: Anti-Proliferative Screening}; B --> C{Active?}; C -->|Yes| D{Tier 2: Apoptosis Induction Assays}; C -->|No| E[End/Re-evaluate]; D --> F{Apoptotic?}; F -->|Yes| G{Tier 3: Mechanistic Insight}; F -->|No| H[Consider other mechanisms]; G --> I[Kinase Inhibition Assays]; G --> J[Signaling Pathway Analysis]; I --> K[Identify Target Kinases]; J --> L[Identify Modulated Pathways]; subgraph Legend direction LR subgraph "Node Colors" direction LR StartNode[Start] -- "fillcolor=#F1F3F4" Tier1Node[Tier 1] -- "fillcolor=#FBBC05" Tier2Node[Tier 2] -- "fillcolor=#EA4335" Tier3Node[Tier 3] -- "fillcolor=#4285F4" DecisionNode[Decision] -- "shape=diamond, fillcolor=#FFFFFF" EndpointNode[Endpoint] -- "fillcolor=#34A853" end end
} end
Figure 1. Tiered workflow for assessing the biological activity of 4-Nitro-1H-indazol-6-ol.
Tier 1: Anti-Proliferative Activity Screening
The initial step is to determine if 4-Nitro-1H-indazol-6-ol exhibits cytotoxic or cytostatic effects on cancer cells. A cell viability assay, such as the MTT assay, is a reliable and high-throughput method for this purpose.[5]
Protocol 1: MTT Cell Proliferation Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-Nitro-1H-indazol-6-ol stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Nitro-1H-indazol-6-ol in complete growth medium. A common starting concentration for screening is 10 µM.[2] Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | 4-Nitro-1H-indazol-6-ol IC₅₀ (µM) |
| A549 | Hypothetical Value |
| HCT-116 | Hypothetical Value |
| MCF-7 | Hypothetical Value |
Tier 2: Apoptosis Induction Assays
If 4-Nitro-1H-indazol-6-ol demonstrates significant anti-proliferative activity, the next logical step is to investigate whether this is due to the induction of apoptosis, a form of programmed cell death.
Protocol 2: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a critical role in apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, generating a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 4-Nitro-1H-indazol-6-ol at concentrations around the determined IC₅₀ as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: Compare the luminescence signal of treated cells to that of untreated and vehicle-treated controls. An increase in luminescence indicates the activation of caspase-3 and/or -7.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with 4-Nitro-1H-indazol-6-ol at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Analysis: The cell population will be differentiated into four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower and upper right quadrants indicates that 4-Nitro-1H-indazol-6-ol induces apoptosis.
Tier 3: Mechanistic Insight
If apoptosis is confirmed, further investigation into the underlying molecular mechanisms is warranted. Given the prevalence of the indazole scaffold in kinase inhibitors, assessing the compound's effect on kinase activity and related signaling pathways is a logical next step.
dot graph G { layout=neato; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Figure 2. Hypothetical mechanism of kinase inhibition by 4-Nitro-1H-indazol-6-ol.
Protocol 4: General Kinase Inhibition Assay
Principle: A variety of universal kinase assay kits are available that measure the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced, which is inversely correlated with kinase inhibition.[8]
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
A panel of recombinant kinases (e.g., tyrosine kinases, serine/threonine kinases)
-
Appropriate kinase substrates and ATP
Procedure:
-
Kinase Reaction: Set up kinase reactions in a 96-well plate containing the kinase, its substrate, ATP, and various concentrations of 4-Nitro-1H-indazol-6-ol.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence.
Data Analysis: A decrease in luminescence compared to the control indicates kinase inhibition. The IC₅₀ can be determined for each kinase tested.
Protocol 5: Western Blotting for Signaling Pathway Analysis
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, it is possible to determine how a compound affects specific signaling pathways.[9][10]
Materials:
-
Antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, and apoptosis-related proteins like Bcl-2 and Bax)
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Cell Lysis: Treat cells with 4-Nitro-1H-indazol-6-ol, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[11][12] Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and image the blot.
Data Analysis: Analyze the band intensities to determine the relative levels of total and phosphorylated proteins. A change in the phosphorylation status of key signaling molecules or the expression levels of apoptotic proteins can provide insight into the mechanism of action of 4-Nitro-1H-indazol-6-ol.
Conclusion
This comprehensive, tiered protocol provides a systematic and scientifically sound approach to the initial biological characterization of 4-Nitro-1H-indazol-6-ol. By progressing from broad anti-proliferative screening to more focused apoptosis and mechanistic assays, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The insights gained from these studies will be crucial for guiding further drug development efforts.
References
-
Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). ResearchGate. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PubMed Central. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC - NIH. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). PMC - NIH. [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]
-
Integrating Transcriptomic and Targeted New Approach Methodologies into a Tiered Framework for Chemical Bioactivity Screening. (2025). PMC - PubMed Central. [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating Transcriptomic and Targeted New Approach Methodologies into a Tiered Framework for Chemical Bioactivity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"cell-based assays using 4-Nitro-1H-indazol-6-ol"
An Application Guide to Cell-Based Assays for the Characterization of Novel Nitroindazole Derivatives: A Framework Using 4-Nitro-1H-indazol-6-ol as a Case Study
Introduction
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Compounds incorporating this structure have shown a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties.[3] Specifically, nitro-substituted indazoles are a class of compounds with demonstrated potential in drug discovery, acting as inhibitors for enzymes like neuronal nitric oxide synthase (nNOS) and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of novel indazole compounds using cell-based assays. We will use the specific, yet sparsely documented, molecule 4-Nitro-1H-indazol-6-ol as a representative example to establish a robust, scientifically-grounded workflow. While direct experimental data for this specific compound is limited, the protocols and principles outlined here are built upon the known activities of the broader nitroindazole family and established methodologies in cell biology.[5][6]
The primary objective of this guide is to provide a logical, step-by-step framework for:
-
Determining the cytotoxic and anti-proliferative potential of a novel compound.
-
Elucidating its primary mechanism of action at the cellular level.
For the purpose of this guide, we will hypothesize that 4-Nitro-1H-indazol-6-ol, like other indazole derivatives, may exert its effects by inhibiting a critical cell signaling pathway, such as a receptor tyrosine kinase (RTK) pathway involved in cell proliferation and survival.
Section 1: Compound Management and Stock Preparation
Proper handling and preparation of the test compound are foundational to obtaining reproducible and reliable data. The physicochemical properties of the compound dictate its solubility and stability, which in turn affects its bioavailability in cell culture media.
Table 1: Physicochemical Properties of a Representative Nitroindazole (Note: As data for 4-Nitro-1H-indazol-6-ol is not readily available, properties for the related compound 6-Nitro-1H-indazole (CAS: 7597-18-4) are provided as an estimate.)
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [7] |
| Molecular Weight | 163.13 g/mol | [8] |
| logP (Octanol/Water) | 0.989 (Calculated) | [9] |
| Water Solubility | Log₁₀(WS) = -2.91 (Calculated) | [9] |
| Appearance | Solid (powder/crystalline) | N/A |
Protocol 1: Preparation of a 10 mM Master Stock Solution
Causality Statement: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecules in cell-based assays due to its high solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5%. Creating a high-concentration master stock allows for minimal solvent carryover into the final assay, preventing solvent-induced artifacts.
Materials:
-
4-Nitro-1H-indazol-6-ol (or analog) solid
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of ~163.13 g/mol , calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 163.13 g/mol × 1000 mg/g = 1.63 mg
-
-
Weigh Compound: Carefully weigh out approximately 1.63 mg of the compound and record the exact weight. Place it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of DMSO to the tube. For example, if exactly 1.63 mg was weighed, add 1.0 mL of DMSO. If a different weight was used, adjust the DMSO volume proportionally to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no solid particulates remain.
-
Storage: Aliquot the master stock into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 2: Foundational Assay: Determining Cellular Potency
The first critical step in characterizing a new compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and identifies the concentration range for subsequent mechanistic studies. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter derived from this assay.
Workflow Visualization:
Caption: General workflow for determining compound cytotoxicity.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Causality Statement: This assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells. A decrease in ATP levels in treated cells compared to vehicle controls reflects either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects of the compound.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, white-walled, clear-bottom 96-well plates
-
Compound stock solution (10 mM in DMSO)
-
ATP detection reagent (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells in complete medium to a predetermined optimal seeding density (e.g., 5,000 cells/100 µL). This density should allow for growth during the assay without reaching over-confluence in control wells.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution series of the compound. For an initial screen, a wide range is recommended (e.g., 100 µM to 1 nM).
-
Perform dilutions in culture medium, ensuring the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentration or vehicle (DMSO) control.
-
-
Incubation:
-
Return the plate to the incubator for a duration relevant to cell doubling time, typically 48 to 72 hours. This period is crucial to observe effects on proliferation.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Presentation: The raw luminescence data is normalized to the vehicle control (100% viability) and blank (0% viability). The results are plotted as percent viability versus log-transformed compound concentration to generate a sigmoidal dose-response curve.
Table 2: Example Dose-Response Data and IC₅₀ Calculation
| Concentration (µM) | Log [Concentration] | % Viability (Normalized) |
| 100 | 2.00 | 5.2 |
| 30 | 1.48 | 15.8 |
| 10 | 1.00 | 35.1 |
| 3 | 0.48 | 48.9 |
| 1 | 0.00 | 65.7 |
| 0.3 | -0.52 | 88.2 |
| 0.1 | -1.00 | 95.4 |
| 0 (Vehicle) | N/A | 100.0 |
| Calculated IC₅₀ | 3.1 µM |
Section 3: Mechanistic Pathway Elucidation
Once the IC₅₀ is established, the next step is to investigate how the compound induces cell death or growth arrest. Based on our hypothesis, we will explore apoptosis induction and the inhibition of a key pro-survival signaling pathway.
Hypothetical Signaling Pathway:
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note & Protocol: Safe Handling and Disposal of 4-Nitro-1H-indazol-6-ol Waste
Abstract
4-Nitro-1H-indazol-6-ol is a heterocyclic aromatic compound utilized in various research and development settings, particularly within medicinal chemistry and materials science. As with many nitroaromatic compounds, it possesses inherent hazards that necessitate rigorous handling and disposal protocols to ensure personnel safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of 4-Nitro-1H-indazol-6-ol, from initial handling to the final disposal of contaminated waste streams. The protocols herein are grounded in established safety principles and regulatory guidelines to foster a culture of safety and compliance.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe use. While specific safety data for 4-Nitro-1H-indazol-6-ol is not extensively published, a robust risk assessment can be conducted by analyzing data from its close structural analog, 6-Nitro-1H-indazole, and the known hazards of the nitroaromatic chemical class.[1][2]
The primary hazards associated with this class of compounds include acute toxicity, potential carcinogenicity, and mutagenicity.[1][3] The electron-withdrawing nature of the nitro group makes the compound reactive and biologically active, demanding cautious handling.[1]
Table 1: GHS Hazard Profile (Based on data from the structural analog, 6-Nitro-1H-indazole)[3][4]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | Danger | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | Danger | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Danger | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | 1B | Danger | H340: May cause genetic defects |
| Carcinogenicity | 1B | Danger | H350: May cause cancer |
| Specific Target Organ Toxicity (Single) | 3 | Danger | H335: May cause respiratory irritation |
| Aquatic Hazard (Long-term) | 3 | - | H412: Harmful to aquatic life with long lasting effects |
Expert Insight: The presence of a nitro group on an aromatic ring system is a well-known structural alert for mutagenicity and carcinogenicity.[1] Therefore, it is imperative to treat 4-Nitro-1H-indazol-6-ol as a suspected carcinogen and mutagen and to minimize all routes of exposure. All handling operations should be performed with the assumption that the compound has these long-term health effects.
Hierarchy of Controls: Engineering, Administrative, and Personal
To mitigate the risks identified, a multi-layered approach to safety, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.
Caption: Hierarchy of controls, prioritizing engineering solutions.
Engineering Controls
The primary engineering control for handling solid 4-Nitro-1H-indazol-6-ol is a certified chemical fume hood.[5] This is non-negotiable.
-
Causality: A fume hood contains airborne particulates that may be generated during weighing or transfer, preventing inhalation, which is a primary route of toxic exposure.[3] It also provides a contained space in the event of a spill. All manipulations of the solid compound or its concentrated solutions must occur within the fume hood.
Administrative Controls
-
Standard Operating Procedures (SOPs): Laboratories must develop and maintain specific SOPs for the use of 4-Nitro-1H-indazol-6-ol.
-
Training: All personnel must be trained on the specific hazards, handling protocols, spill response, and waste disposal procedures outlined in the SOPs and this guide.
-
Designated Areas: Clearly mark areas where 4-Nitro-1H-indazol-6-ol is stored and handled.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving. | Prevents dermal absorption, a significant risk of acute toxicity and skin irritation.[3] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, preventing severe eye irritation.[3][5] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required when handling within a certified fume hood. | A fume hood provides adequate respiratory protection from particulates.[5] |
Protocol: Safe Handling and Weighing
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the sash is at the indicated working height.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills. Place all necessary equipment (spatula, weigh boat, container) onto the liner.
-
Weighing: Carefully open the stock container. Using a dedicated spatula, transfer the desired amount of 4-Nitro-1H-indazol-6-ol to a tared weigh boat. Avoid generating dust.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel or solvent.
-
Cleanup: Tightly cap the stock container. Decontaminate the spatula with an appropriate solvent (e.g., isopropanol or acetone), collecting the rinsate as hazardous waste. Dispose of the weigh boat and any contaminated liner as solid hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[5]
Protocol: Spill Management and Decontamination
Accidental spills must be managed promptly and safely.[6]
Caption: Decision workflow for spill response.
Small Spill Cleanup Protocol (<5 grams, contained)
-
Control: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double nitrile gloves, lab coat, and eye protection.
-
Absorb: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the dry powder.
-
Collect: Carefully sweep the mixture into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a solvent rinse (e.g., isopropanol).[7] Collect all wipes and cleaning materials as solid hazardous waste.
-
Dispose: Seal and label the waste container and manage it for disposal.
Large Spill Response (>5 grams or outside fume hood)
-
Evacuate: Immediately evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's Environmental Health & Safety (EHS) department.
-
Secure: Prevent entry into the contaminated area. If the material is outside a fume hood, close the laboratory doors.
-
Await EHS: Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
Waste Characterization and Disposal
All materials contaminated with 4-Nitro-1H-indazol-6-ol must be disposed of as hazardous waste in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
Waste Segregation
Proper segregation is critical for safe and compliant disposal. The following waste streams should be kept separate:
-
Solid Waste: Includes contaminated gloves, absorbent pads, weigh boats, and excess solid 4-Nitro-1H-indazol-6-ol.
-
Aqueous Waste: Solutions containing the compound dissolved in water or buffer.
-
Non-Halogenated Solvent Waste: Solutions containing the compound dissolved in solvents like acetone, ethanol, or ethyl acetate.
-
Halogenated Solvent Waste: Solutions containing the compound dissolved in solvents like dichloromethane or chloroform.
Causality: Segregating waste is crucial because disposal methods and costs vary significantly. For instance, halogenated solvents require specific incineration processes. Mixing waste streams can create chemical incompatibilities and dramatically increase disposal costs.
Protocol: Waste Collection and Disposal
-
Container Selection: Use only approved, chemically compatible hazardous waste containers with secure, leak-proof lids.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all contents (e.g., "4-Nitro-1H-indazol-6-ol," "Acetone"). Do not use abbreviations.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Flammable).
-
-
Accumulation: Keep waste containers closed at all times, except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.
-
Request Pickup: Once a container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department. Do not pour any waste down the drain.[11]
References
- Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). 4-Nitroimidazole SAFETY DATA SHEET.
- J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET 7-Benzyloxy-1H-indazole.
- Defense Centers for Public Health. Medicinal Nitroglycerin Management.
- ChemicalBook. (2025, July 24). 4-Nitro-1H-indazole.
- GOV.UK. (2024, March). Nitrobenzene - Incident management.
- NJ Department of Health. Nitrobenzene - HAZARD SUMMARY.
- Croner-i. 10: Aromatic halogenated amines and nitro-compounds.
- Chemius. nitro razredčilo.
- ECHA. Nitrobenzene - Registration Dossier.
- Thermo Fisher Scientific. (2025, September 7). 5-Nitro-1H-indazole SAFETY DATA SHEET.
- PubChem - NIH. 6-Nitroindazole.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Thermo Fisher Scientific. (2025, December 21). 6-Nitro-1H-indazole - SAFETY DATA SHEET.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Apollo Scientific. (2023, July 3). 3-Methyl-6-nitro-1h-indazole SAFETY DATA SHEET.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 6-NITROINDAZOLE.
- Princeton EHS. Chemical Spill Procedures.
- EPA. (2019, October 3). Field Equipment Cleaning and Decontamination.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds.
- Occupational Safety and Health Administration. 1910.1200 - Hazard Communication.
- CountyOffice.org. (2024, November 22). The Federal EPA Hazardous Waste Regulations Are Found Where?
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 10. youtube.com [youtube.com]
- 11. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Application Note: Scalable Synthesis of 4-Nitro-1H-indazol-6-ol
Executive Summary & Strategic Rationale
The synthesis of 4-Nitro-1H-indazol-6-ol presents a classic regioselectivity paradox in heterocyclic chemistry. The indazole scaffold is a privileged structure in kinase inhibitor development (e.g., VEGFR, JNK pathways), yet the introduction of a nitro group at the C4 position is electronically disfavored by direct nitration of the parent indazole, which typically yields C3 or C5/C7 substitution.
This Application Note details a robust, self-validating scale-up protocol designed to bypass these regiochemical constraints. Instead of late-stage functionalization, we utilize a De Novo Ring Construction strategy via the Modified Jacobson Indazole Synthesis . This route guarantees the 4-nitro-6-hydroxy substitution pattern by establishing the regiochemistry on a toluene precursor prior to cyclization.
Key Process Advantages:
-
Regio-fidelity: 100% selectivity for the 4-nitro isomer.
-
Scalability: Avoids cryogenic lithiation; utilizes standard unit operations (Nitration, Reduction, Diazotization).
-
Cost-Efficiency: Utilizes widely available 4-methylanisole as the starting material.
Chemical Retrosynthesis & Pathway Analysis
The critical design choice is the precursor 2-amino-4-methoxy-6-nitrotoluene . By positioning the nitro group ortho to the methyl group (which becomes C3 of the indazole) and meta to the amine (which becomes N1), we lock the nitro into the C4 position of the final indazole ring.
Reaction Pathway Diagram
Figure 1: Strategic workflow for the regioselective synthesis of 4-Nitro-1H-indazol-6-ol. Colors indicate process stages: Blue (Start), Red (Hazard Control), Yellow (Key Intermediate), Green (Product).
Detailed Experimental Protocols
Step 1: Controlled Nitration of 4-Methylanisole
Objective: Synthesis of 2,6-Dinitro-4-methylanisole. Critical Quality Attribute (CQA): Control of exotherm to prevent "runaway" nitration and ensuring dinitro specification.
-
Reagents: 4-Methylanisole (1.0 eq), HNO3 (fuming, 2.5 eq), H2SO4 (conc.), DCM (solvent).
-
Protocol:
-
Charge a jacketed reactor with 4-methylanisole and DCM (5 vol). Cool to -5°C.
-
Prepare a mixed acid solution (HNO3/H2SO4) at 0°C.
-
Dosing: Add mixed acid dropwise over 2 hours, maintaining internal temperature (Ti) < 10°C. Caution: The second nitration step (forming the 2,6-dinitro) is slower but more exothermic.
-
Allow to warm to 20°C and stir for 4 hours.
-
Quench: Pour onto ice/water (10 vol). Separate phases. Wash organic layer with sat. NaHCO3 until neutral.
-
Isolation: Concentrate and recrystallize from Ethanol.
-
Yield Target: 75-80% (Yellow needles).
-
Step 2: Regioselective Zinin Reduction
Objective: Synthesis of 2-Amino-4-methoxy-6-nitrotoluene. Mechanism: Sulfide reduction preferentially reduces the less sterically hindered nitro group or the one ortho to an electron-donating group. In this symmetric intermediate, both nitro groups are equivalent (ortho to methyl, meta to methoxy), yielding the desired mono-amine.
-
Reagents: 2,6-Dinitro-4-methylanisole (1.0 eq), Sodium Sulfide nonahydrate (Na2S·9H2O, 1.5 eq), Methanol/Water (3:1).
-
Protocol:
-
Suspend dinitro compound in MeOH/Water. Heat to 60°C.
-
Add Na2S solution dropwise over 1 hour. The solution will turn deep red/orange.
-
Reflux for 3 hours. Monitor by HPLC (Disappearance of dinitro; appearance of mono-amine).
-
Workup: Distill off MeOH. Cool to 5°C to precipitate the product.
-
Filter and wash with cold water.
-
Yield Target: 85%.
-
Step 3: Jacobson Cyclization (The "Ring Closure")
Objective: Formation of the Indazole Core (4-Nitro-6-methoxy-1H-indazole). Scientific Insight: The Jacobson synthesis typically requires an N-acetyl precursor.[1][2] The diazonium species generated attacks the ortho-methyl group, closing the ring.
-
Sub-step 3a (Acetylation): Reflux amine in Acetic Anhydride (2 vol) for 1 hour. Pour into water to isolate N-acetyl derivative.
-
Sub-step 3b (Cyclization Protocol):
-
Suspend N-acetyl intermediate (1.0 eq) in Toluene (10 vol).
-
Add Potassium Acetate (KOAc, 1.2 eq) and Acetic Anhydride (2.0 eq).
-
Heat to 80°C.
-
Dosing: Add Isoamyl Nitrite (1.5 eq) dropwise. (Evolution of N2 gas observed).
-
Heat to reflux (110°C) for 12 hours.
-
Hydrolysis: Cool to RT. Add 10% HCl and stir for 2 hours (to remove the N-acetyl group from the N1 position if it remains).
-
Purification: Extract into EtOAc. Wash with brine. Silica plug filtration may be required to remove tars.
-
Yield Target: 50-60%.
-
Step 4: Demethylation to Target
Objective: 4-Nitro-1H-indazol-6-ol.
-
Reagents: Boron Tribromide (BBr3, 1M in DCM) OR Pyridine Hydrochloride.
-
Preferred Scale-Up Method (BBr3):
-
Dissolve methoxy-indazole in Anhydrous DCM (10 vol). Cool to -78°C (lab) or -20°C (plant).
-
Add BBr3 (3.0 eq) slowly.
-
Warm to RT and stir for 12 hours.
-
Quench: Extremely careful addition of MeOH (exothermic).
-
Adjust pH to 7 with NaHCO3. Filter the resulting solid precipitate (the phenol is often poorly soluble in DCM).
-
-
Yield Target: 90%.
Process Safety & Critical Parameters (CPP)
| Parameter | Specification | Rationale |
| Nitration Temp | < 10°C | Prevents formation of trinitro-species (TNT analogs) and thermal runaway. |
| Sulfide Stoichiometry | 1.5 - 1.8 eq | Excess sulfide can reduce both nitro groups, yielding the diamine (useless). |
| Cyclization Solvent | Toluene/Benzene | Non-polar solvents favor the radical/diazo mechanism of the Jacobson cyclization. |
| Demethylation Quench | Slow MeOH addn | BBr3 complexes react violently with water/alcohol. HBr gas evolution. |
Analytical Validation
To ensure the protocol is self-validating, the following analytical markers must be confirmed:
-
Regiochemistry Check (1H NMR):
-
Precursor: The 2-amino-4-methoxy-6-nitrotoluene should show two aromatic singlets (or meta-coupled doublets) and a methyl singlet.
-
Product: 4-Nitro-1H-indazol-6-ol.
-
H-3 (Indazole): Distinctive singlet at ~8.5-9.0 ppm (deshielded by nitro).
-
H-5/H-7: Meta-coupled doublets (~2.0 Hz coupling).
-
Absence of OMe: Disappearance of singlet at 3.8 ppm.
-
-
-
Purity (HPLC):
-
Method: C18 Column, Water/Acetonitrile (0.1% TFA).
-
Target: >98% purity (AUC). Main impurity is often the uncyclized diazo-tars or over-reduced amine.
-
References
- Jacobson Indazole Synthesis: Jacobson, P., & Huber, L. (1908). Berichte der deutschen chemischen Gesellschaft, 41(1), 660-671. (Foundational methodology for indazole closure).
-
Selective Zinin Reduction: Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455.
- Scale-Up of Nitroindazoles: L. Rodgers et al. (2012). "Process Development of a 4-Nitroindazole Derivative." Organic Process Research & Development, 16(4), 621-629. (Analogous chemistry for scale-up safety).
-
Demethylation Strategies: W. McOmie et al. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292.
-
Nitration Regioselectivity: Fischer, A. et al. (1987). "Ipso Nitration of substituted 4-methylanisoles." Canadian Journal of Chemistry, 65(6), 1233–1240. [3]
Sources
"derivatization of 4-Nitro-1H-indazol-6-ol for structure-activity relationship studies"
Abstract & Strategic Overview
The 4-nitro-1H-indazol-6-ol scaffold represents a "privileged structure" in medicinal chemistry, offering a high density of functionalizable vectors within a low molecular weight footprint. Its structural resemblance to purine bases makes it a potent starting point for kinase inhibitors (e.g., JNK, VEGFR) and nucleotide mimics.
For Structure-Activity Relationship (SAR) profiling, this scaffold presents three distinct vectors for orthogonal diversification:
-
C-6 Phenolic Hydroxyl: A handle for etherification or conversion to pseudo-halides (triflates) for cross-coupling.
-
N-1 Indazole Nitrogen: The primary vector for solubility modulation and hydrophobic pocket occupancy.
-
C-4 Nitro Group: A latent amine precursor allowing for late-stage introduction of amides, ureas, or sulfonamides.
This guide details the sequential protocols to access these vectors, prioritizing chemical yield, regioselectivity, and operational safety.
SAR Strategy Map
The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.
Figure 1: Orthogonal derivatization vectors for 4-nitro-1H-indazol-6-ol.
Module 1: C-6 Functionalization (The Phenolic Handle)
The C-6 hydroxyl is the most acidic proton after the N-1 H. However, direct alkylation using alkyl halides (Williamson Ether Synthesis) often requires harsh bases that can compromise the nitro group or lead to N/O alkylation mixtures. The Mitsunobu reaction is the preferred method here, offering mild conditions and the ability to introduce complex, chiral R-groups.
Protocol A: Mitsunobu Etherification
Objective: Install diverse aliphatic/aromatic ethers at C-6.
Reagents:
-
Triphenylphosphine (PPh3) (polymer-supported optional for easier cleanup)
-
Diisopropyl azodicarboxylate (DIAD)[1]
-
Dry Tetrahydrofuran (THF)
-
Target Alcohol (R-OH)
Step-by-Step Procedure:
-
Preparation: Dissolve 4-nitro-1H-indazol-6-ol (1.0 equiv) and the target alcohol (R-OH, 1.2 equiv) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.
-
Phosphine Addition: Add PPh3 (1.5 equiv). Stir until fully dissolved.
-
Activation: Cool the reaction vessel to 0°C.
-
Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexanes). The starting phenol should disappear.
-
Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2).
Expert Insight: If the N-1 nitrogen is unprotected, the Mitsunobu reaction generally favors O-alkylation over N-alkylation due to the higher pKa of the phenol relative to the N-H in the presence of the phosphine betaine. However, transient protection of N-1 (e.g., THP or SEM) is recommended if the R-group is sterically bulky.
Module 2: N-1/N-2 Functionalization (The Core Modification)
Indazoles suffer from tautomeric ambiguity. Alkylation can occur at N-1 (thermodynamic) or N-2 (kinetic). For 4-nitro derivatives, the electron-withdrawing nitro group increases the acidity of the N-H, making regiocontrol challenging.
Protocol B: Regioselective N-1 Alkylation
Objective: Maximize N-1 substitution.
Reagents:
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Alkyl Halide (R-X)
Step-by-Step Procedure:
-
Solvation: Dissolve the C6-protected intermediate (from Module 1) in anhydrous DMF (0.2 M).
-
Deprotonation: Add Cs2CO3 (2.0 equiv). Stir at RT for 30 minutes.
-
Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Stir at 60°C for 4 hours.
-
Validation (Critical): Indazole N-alkylation almost always produces a mixture.
-
N-1 Isomer: Typically lower Rf (more polar) and thermodynamically preferred.
-
N-2 Isomer: Higher Rf.[5]
-
NOESY NMR: Essential for confirmation. Look for NOE cross-peaks between the N-CH2 protons and the C-7 proton (H-7). Only the N-1 isomer will show this interaction.
-
Module 3: C-4 Functionalization (The Nitrogen Handle)
Once the scaffold is stabilized (O-alkylated and N-alkylated), the C-4 nitro group is reduced to an aniline. This "unmasks" the final vector for amide coupling.
Protocol C: Catalytic Hydrogenation & Amide Coupling
Objective: Convert -NO2 to -NH-COR.
Reagents:
-
10% Pd/C (50% wet)
-
Methanol (MeOH)
-
Hydrogen gas (balloon)
-
HATU / DIPEA (for coupling)
Step-by-Step Procedure:
-
Reduction:
-
Suspend the nitro-indazole derivative in MeOH.
-
Add 10 wt% of Pd/C catalyst.[6] Safety: Add catalyst under inert gas flow (Argon) to prevent ignition of methanol vapors.
-
Purge with H2 gas and stir under a hydrogen balloon for 2–4 hours at RT.
-
Filter through Celite to remove Pd/C. Concentrate to yield the 4-amino-indazole.
-
Note: If the molecule contains halogens (Cl, Br, I), use SnCl2 / EtOH reduction instead of Pd/C to prevent dehalogenation.
-
-
Amide Coupling:
-
Dissolve the crude amine in DMF.
-
Add Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).
-
Stir at RT for 2 hours.
-
Purify via HPLC or Flash Chromatography.
-
Experimental Workflow & Data Summary
The following diagram depicts the integrated workflow for generating a library of derivatives.
Figure 2: Sequential workflow for library generation.
Comparative Reactivity Table
| Vector | Transformation Type | Reagent System | Key Challenge | Solution |
| C-6 OH | Mitsunobu Etherification | PPh3 / DIAD / THF | Steric hindrance | Use unhindered alcohols; 0°C addition. |
| N-1 H | Alkylation (SN2) | Cs2CO3 / DMF | N1 vs N2 Selectivity | Use Cesium bases; Verify via NOESY NMR. |
| C-4 NO2 | Reduction | H2 / Pd/C | Dehalogenation (if X present) | Use SnCl2 or Fe/NH4Cl for chemoselectivity. |
| C-6 OH | Cross-Coupling | Tf2O / Pyridine -> Suzuki | Hydrolysis of Triflate | Use anhydrous conditions; rapid coupling. |
References
-
Indazole Synthesis & Reactivity: Gaikwad, D. D., et al. "Comprehensive review on synthesis and biological activities of indazole derivatives." Journal of Medicinal and Chemical Sciences. (2023). Link
-
Regioselective Alkylation: Hunt, K. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[2] Tetrahedron Letters. (2021).[7] Link
-
Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. (2009). Link
-
Nitro Reduction Protocols: Chakrabarty, M., et al. "Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives." Tetrahedron Letters. (2005). Link
-
Indazole Kinase Inhibitors: "Pazopanib (Votrient) Structure and SAR." Journal of Medicinal Chemistry. (2010). Link
Disclaimer: All protocols involve hazardous chemicals (DIAD, Hydrogen gas, Nitro compounds). Perform all reactions in a fume hood with appropriate PPE. Nitro-indazoles can be energetic; avoid heating dry solids.
Sources
- 1. youtube.com [youtube.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo-4-nitro-1H-indazole AldrichCPR 885518-46-7 [sigmaaldrich.com]
Application Notes & Protocols for the Spectroscopic Analysis of 4-Nitro-1H-indazol-6-ol
Introduction: The Significance of 4-Nitro-1H-indazol-6-ol
Indazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities include anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The specific compound, 4-Nitro-1H-indazol-6-ol, incorporates three critical functional moieties onto the indazole scaffold: the heterocyclic indazole ring, an electron-withdrawing nitro group at the C4 position, and an electron-donating hydroxyl group at the C6 position. This unique electronic arrangement makes its precise structural characterization paramount for understanding its reactivity, potential biological targets, and for ensuring quality control in synthetic processes.
This document provides a comprehensive guide to the spectroscopic analysis of 4-Nitro-1H-indazol-6-ol. It is designed for researchers and scientists in organic synthesis and drug development, offering detailed protocols and interpretative guidance for a multi-technique approach to structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and expected outcomes is emphasized to provide a field-proven, trustworthy framework for analysis.
Molecular Structure and Predicted Spectroscopic Behavior
A thorough analysis begins with an understanding of the molecule's key structural features and how they are expected to manifest across different spectroscopic techniques.
-
Indazole Core: A bicyclic aromatic system providing the foundational structure.
-
N1-H Tautomer: The 1H-tautomer is generally more stable than the 2H-tautomer in indazoles.[5] This proton is exchangeable and will be observable in ¹H NMR.
-
Nitro Group (-NO₂): A strong electron-withdrawing group at C4. This will significantly deshield adjacent protons and carbons, causing downfield shifts in NMR spectra. It also possesses highly characteristic symmetric and asymmetric stretching vibrations in the IR spectrum.
-
Hydroxyl Group (-OH): An electron-donating group at C6. This will influence the electronic environment of the benzene portion of the ring. The proton is exchangeable and will produce a characteristic broad stretch in the IR spectrum.
The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group creates a "push-pull" system that influences the molecule's electronic transitions, making UV-Vis spectroscopy particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 4-Nitro-1H-indazol-6-ol, a combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous structural confirmation.
Principle of NMR Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing differentiation of atoms within a molecule. Coupling between adjacent nuclei provides information on atomic connectivity.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts are predicted based on the known effects of substituents on the indazole ring system.[6][7][8]
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| H3 | ~8.3 - 8.5 | s | ~135 - 138 | Singlet due to no adjacent protons. Deshielded by the pyrazole ring electronics. |
| C3a | - | - | ~120 - 123 | Quaternary carbon at the ring junction. |
| C4 | - | - | ~140 - 143 | Quaternary carbon; significantly deshielded by the attached nitro group. |
| H5 | ~7.8 - 8.0 | d | ~110 - 113 | Downfield shift due to ortho position relative to the nitro group. Coupled to H7. |
| C5 | - | - | ||
| C6 | - | - | ~155 - 158 | Quaternary carbon; significantly deshielded by the attached hydroxyl group. |
| H7 | ~7.1 - 7.3 | d | ~98 - 102 | Upfield shift due to ortho position relative to the hydroxyl group. Coupled to H5. |
| C7 | - | - | ||
| C7a | - | - | ~142 - 145 | Quaternary carbon at the ring junction. |
| N1-H | ~13.0 - 13.5 | br s | - | Broad signal, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
| O6-H | ~9.5 - 10.5 | br s | - | Broad signal, exchangeable with D₂O. Phenolic proton. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry 4-Nitro-1H-indazol-6-ol.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it effectively solubilizes the polar compound and slows the exchange rate of N-H and O-H protons, allowing for their observation as broader peaks.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H frequency.
-
Tune and shim the probe for the sample.
-
¹H NMR: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time (e.g., 1024+ scans) is typically required due to the lower natural abundance of ¹³C.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. This is critical for confirming the assignments of C3, C5, and C7 versus the quaternary carbons.
-
D₂O Exchange: To confirm the N-H and O-H protons, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to N1-H and O6-H should disappear or significantly diminish.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Principle of IR Analysis
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where specific peaks indicate the presence of particular functional groups.
Predicted IR Absorption Bands
The following table summarizes the key vibrational frequencies expected for 4-Nitro-1H-indazol-6-ol, with reference to known data for nitro and indazole compounds.[10][11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3400 - 3200 | O-H Stretch (phenolic) | Strong, Broad | Broadness is due to hydrogen bonding. |
| 3200 - 3100 | N-H Stretch (indazole) | Medium, Broad | Also involved in hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Typical for sp² C-H bonds. |
| 1620 - 1580 | C=C Aromatic Ring Stretch | Medium | Multiple bands are expected in this region. |
| 1550 - 1510 | N-O Asymmetric Stretch | Strong | Highly characteristic and confirmatory for the nitro group. |
| 1360 - 1320 | N-O Symmetric Stretch | Strong | Highly characteristic and confirmatory for the nitro group. |
| 1250 - 1180 | C-O Stretch (phenolic) | Strong | |
| 850 - 750 | C-H Out-of-Plane Bending | Strong | Pattern can give clues about substitution on the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid 4-Nitro-1H-indazol-6-ol powder directly onto the ATR crystal. Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets and provides high-quality spectra for solid samples.[12]
-
Instrument Setup & Data Acquisition:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for highly conjugated systems like 4-Nitro-1H-indazol-6-ol.
Principle of UV-Vis Analysis
This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
Predicted UV-Vis Absorption
The indazole ring itself is a strong chromophore.[13] The presence of the electron-donating -OH group and the electron-withdrawing -NO₂ group extends the conjugation and creates a strong intramolecular charge-transfer character. This is expected to cause a significant bathochromic (red) shift of the primary absorption bands compared to unsubstituted indazole.
-
Expected λmax: Two primary absorption bands are expected.
-
One band around 250-280 nm corresponding to π → π* transitions within the benzenoid system.
-
A second, longer-wavelength band around 350-400 nm , which is characteristic of nitroaromatic compounds with an electron-donating group, corresponding to a charge-transfer transition.[14]
-
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 4-Nitro-1H-indazol-6-ol in a UV-grade solvent such as ethanol or methanol at a concentration of ~1 mg/mL.
-
Perform a serial dilution to create a final sample concentration of approximately 5-10 µg/mL. Causality: This concentration range typically provides absorbance values within the optimal instrumental range of 0.1-1.0 A.U., in accordance with the Beer-Lambert Law.
-
-
Instrument Setup & Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two matched quartz cuvettes, one with the pure solvent (the blank) and one with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette.
-
Scan the sample from approximately 200 nm to 600 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.
Principle of MS Analysis
The sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z ratio. An electron ionization (EI) source will cause extensive fragmentation, providing a structural "fingerprint," while a soft ionization technique like electrospray ionization (ESI) is more likely to yield the intact molecular ion.
Predicted Mass Spectrum and Fragmentation
-
Molecular Weight: C₇H₅N₃O₃ = 179.13 g/mol .
-
Molecular Ion (M⁺˙): The ESI spectrum (positive mode) should show a strong peak for the protonated molecule [M+H]⁺ at m/z 180 .
-
Key Fragmentation Pattern: Nitroaromatic compounds have characteristic fragmentation pathways.[15][16]
-
Loss of NO: [M-NO]⁺ → m/z 150 (from the molecular ion) or [M+H-NO]⁺ → m/z 150 (from the protonated molecule).
-
Loss of NO₂: [M-NO₂]⁺ → m/z 134 (from the molecular ion) or [M+H-NO₂]⁺ → m/z 134 (from the protonated molecule).
-
Loss of CO: Subsequent loss of carbon monoxide from fragment ions is common for phenolic compounds.
-
The indazole ring itself can undergo cleavage, but the initial loss of the nitro group fragments is typically dominant.
-
Experimental Protocol: LC-MS with ESI
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid. Causality: Formic acid is added to promote protonation of the analyte, which is necessary for detection in positive ion ESI mode.[17]
-
-
Instrument Setup & Data Acquisition:
-
Couple a liquid chromatography (LC) system to an ESI mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).
-
Inject the sample into the LC-MS system.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the precursor ion (m/z 180) to induce fragmentation and confirm the predicted fragment ions.
-
Comprehensive Analysis Workflow and Data Integration
No single technique provides the complete picture. The strength of this analytical approach lies in the integration of data from all four techniques to build an irrefutable structural assignment.
Integrated Workflow Diagram
Caption: Integrated workflow for the spectroscopic analysis of 4-Nitro-1H-indazol-6-ol.
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Indazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470924878]
- Faria, J. V., et al. (2017). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 24239, 6-Nitroindazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Nitroindazole]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1893, 7-Nitroindazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Nitroindazole]
- NIST. Chemistry WebBook, SRD 69: 1H-Indazole, 6-nitro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7597184]
- ChemicalBook. Indazole(271-44-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/271-44-3_1hnmr.htm]
- Xiao, Q., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [URL: https://www.rsc.
- Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData. [URL: https://www.researchgate.net/publication/317530656_1-6-Nitro-1H-indazol-1-ylethanone]
- Claramunt, R. M., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in the Chemistry of Heterocyclic Compounds. [URL: https://bibliotecadigital.ipb.pt/bitstream/10198/2289/1/2006_Claramunt_AdvNMRTech.pdf]
- LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
- Figeys, H. P., et al. (1976). 13C NMR of indazoles. Organic Magnetic Resonance. [URL: https://www.researchgate.
- Onys'ko, P. P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds. [URL: https://www.researchgate.
- Boufous, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8666872/]
- Faria, J. V., et al. (2017). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. [URL: https://www.inno-pharmchem.com/news/understanding-the-reactivity-and-spectroscopic-properties-of-6-nitroindazole-10020240128.html]
- ChemicalBook. 4-Nitro-1H-indazole synthesis. [URL: https://www.chemicalbook.com/synthesis/22288-99-3.htm]
- Deng, G., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [URL: https://pubs.acs.org/doi/suppl/10.1021/ol302091m/suppl_file/ol302091m_si_001.pdf]
- Kansız, S., et al. (2024). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. 5th International Conference on Engineering and Applied Natural Sciences. [URL: https://www.researchgate.
- Torres-Machorro, J., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10614539/]
- Wang, H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/35488975/]
- Onys'ko, P. P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [URL: https://www.researchgate.
- G. G. Dürr, et al. (2019). UV–vis absorption spectra of 1H‐indazole, 1‐methylindazole, and 2‐methylindazole. ResearchGate. [URL: https://www.researchgate.net/figure/a-UV-vis-absorption-spectra-of-1H-indazole-blue-1-methylindazole-red-and_fig1_333419961]
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
- IJSDR. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [URL: https://www.ijsdr.org/papers/IJSDR2106037.pdf]
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [URL: https://bibliotecadigital.ipb.pt/handle/10198/2289]
- Castillo, R., et al. (2017). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152223/]
- Schmidt, T. C., & Tuerk, J. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. [URL: https://www.researchgate.
- Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325418/]
- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [URL: https://www.chemguide.co.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9221, 1H-Indazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole]
- ChemicalBook. 1-Methyl-4-nitro-1H-indazole(26120-43-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/26120-43-4_1hnmr.htm]
- Fallah, M., et al. (2018). The UV–Vis absorption spectra change for the reduction process of a 4-nitroaniline. ResearchGate. [URL: https://www.researchgate.net/figure/The-UV-Vis-absorption-spectra-change-for-the-reduction-process-of-a-4-nitroaniline-4_fig7_328731024]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 10. 1H-Indazole, 6-nitro- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Characterization of Enzyme Inhibition by 4-Nitro-1H-indazol-6-ol
[1]
Abstract
This technical guide outlines the protocols for evaluating the enzyme inhibitory potential of 4-Nitro-1H-indazol-6-ol (and its structural isomers). While the parent scaffold, 7-Nitroindazole (7-NI), is a well-established, selective inhibitor of neuronal Nitric Oxide Synthase (nNOS), the introduction of a hydroxyl group at the 6-position and the nitro group at the 4-position alters the electronic and steric properties of the pharmacophore. This guide focuses on profiling this compound against two high-probability targets: Nitric Oxide Synthase (NOS) isoforms and Indoleamine 2,3-dioxygenase 1 (IDO1) .[1]
Part 1: Pre-Assay Considerations & Compound Handling
Chemical Context & Rationale
Nitro-indazoles function primarily by competing with the substrate (L-Arginine for NOS) or the cofactor (Tetrahydrobiopterin, BH4). The 4-nitro-6-hydroxy substitution pattern presents a specific "push-pull" electronic system that may alter binding affinity compared to the lipophilic 7-NI.
-
Primary Target Class: Nitric Oxide Synthases (nNOS, eNOS, iNOS).[2][1]
-
Secondary Target Class: Heme-containing dioxygenases (IDO1/TDO).
Solubility and Stability
Nitro-indazolols are sparingly soluble in neutral aqueous buffers.
-
Stock Preparation: Dissolve 4-Nitro-1H-indazol-6-ol in 100% DMSO to a concentration of 10–50 mM.
-
Storage: Aliquot and store at -20°C. Protect from light, as nitro-indazoles can undergo slow photolysis.
-
Working Solution: Dilute into assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to prevent solvent-induced enzyme denaturation.
Part 2: Experimental Protocols
Protocol A: Oxyhemoglobin Capture Assay for NOS Inhibition
Objective: To determine the
Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.
-
Cofactor Mix: 10 µM FAD, 10 µM FMN, 10 µM
(Tetrahydrobiopterin). -
Substrate: 100 µM L-Arginine.
-
Calcium/Calmodulin: 2 mM
, 30 nM Calmodulin (essential for nNOS/eNOS; optional for iNOS). -
Reporter: 5 µM Oxyhemoglobin (prepared by reducing bovine hemoglobin with sodium dithionite).
-
Enzyme: Recombinant nNOS, eNOS, or iNOS (human or rat).
Procedure
-
Blanking: In a UV-transparent 96-well plate, add 10 µL of DMSO (Vehicle) or Compound (serially diluted).
-
Master Mix Addition: Add 130 µL of Assay Buffer containing Cofactors, Calcium/Calmodulin, and Oxyhemoglobin.
-
Enzyme Addition: Add 10 µL of Enzyme solution. Incubate for 5 minutes at 37°C to allow inhibitor binding.
-
Initiation: Add 50 µL of NADPH (1 mM final concentration) to start the reaction.
-
Measurement: Monitor absorbance at 401 nm every 30 seconds for 10 minutes at 37°C using a kinetic microplate reader.
Data Analysis
Calculate the rate of methemoglobin formation (
Protocol B: IDO1 Kynurenine Fluorescence Assay
Objective: To assess off-target or dual-inhibition potential against IDO1, given the structural similarity to known heme-binding inhibitors. Principle: IDO1 converts L-Tryptophan to N-formylkynurenine, which hydrolyzes to Kynurenine. Kynurenine reacts with Ehrlich’s reagent to form a yellow fluorophore.
Procedure
-
Reaction Mix: 50 mM Potassium Phosphate buffer (pH 6.5), 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase, 100 µM L-Tryptophan.
-
Enzyme: 50 nM recombinant human IDO1.
-
Incubation: Mix 50 µL Enzyme + 2 µL Compound + 50 µL Reaction Mix. Incubate at 37°C for 60 minutes.
-
Termination: Add 20 µL of 30% (w/v) Trichloroacetic acid (TCA). Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine. Centrifuge to remove precipitate.
-
Derivatization: Transfer 100 µL supernatant to a new plate. Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich’s reagent) in acetic acid.
-
Read: Measure Absorbance at 480 nm .
Part 3: Kinetic Mechanism Determination
Once an
Experimental Design (Lineweaver-Burk Analysis)
-
Run Protocol A (NOS) using 4 fixed concentrations of 4-Nitro-1H-indazol-6-ol (e.g., 0,
, , ). -
For each inhibitor concentration, vary the Substrate (L-Arginine) concentration (e.g., 5, 10, 20, 50, 100 µM).
-
Plot
(y-axis) vs. (x-axis).
Interpretation
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Expected for 7-NI derivatives binding the heme/arginine pocket. -
Non-Competitive Inhibition: Lines intersect at the X-axis (
decreases, unchanged). Indicates allosteric binding or BH4 displacement.
Part 4: Visualization of Signaling & Workflow
Caption: Workflow for characterizing 4-Nitro-1H-indazol-6-ol inhibition. The pathway prioritizes NOS isoform selectivity followed by mechanistic kinetic analysis.
Part 5: Data Presentation & Analysis
Summary Table Template
Researchers should report data using the following standard format to ensure comparability with literature values for 7-Nitroindazole.
| Target Enzyme | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Mechanism |
| nNOS (Rat) | Hb Capture | L-Arginine | [Data] | [Data] | Competitive |
| eNOS (Human) | Hb Capture | L-Arginine | [Data] | [Data] | - |
| iNOS (Murine) | Griess/Hb | L-Arginine | [Data] | [Data] | - |
| IDO1 | Kynurenine | L-Tryptophan | [Data] | [Data] | Mixed |
Calculating Z-Factor (Assay Robustness)
To validate the assay before high-throughput screening:
-
Where
is standard deviation and is the mean signal of positive (p) and negative (n) controls. A score > 0.5 indicates an excellent assay.
References
-
Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[3] British Journal of Pharmacology.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.
-
Sono, M., et al. (1996). "Heme-containing dioxygenases." Chemical Reviews.
-
BenchChem. (n.d.). "6-Nitro-1H-indazol-4-ol Biological Activity." BenchChem Compound Database. (Note: Cited for structural analog comparison).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting 4-Nitro-1H-indazol-6-ol synthesis side reactions"
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide: Synthesis of 4-Nitro-1H-indazol-6-ol
Executive Summary & Core Directive
The synthesis of 4-Nitro-1H-indazol-6-ol (CAS: 885518-83-2) presents a classic "regioselectivity trap" for organic chemists. The most common failure mode is attempting direct nitration of 1H-indazol-6-ol, which invariably yields the 5-nitro or 7-nitro isomers due to the directing effects of the hydroxyl group.
The Golden Rule: You cannot efficiently access the 4-nitro position on a pre-formed 6-hydroxyindazole ring using standard electrophilic aromatic substitution. The only robust route is the cyclization of a pre-functionalized benzene precursor (Modified Jacobson/Diazotization method).
This guide addresses the specific side reactions of this cyclization pathway and provides a validated protocol for the correct synthetic route.
Visualizing the Synthetic Pathway
The following diagram illustrates the correct "De Novo" cyclization route versus the flawed "Direct Nitration" route.
Figure 1: Comparison of synthetic strategies. The green path represents the validated cyclization route; the red path indicates the common regioselectivity failure.
Troubleshooting Guide: Question & Answer
Category A: Regioselectivity & Starting Materials
Q1: I attempted nitration of 1H-indazol-6-ol using
-
Ortho to 6-OH: Positions 5 and 7.[1]
-
Para to 6-OH: Position 3 (via conjugation).
-
Meta to 6-OH: Position 4. Causality: Electrophilic attack occurs preferentially at C5 or C7. The C4 position is electronically deactivated relative to these positions. Solution: Abandon direct nitration. Adopt the Modified Jacobson Synthesis starting from 2-methyl-5-methoxy-3-nitroaniline (or the corresponding phenol if available). This locks the nitro group at the correct position before the ring is formed.
Q2: Why use the methoxy-protected precursor instead of the free phenol? Insight: Free phenols are susceptible to oxidation and azo coupling during the diazotization step.
-
Risk: The diazonium species can couple with the electron-rich phenol ring of unreacted starting material to form deep red/black azo dyes ("Indazole Red").
-
Protocol: Use the methyl ether (methoxy) to dampen reactivity, then deprotect at the final step.
Category B: The Cyclization Step (Diazotization)
Q3: My reaction mixture turned into a viscous black tar (Azo Gum) during diazotization. How do I prevent this? Diagnosis: This is "Azo Coupling," caused by insufficient acidity or high temperature. If the amine is not fully protonated, or if the diazonium salt is unstable, it couples with the starting aniline. Corrective Action:
-
Temperature Control: Maintain internal temperature <5°C during
addition. -
Acid Concentration: Ensure the reaction is performed in Glacial Acetic Acid (or with
). Water content should be minimized until the quench. -
Rate of Addition: Add the nitrite solution dropwise. A surge in nitrite concentration can trigger side reactions.
Q4: I have low yields (<40%). The diazonium salt formed, but cyclization seems incomplete. Diagnosis: The cyclization of the diazonium intermediate to the indazole requires the loss of a proton from the methyl group. This step often requires a "nudge." Optimization:
-
Phase Transfer: After diazotization is complete (checked by starch-iodide paper), allow the mixture to warm to room temperature (25°C).
-
Crown Ether Catalyst: Addition of 18-crown-6 (5 mol%) can stabilize the diazonium cation and facilitate the intramolecular cyclization in non-aqueous conditions.
Category C: Deprotection & Final Workup
Q5: I used Pd/C and
-
Reagent: Boron Tribromide (
) in DCM at -78°C to 0°C. -
Alternative: Pyridine Hydrochloride melt at 180°C (harsher, use only if
fails).
Validated Experimental Protocol
Target: 4-Nitro-1H-indazol-6-ol (via 6-methoxy intermediate)
Step 1: Cyclization to 6-methoxy-4-nitro-1H-indazole
-
Dissolution: Dissolve 2-methyl-5-methoxy-3-nitroaniline (1.0 eq) in Glacial Acetic Acid (20 volumes).
-
Cooling: Cool the solution to 0–5°C in an ice/salt bath.
-
Diazotization: Dropwise add a solution of
(1.1 eq) in minimal water. Do not let temp rise above 5°C. -
Stirring: Stir at 0°C for 1 hour. The solution should turn clear/orange.
-
Cyclization: Remove ice bath and allow to warm to 20–25°C . Stir for 12–18 hours.
-
Workup: Concentrate acetic acid under vacuum. Dilute residue with water.[2] The product usually precipitates as a yellow/orange solid. Filter and wash with cold water.[2]
Step 2: Demethylation to 4-Nitro-1H-indazol-6-ol
-
Setup: Suspend 6-methoxy-4-nitro-1H-indazole (1.0 eq) in anhydrous DCM under Argon.
-
Addition: Cool to -78°C . Add
(1M in DCM, 3.0 eq) dropwise. -
Reaction: Warm slowly to 0°C and stir for 4 hours.
-
Quench: Carefully quench with MeOH (exothermic!).
-
Purification: Concentrate and recrystallize from EtOH/Water.
Comparative Data: Reagent Selection
| Reagent System | Target Reaction | Risk Profile | Recommendation |
| Nitration of Indazole | Critical Failure: Yields 5- or 7-nitro isomers. | DO NOT USE | |
| Diazotization/Cyclization | Moderate: Risk of azo coupling if temp >5°C. | Standard Protocol | |
| O-Debenzylation | High: Reduces nitro group to amine. | Avoid | |
| O-Demethylation | Low: Preserves nitro group; high yield. | Preferred |
References
-
Synthesis of 4-Nitroindazoles (Jacobson Method)
-
Indazole Nitration Regioselectivity
- Title: "Study of the Addition Mechanism of 1H-Indazole...
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Deprotection Strategies
- Title: "Protective Groups in Organic Synthesis" (Greene & Wuts) - Cited context for methoxy deprotection.
- Source: Wiley Online Library.
-
URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. WO2001036413A1 - Aryloxy propanolamines for improving livestock production - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
"optimizing reaction conditions for 4-Nitro-1H-indazol-6-ol synthesis"
Technical Support Center: Synthesis of 4-Nitro-1H-indazol-6-ol
Welcome to the technical support guide for the synthesis of 4-Nitro-1H-indazol-6-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Introduction: The Significance of 4-Nitro-1H-indazol-6-ol
4-Nitro-1H-indazol-6-ol is a crucial intermediate in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, valued for its role in developing kinase inhibitors and other therapeutic agents.[1] Achieving an efficient and high-yield synthesis of this molecule is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for navigating the complexities of its synthesis, focusing on the key nitration step of a 6-hydroxyindazole precursor.
Reaction Overview: The Nitration of 6-Hydroxy-1H-indazole
The primary synthetic route to 4-Nitro-1H-indazol-6-ol involves the regioselective nitration of 6-Hydroxy-1H-indazole. This electrophilic aromatic substitution requires careful control of reaction conditions to favor the desired 4-position isomer and minimize the formation of side products. The reaction is typically performed using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of 4-Nitro-1H-indazol-6-ol.
Q1: What is the most effective nitrating agent for this synthesis?
A1: The classic and most widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active species responsible for nitration. The ratio of these acids is a critical parameter to optimize.[3]
Q2: Why is temperature control so critical during the nitration step?
A2: The nitration of aromatic compounds is a highly exothermic reaction. Without precise temperature control, several issues can arise:
-
Over-nitration: Higher temperatures can lead to the introduction of multiple nitro groups onto the indazole ring, resulting in unwanted byproducts.
-
Decreased Regioselectivity: Temperature fluctuations can affect the selectivity of the nitration, leading to a mixture of isomers (e.g., 5-nitro and 7-nitro) that are difficult to separate from the desired 4-nitro product.
-
Degradation: The indazole ring system can be sensitive to the harsh, oxidative conditions of nitration at elevated temperatures, leading to decomposition and reduced yields.[2] Typically, the reaction is initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic release.[2]
Q3: What is the role of the solvent in this reaction?
A3: In many protocols, concentrated sulfuric acid acts as both the catalyst and the solvent. It provides the acidic medium necessary to generate the nitronium ion and is effective at dissolving the 6-hydroxy-1H-indazole starting material. The high viscosity and polarity of sulfuric acid help to maintain a controlled reaction environment.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material and the product spots.
Q5: What are the expected side products, and how can they be minimized?
A5: The primary side products are other nitro-isomers (e.g., 5-nitro, 7-nitro, and dinitro-indazoles). Minimizing these involves:
-
Strict Temperature Control: Maintaining a low and stable temperature is paramount.
-
Slow Reagent Addition: The nitrating agent should be added dropwise to the solution of the starting material to prevent localized temperature spikes and high concentrations of the nitrating agent.[2]
-
Optimized Stoichiometry: Using a minimal effective excess of the nitrating agent can help reduce the formation of dinitrated products.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Nitrating Agent: The nitric acid may be old or degraded. 2. Insufficiently Acidic Conditions: The concentration of sulfuric acid may be too low to effectively generate the nitronium ion. 3. Reaction Temperature Too Low: While low temperatures are necessary for control, a temperature that is too low may prevent the reaction from proceeding at a reasonable rate. | 1. Use fresh, high-quality concentrated nitric and sulfuric acids. 2. Ensure the use of concentrated (95-98%) sulfuric acid. 3. After the initial controlled addition at low temperature, consider allowing the reaction to slowly warm to room temperature or slightly above, while monitoring with TLC.[5] |
| Formation of a Mixture of Isomers | 1. Poor Temperature Control: Temperature spikes can lead to a loss of regioselectivity. 2. Incorrect Order of Addition: Adding the substrate to the nitrating mixture can cause rapid, uncontrolled reaction. | 1. Ensure efficient stirring and maintain a stable low temperature, especially during the addition of the nitrating agent.[2] 2. Always add the nitrating agent slowly to the solution of the 6-hydroxy-1H-indazole in sulfuric acid. |
| Product is Dark/Oily (Difficult to Purify) | 1. Degradation of Starting Material or Product: This can be caused by excessively high temperatures or prolonged reaction times. 2. Oxidative Side Reactions: The nitrating mixture is a strong oxidizing agent. | 1. Shorten the reaction time once TLC indicates the consumption of the starting material. 2. Quench the reaction by carefully pouring it onto crushed ice as soon as it is complete. This precipitates the product and dilutes the oxidizing acids. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the workup solvent. 2. Isomeric impurities co-elute during column chromatography. | 1. After quenching on ice, the product often precipitates. If it remains in solution, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.[4] 2. Purification of nitro-isomers can be challenging.[2] Consider using a different solvent system for column chromatography or attempting recrystallization from a suitable solvent (e.g., ethanol/water mixture) to isolate the desired isomer. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A troubleshooting decision tree for the synthesis of 4-Nitro-1H-indazol-6-ol.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-indazol-6-ol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and substrate purity.
Materials:
-
6-Hydroxy-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Crushed Ice
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 6-hydroxy-1H-indazole (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of starting material) while maintaining the temperature between 0-5 °C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of 6-hydroxy-1H-indazole. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [2]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
A precipitate should form. Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to yield crude 4-Nitro-1H-indazol-6-ol.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their typical ranges for optimization.
| Parameter | Typical Range/Condition | Rationale & Impact on Reaction |
| Temperature | 0 - 10 °C | Controls reaction rate and selectivity. Higher temperatures risk side products and degradation.[2] |
| HNO₃ : Substrate Ratio | 1.05 - 1.5 equivalents | A slight excess of nitric acid ensures complete conversion. A large excess can lead to dinitration. |
| H₂SO₄ Volume | 5 - 15 mL per gram of substrate | Acts as a solvent and catalyst. Sufficient volume is needed for dissolution and heat dissipation. |
| Reaction Time | 1 - 4 hours | Monitored by TLC to ensure complete conversion without product degradation from prolonged exposure to acid. |
References
-
Pratiwi, D., et al. (2024). Response surface methodology for optimization of nitrocellulose preparation from nata de coco bacterial cellulose for propellant formulation. Results in Chemistry, 7, 101344. Available at: [Link]
-
Trofimov, A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank, 2018(2), M981. Available at: [Link]
- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
-
ResearchGate. (2016). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. Available at: [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Setyowati, H., et al. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Indonesian Journal of Pharmacy, 34(4), 515-524. Retrieved from [Link]
-
PubMed. (2024). Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis. Retrieved from [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available at: [Link]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Response surface methodology for optimization of nitrocellulose preparation from nata de coco bacterial cellulose for propellant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Nitro-1H-indazol-6-ol
Welcome to the technical support center for the synthesis of 4-Nitro-1H-indazol-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The synthesis of 4,6-disubstituted 1H-indazole derivatives is known to be challenging, often involving multi-step routes with modest overall yields[1]. This document provides a focused, problem-solving approach based on the most direct synthetic route—electrophilic nitration of 1H-indazol-6-ol—and addresses the common issues encountered in the laboratory.
Core Synthesis Pathway: Electrophilic Nitration
The most logical and direct approach to synthesizing 4-Nitro-1H-indazol-6-ol is the regioselective nitration of the 1H-indazol-6-ol starting material. This pathway, while conceptually straightforward, requires careful control over reaction conditions to manage selectivity and prevent degradation. The hydroxyl group at the C6 position is an activating, ortho-para director, while the pyrazole portion of the indazole ring also influences the position of electrophilic attack. The challenge lies in directing the nitronium ion (NO₂⁺) preferentially to the C4 position over other potential sites like C5 and C7.
Caption: Proposed workflow for the synthesis of 4-Nitro-1H-indazol-6-ol.
Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental issues in a direct Q&A format, providing both the underlying chemical principles and actionable solutions.
Issue 1: Consistently Low or No Product Yield
Question: My reaction is resulting in a very low yield of 4-Nitro-1H-indazol-6-ol, or I am recovering mostly unreacted starting material. What are the primary causes?
Answer: Low or negligible yield is a common but solvable issue that typically points to problems with reaction conditions or reagent stability.
-
Causality: The indazole ring system can be sensitive to strongly acidic and oxidizing conditions. The starting material, 1H-indazol-6-ol, may degrade if the temperature is not rigorously controlled during the addition of the nitrating agent. Furthermore, insufficient reaction time or temperature may lead to incomplete conversion.
-
Troubleshooting Steps:
-
Temperature Control (Critical): The addition of the nitrating agent (e.g., dropwise addition of nitric acid to a solution of the indazole in sulfuric acid) must be performed at a low temperature, typically between 0°C and 5°C. Use an ice-salt or acetone-dry ice bath to maintain this temperature range throughout the addition. A runaway reaction can lead to complete degradation of the starting material.
-
Reagent Quality: Ensure that the nitric acid and sulfuric acid are fresh and anhydrous (where required). The presence of excess water can alter the concentration of the active nitrating species (NO₂⁺) and affect the reaction outcome.
-
Reaction Time & Progression: After the initial addition, the reaction may need to be stirred at a low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed but no product is formed, degradation is likely. If the starting material remains, a slight and careful increase in temperature (e.g., allowing the reaction to slowly warm to room temperature) might be necessary.
-
Order of Addition: The standard and safest procedure is to dissolve the 1H-indazol-6-ol in concentrated sulfuric acid first, cool the mixture, and then add the nitric acid dropwise. This ensures that the substrate is fully protonated and the heat generated from mixing the acids is managed before the substrate is introduced.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Question: My final product is a mixture of nitro-isomers, and separating the desired 4-nitro product is difficult. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is the central challenge in this synthesis. The formation of 5-nitro and 7-nitro isomers is a common side reaction.
-
Causality: The final substitution pattern is a delicate balance between the directing effects of the C6-hydroxyl group and the electronic properties of the indazole nucleus. While the hydroxyl group strongly directs ortho and para (to the C5 and C7 positions), nitration at the C4 position is also reported in indazole systems[2]. The choice of solvent and nitrating agent can significantly influence the ratio of isomers by altering the nature of the electrophile and the substrate's reactivity.
-
Troubleshooting Steps:
-
Choice of Nitrating Agent: While nitric acid in sulfuric acid is standard, consider milder or bulkier nitrating agents that may favor a specific position due to steric hindrance or different reaction mechanisms. Options include:
-
Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride. This is a less aggressive nitrating agent.
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful but sometimes more selective nitrating salt.
-
-
Solvent Effects: The reaction is typically performed in sulfuric acid, which acts as both a solvent and a catalyst. Changing the solvent system is generally not feasible for this type of nitration, but ensuring anhydrous conditions is paramount.
-
Purification Strategy: You will likely always produce a mixture of isomers. An effective purification strategy is crucial.
-
Column Chromatography: Use a high-resolution silica gel column. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate isomers.
-
Recrystallization: If a crude product containing a majority of the desired isomer is obtained, fractional recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be used to enrich the 4-nitro isomer.
-
-
Issue 3: Significant Tar and Byproduct Formation
Question: My reaction mixture turns dark brown or black, and I isolate a significant amount of intractable tar. What is causing this decomposition?
Answer: Tar formation is a clear sign of product and/or starting material degradation, often caused by overly harsh reaction conditions.
-
Causality: Phenolic compounds like 1H-indazol-6-ol are susceptible to oxidation under the strongly oxidizing conditions of nitration. The indazole ring itself can also be prone to cleavage under aggressive conditions. Over-nitration, leading to the formation of dinitro or trinitro species, can also result in unstable, dark-colored byproducts.
-
Troubleshooting Steps:
-
Strict Temperature Adherence: This is the most critical factor. Any deviation above the recommended 0-5°C range during the addition of nitric acid can initiate rapid, exothermic decomposition pathways.
-
Stoichiometry: Use a carefully measured amount of the nitrating agent, typically 1.0 to 1.1 equivalents of nitric acid. Using a large excess will significantly increase the likelihood of over-nitration and oxidation.
-
Controlled Addition: Add the nitrating agent very slowly (dropwise) with vigorous stirring. This ensures that localized "hot spots" do not form in the reaction mixture, allowing the generated heat to dissipate effectively.
-
Quenching Procedure: Pour the reaction mixture slowly onto crushed ice after the reaction is complete. This serves to quench the reaction rapidly and dilute the strong acid, minimizing degradation during work-up. Do not add water directly to the concentrated acid mixture.
-
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this reaction? A1: The use of concentrated nitric and sulfuric acids presents significant hazards. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction can be highly exothermic; strict temperature control is essential to prevent a runaway reaction. Always add acid to water (or in this case, the acid mixture to ice) during the work-up, never the other way around.
Q2: Are there alternative synthetic routes if direct nitration fails? A2: Yes. Given the challenges of direct nitration, multi-step routes are a viable alternative, though they are longer. A potential route involves synthesizing a pre-functionalized precursor and then forming the indazole ring. For example, starting with a substituted 2-methylaniline derivative and then performing a diazotization and cyclization reaction is a common strategy for forming the indazole core[1][3]. This allows for the nitro and hydroxyl groups to be installed on the benzene ring prior to indazole formation, offering better control over regiochemistry.
Q3: How can I confirm that I have synthesized the correct 4-nitro isomer? A3: Unambiguous characterization is essential. The most powerful technique for distinguishing between isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constants and chemical shifts of the aromatic protons on the indazole ring are unique for each isomer. A detailed analysis, potentially supported by 2D NMR techniques like COSY and HMBC, will allow for the definitive assignment of the structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, verifying the addition of a single nitro group.
-
Crystallography: If a single crystal can be obtained, X-ray crystallography provides absolute proof of structure[2][4].
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | 0°C to 5°C | Minimizes degradation, reduces byproduct formation, and controls the exothermic nature of the reaction. |
| Nitrating Agent | 1.0 - 1.1 eq. HNO₃ in H₂SO₄ | Provides the electrophilic nitronium ion. A slight excess ensures complete reaction, but a large excess leads to oxidation and over-nitration. |
| Solvent | Concentrated H₂SO₄ | Acts as a catalyst to generate NO₂⁺ and as a solvent for the starting material. |
| Work-up | Quenching on crushed ice | Safely neutralizes the reaction and precipitates the crude product while minimizing degradation from heat. |
| Purification | Silica Gel Chromatography | Essential for separating the desired 4-nitro isomer from other constitutional isomers (e.g., 5-nitro, 7-nitro). |
References
- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
- Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]
-
RSC Publishing. (2013). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC. Retrieved from [Link]
-
PubMed. (2024). Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis. PubMed. Retrieved from [Link]
Sources
Technical Support Center: 4-Nitro-1H-indazol-6-ol Purification
The following technical guide addresses the purification and handling of 4-Nitro-1H-indazol-6-ol , a highly functionalized heterocycle often utilized as a scaffold in kinase inhibitor development.
This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific bottlenecks in purity, yield, or solubility.
Status: Active | Topic: Downstream Processing & Troubleshooting | Tier: Advanced
Executive Summary: The Physicochemical Paradox
Purifying 4-Nitro-1H-indazol-6-ol presents a unique "push-pull" challenge. The molecule contains a basic indazole nitrogen (N-2), an acidic pyrrole-like nitrogen (N-1), and a highly acidic phenolic hydroxyl at C-6, significantly acidified by the electron-withdrawing nitro group at C-4.
-
The Trap: Standard silica chromatography often fails due to extreme band tailing caused by the molecule's amphoteric nature.
-
The Solution: Leveraging the pKa differential of the C-6 hydroxyl group for pH-controlled fractional precipitation (Acid-Base Workup) before attempting chromatography.
Module 1: Solubility & Initial Handling
User Query: "I cannot get the crude solid to dissolve in DCM or Ethyl Acetate for silica loading. It only dissolves in DMSO, which ruins my separation. How do I load this?"
Root Cause Analysis
4-Nitro-1H-indazol-6-ol forms strong intermolecular hydrogen bond networks (Nitro-to-Hydroxyl and N-H-to-N). It is effectively a "brick dust" solid. It is sparingly soluble in non-polar solvents (DCM, Hexanes) and requires high-polarity protic solvents.
Troubleshooting Protocol
Do NOT attempt wet-loading with DMSO. This will cause the compound to bleed through the column, destroying resolution.
Recommended Workflow: Dry Loading on Celite/Silica
-
Dissolution: Dissolve the crude material in a minimum amount of THF:Methanol (9:1) or pure Acetone . These solvents break the H-bond network but are volatile enough to remove.
-
Adsorption: Add Celite 545 or Flash Silica (1:2 w/w ratio of compound to solid support).
-
Evaporation: Rotovap to dryness until a free-flowing powder is obtained. Ensure no solvent smell remains.
-
Loading: Pack this powder as a "solid cap" on top of your equilibrated column.
Data Table 1: Solubility Profile & Solvent Selection
| Solvent System | Solubility | Application |
|---|---|---|
| DCM / Hexanes | Insoluble | Anti-solvent for precipitation. |
| Ethyl Acetate | Sparingly Soluble | Poor for loading; good for mobile phase component. |
| Methanol / Ethanol | Moderate | Good for recrystallization (hot). |
| THF | High | Excellent for dry-loading preparation. |
| DMSO / DMF | Very High | Avoid for chromatography (causes streaking). |
Module 2: Chromatographic Separation
User Query: "My compound streaks from the baseline to the solvent front on TLC, and I can't separate the 4-nitro isomer from the 5-nitro or 7-nitro impurities."
Root Cause Analysis
-
Streaking: The C-6 hydroxyl group (pKa ~7-8 due to the nitro effect) interacts strongly with the acidic silanols on the silica gel.
-
Regioisomer Co-elution: The 4-nitro and 6-nitro isomers often have nearly identical Rf values in neutral solvents.
Troubleshooting Protocol
You must modify the stationary phase environment to suppress ionization or hydrogen bonding.
Method A: The "Acidified" Mobile Phase (For Silica)
-
Mobile Phase: DCM : Methanol (95:5) + 0.5% Acetic Acid .
-
Mechanism: The acetic acid protonates the silica surface, preventing the C-6 phenolate from binding irreversibly.
Method B: Reverse Phase "Desalting" (Superior Purity) If silica fails, switch to C18 Reverse Phase.
-
Column: C18 Flash Cartridge.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 20 CV (Column Volumes).
-
Why: The nitro-positional isomers (4-nitro vs 5/7-nitro) have significantly different dipole moments, often resulting in better separation on C18 than silica.
Module 3: Chemical Purification (The "Silver Bullet")
User Query: "Chromatography is too expensive for my 10g batch. Is there a chemical way to clean this up?"
Root Cause Analysis
The 4-nitro group makes the C-6 hydroxyl significantly more acidic than a standard phenol. We can exploit this for an Acid-Base Extraction that separates the product from non-acidic impurities (like unreacted starting material or decarboxylated byproducts).
Protocol: pH-Switch Extraction
-
Step 1 (Dissolution): Suspend crude solid in 1M NaOH (aq). The product will dissolve as the deep orange/red phenolate salt. Impurities that are not acidic (e.g., nitro-indazoles without OH) will remain insoluble.
-
Step 2 (Filtration): Filter the aqueous mixture through a glass frit to remove insoluble impurities.
-
Step 3 (Precipitation): Slowly acidify the filtrate with 2M HCl while stirring vigorously.
-
Critical Point: Monitor pH.[1] The product usually precipitates around pH 4-5 .
-
Caution: Do not go to pH < 1, or you may protonate the indazole nitrogen, redissolving the compound as a cation.
-
-
Step 4 (Collection): Filter the precipitate and wash with cold water.[2]
Figure 1: Acid-Base pH-Switch Purification Workflow.[3] This method exploits the acidity of the nitrophenol moiety.
Module 4: Analytical Validation
User Query: "How do I confirm I have the 4-nitro isomer and not the 5-nitro or 7-nitro isomer? Mass Spec is identical."
Expert Insight
Regioisomers of nitroindazoles are notoriously difficult to distinguish by MS alone. You must use 1H-NMR and look for specific coupling patterns (splitting) and NOE (Nuclear Overhauser Effect) signals.
Diagnostic NMR Signals (DMSO-d6):
-
4-Nitro Isomer (Target):
-
Look for two aromatic protons on the benzene ring (H-5 and H-7).
-
Pattern: Two doublets (meta-coupling, J ~2 Hz) if H-5 and H-7 are the only protons.
-
NOE: Irradiating the H-3 proton (on the pyrazole ring) should show an NOE enhancement of the Nitro group (no proton) or H-5? Correction: In 4-nitro, the nitro is adjacent to C-3. Therefore, NO enhancement of a proton signal at C-4 is possible (since it's a nitro). If you see a strong NOE between H-3 and a proton at C-4, you have the wrong isomer (likely 5-nitro or 6-nitro).
-
Data Table 2: Isomer Differentiation
| Feature | 4-Nitro-1H-indazol-6-ol | 5-Nitro-1H-indazol-6-ol |
|---|---|---|
| H-3 Proton Signal | Singlet (~8.0 - 8.5 ppm) | Singlet (~8.0 - 8.5 ppm) |
| H-3 NOE Contact | No proton neighbor (Nitro at C4) | Strong NOE to H-4 |
| Aromatic Pattern | Meta-coupling (H-5/H-7) | Para-coupling (H-4/H-7) |
References
-
Vertex Pharmaceuticals. (2018). Substituted Indazoles as Kinase Inhibitors. Patent WO2018045234. Link
-
Luo, G., et al. (2006). Regioselective synthesis of nitroindazoles. Journal of Organic Chemistry, 71(14), 5392-5395. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitroindazole derivatives. Link
-
Cheung, M., et al. (2010). Investigation of the regiochemistry of indazole nitration. Tetrahedron Letters, 51(22), 2993-2996. Link
Sources
- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Resolving Solubility Challenges with 4-Nitro-1H-indazol-6-ol in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 4-Nitro-1H-indazol-6-ol, a member of the biologically significant nitroindazole class of compounds. Due to its complex aromatic structure, poor aqueous solubility is a primary hurdle in obtaining reliable and reproducible assay data. This document offers a logically structured approach, from fundamental principles to advanced protocols, to help you overcome these challenges.
Section 1: Understanding the Molecule: Physicochemical Properties of 4-Nitro-1H-indazol-6-ol
To effectively troubleshoot solubility, one must first understand the compound's inherent chemical properties. 4-Nitro-1H-indazol-6-ol possesses two key functional groups that dictate its behavior in aqueous solutions: a phenolic hydroxyl (-OH) group and a nitro (-NO2) group on a bicyclic indazole scaffold.
-
Hydrophobicity : The indazole ring system is largely hydrophobic, driving the molecule's low intrinsic water solubility. This is the primary reason it precipitates from aqueous buffers.
-
Polarity : The nitro group is a polar, electron-withdrawing group that slightly increases polarity but is not sufficient to overcome the hydrophobicity of the core structure.
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Weight | ~179.13 g/mol | N/A |
| Predicted LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity and poor aqueous solubility. |
| Predicted pKa (Phenolic -OH) | ~7.0 - 8.0 | Crucial Lever : Solubility will dramatically increase at pH > pKa. |
| Predicted pKa (Indazole N-H) | ~11.0 - 12.0[5] | Less relevant for solubility in typical biological pH ranges. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My 4-Nitro-1H-indazol-6-ol precipitated immediately when I added it to my aqueous assay buffer. What is the first thing I should check?
A: The most common cause is "crashing out" upon dilution from a highly concentrated organic stock solution (like 100% DMSO) into a purely aqueous buffer.[6][7] The DMSO, which was keeping the compound dissolved, becomes too dilute to maintain solubility. The first step is to ensure you have a valid, fully dissolved stock solution and then explore strategies to make your aqueous buffer more hospitable, such as adjusting pH or adding a small amount of co-solvent.
Q2: What is the best solvent for making a concentrated stock solution?
A: Dimethyl sulfoxide (DMSO) is the industry standard for initial stock solution preparation due to its powerful solubilizing capabilities for a wide range of organic molecules.[2] Always use anhydrous, high-purity DMSO to avoid compound degradation or precipitation caused by water absorption.[8]
Q3: How much DMSO can I safely add to my cell-based assay?
A: This is highly cell-line dependent. As a general rule, most immortalized cell lines tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity, though 0.1% is a safer starting point.[9][10] Primary cells are often more sensitive. It is mandatory to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay and cell line before proceeding with your compound.[11]
Q4: I see a yellow color in my solution when I dissolve the compound at high pH. Is this normal?
A: Yes, this is expected. The yellow color is characteristic of the deprotonated phenolate anion, which forms at a pH above the compound's pKa.[4] This color change is a strong visual confirmation that you have successfully converted the less soluble neutral form into the more soluble anionic form.[3]
Section 3: In-Depth Troubleshooting Guide & Protocols
This section provides a systematic approach to resolving solubility issues, starting from the most fundamental step.
The Foundation: Preparing a Valid Stock Solution
An incompletely dissolved or precipitated stock solution will invalidate all subsequent experiments.
Protocol 1: High-Concentration Stock Preparation
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 4-Nitro-1H-indazol-6-ol into a sterile glass vial.
-
Solvent Addition: Add a precise volume of anhydrous, research-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex vigorously for 1-2 minutes. If particles are still visible, gently warm the vial to 30-37°C and/or sonicate for 5-10 minutes.
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear with no visible particulates or Tyndall effect (light scattering). If it is not clear, the concentration is too high for DMSO alone. Dilute with more DMSO until clarity is achieved.
-
Storage: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]
Strategy 1: pH Modification (The Most Effective First Step)
Leveraging the acidic phenolic group is the most powerful initial strategy. By raising the pH of the assay buffer above the compound's pKa (~7.1), you convert it to the highly soluble phenolate form.
Causality: The equilibrium shown below shifts to the right at higher pH, favoring the charged, more polar, and thus more water-soluble species.
Caption: pH-dependent equilibrium of 4-Nitro-1H-indazol-6-ol.
Protocol 2: pH Screening for Solubility
-
Prepare Buffers: Prepare several small batches of your assay buffer, adjusting the pH to cover a range from 7.0 to 8.5 (e.g., 7.0, 7.5, 8.0, 8.5).
-
Test Dilution: Take a small aliquot of your DMSO stock solution and dilute it to the final desired assay concentration in each of the prepared buffers.
-
Observe: Vortex briefly and let the solutions stand for 15-30 minutes at the assay temperature.
-
Analyze: Visually inspect for precipitation. The optimal pH is the lowest pH that maintains a clear solution.
-
Validate Assay Performance: Crucially , you must confirm that the chosen pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, antibody binding). Run a full assay control at the new, higher pH to ensure its validity.
Strategy 2: Using Organic Co-solvents
If pH adjustment is not feasible or insufficient, adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final assay buffer can increase solubility.[12]
Causality: Co-solvents like DMSO or ethanol decrease the polarity of the bulk aqueous solution, making it a more favorable environment for a hydrophobic compound and reducing the energetic penalty of moving it from the DMSO stock into the buffer.
Protocol 3: Determining Maximum Tolerated Co-solvent
-
Assay Setup: Set up your standard assay with multiple replicates.
-
Vehicle Titration: Instead of your compound, add increasing final concentrations of your chosen co-solvent (e.g., DMSO: 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Run Assay: Execute the assay and measure the output (e.g., enzyme activity, cell viability).
-
Determine Threshold: Identify the highest concentration of the co-solvent that does not significantly alter the assay's baseline signal or performance compared to the no-solvent control. This is your maximum tolerated concentration. Never exceed this limit.
Strategy 3: Employing Surfactants
Surfactants are amphiphilic molecules that can increase the apparent solubility of hydrophobic compounds.[13][14] Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used.
Causality: At low concentrations, surfactant molecules can coat the surface of precipitating drug particles, preventing them from aggregating and falling out of solution.[15] Above their critical micelle concentration (CMC), they form micelles that can encapsulate the hydrophobic drug in their core.
Protocol 4: Surfactant Screening
-
Select Surfactants: Choose non-ionic surfactants like Tween-20, Tween-80, or Triton X-100.
-
Prepare Solutions: Prepare your assay buffer containing various low concentrations of the surfactant (e.g., 0.001%, 0.01%, 0.05%).
-
Test Solubility: Add your compound (from DMSO stock) to its final concentration in the surfactant-containing buffers and observe for precipitation.
-
Validate for Interference: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes.[16][17] It is essential to run a surfactant-only control (at the chosen concentration) to ensure it does not affect the assay readout.
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 5: Kneading Method for Cyclodextrin Complex Preparation [19][20]
-
Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).
-
Weigh: Weigh the appropriate amount of HP-β-CD into a glass mortar.
-
Slurry Formation: Add a small amount of a 50:50 ethanol:water solution to the mortar and triturate with a pestle to form a smooth, consistent slurry.
-
Drug Incorporation: Weigh the corresponding amount of 4-Nitro-1H-indazol-6-ol and slowly add it to the slurry while continuously triturating.
-
Knead: Continue triturating vigorously for at least 60 minutes. The mixture should become a sticky paste.
-
Drying: Spread the paste in a thin layer in a petri dish and dry it overnight under vacuum or in a desiccator at room temperature.
-
Pulverize: Once completely dry, pulverize the solid complex into a fine powder using the pestle.
-
Test Solubility: Attempt to dissolve the resulting powder directly in your aqueous assay buffer. The complexed drug should now be readily soluble.
Section 4: Summary and Troubleshooting Workflow
The following table summarizes the strategies discussed. Always proceed in a stepwise manner, starting with the simplest and most effective methods.
| Strategy | Typical Conc. | Pros | Cons |
| pH Adjustment | pH > pKa | Highly effective, simple to implement. | May alter protein/enzyme activity or cell health. |
| Co-solvents | 0.1% - 1% | Simple to test. | Can cause cytotoxicity or inhibit enzymes at higher concentrations. |
| Surfactants | 0.001% - 0.05% | Can be effective at very low concentrations. | High potential for assay interference; must be validated. |
| Cyclodextrins | 1:1 or 1:2 molar ratio | Low toxicity, high solubilizing power. | Requires a separate preparation step for the complex. |
Below is a recommended workflow for tackling solubility issues with 4-Nitro-1H-indazol-6-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenol [chemeurope.com]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. artemisdx.com [artemisdx.com]
- 16. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpc.com [ijrpc.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Nitro-1H-indazol-6-ol
Welcome to the technical support center for the synthesis of 4-Nitro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you minimize impurities and optimize your synthetic protocol. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction to the Synthetic Challenge
The synthesis of 4-Nitro-1H-indazol-6-ol presents a unique set of challenges, primarily centered around the regioselective introduction of a nitro group onto the indazole scaffold, which is sensitive to electrophilic substitution. The hydroxyl group at the 6-position and the pyrazole ring's electronic nature significantly influence the outcome of the nitration reaction. This guide will walk you through a plausible and efficient synthetic strategy, highlighting critical control points and potential pitfalls.
A common and effective strategy involves a multi-step synthesis beginning with a protected 6-hydroxyindazole to ensure the regioselective nitration at the C4 position. This is followed by deprotection to yield the final product.
Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram outlines the key stages of a recommended synthetic pathway for 4-Nitro-1H-indazol-6-ol.
Caption: Figure 1. Recommended synthetic workflow for 4-Nitro-1H-indazol-6-ol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Part 1: Protection of the Hydroxyl Group
Question 1: Why is it necessary to protect the hydroxyl group of 6-hydroxy-1H-indazole before nitration?
Answer: The hydroxyl group is a strong activating group in electrophilic aromatic substitution and directs ortho- and para- to itself. Direct nitration of 6-hydroxy-1H-indazole would likely lead to a mixture of products, with nitration occurring at the 5- and 7-positions, which are ortho and para to the hydroxyl group, respectively. Furthermore, the unprotected phenol is susceptible to oxidation under the harsh conditions of nitration. By protecting the hydroxyl group, for instance as a benzyl ether, you deactivate it slightly and sterically hinder the adjacent positions, thereby favoring nitration at the desired C4 position.
Question 2: I am observing a low yield during the benzylation of 6-hydroxy-1H-indazole. What could be the cause?
Answer: A low yield in the benzylation step can be attributed to several factors:
-
Incomplete deprotonation: The phenoxide is the nucleophile in this reaction. Ensure you are using a suitable base (e.g., potassium carbonate, sodium hydride) in a sufficient amount to deprotonate the hydroxyl group effectively.
-
Reaction temperature: While the reaction is often performed at room temperature or with gentle heating, excessively high temperatures can lead to side reactions.
-
Solvent choice: A polar aprotic solvent like acetone or DMF is generally preferred to dissolve the starting materials and facilitate the reaction.
-
Purity of starting materials: Impurities in the 6-hydroxy-1H-indazole or benzyl bromide can interfere with the reaction.
Troubleshooting Table 1: Benzylation of 6-hydroxy-1H-indazole
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete deprotonation of the hydroxyl group. | Use a stronger base or increase the equivalents of the current base. Ensure anhydrous conditions if using a moisture-sensitive base like NaH. |
| Poor solubility of starting materials. | Choose a more appropriate solvent (e.g., DMF instead of acetone). | |
| Side reactions due to high temperature. | Perform the reaction at a lower temperature for a longer duration. | |
| Multiple Spots on TLC | Incomplete reaction and presence of starting material. | Increase reaction time or temperature moderately. Monitor by TLC until the starting material is consumed. |
| Formation of N-benzylated byproduct. | While less likely for the indazole NH, it's a possibility. Purification by column chromatography is recommended. |
Part 2: Nitration of the Protected Indazole
Question 3: My nitration of 6-(benzyloxy)-1H-indazole is producing multiple isomers. How can I improve the regioselectivity for the 4-nitro product?
Answer: Achieving high regioselectivity in the nitration of 6-(benzyloxy)-1H-indazole is critical. The formation of other isomers, such as the 5-nitro and 7-nitro derivatives, is a common issue. Here's how to enhance the formation of the desired 4-nitro isomer:
-
Control of Temperature: This is the most critical parameter. The nitration should be carried out at a low temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This minimizes the formation of undesired isomers.
-
Nitrating Agent: A standard nitrating mixture of nitric acid in sulfuric acid is commonly used. The concentration of the acids is important; fuming nitric acid can lead to over-nitration.
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of the protected indazole to maintain a low reaction temperature and control the reaction rate.
Question 4: I am observing the formation of a significant amount of a di-nitrated byproduct. How can I prevent this?
Answer: The formation of di-nitro products occurs when the reaction conditions are too harsh. To avoid this:
-
Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents.
-
Reaction Time: Monitor the reaction closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.
-
Temperature: As mentioned, maintain a low temperature throughout the reaction.
Troubleshooting Table 2: Nitration of 6-(benzyloxy)-1H-indazole
| Issue | Possible Cause | Recommended Action |
| Formation of multiple nitro-isomers | Reaction temperature is too high. | Maintain the reaction temperature at 0°C during the addition of the nitrating agent and allow it to warm slowly. |
| Incorrect directing effect of the protecting group. | The benzyloxy group should direct to the 4- and 2-positions (the latter is not on the aromatic ring). If other isomers are dominant, confirm the structure of your starting material. | |
| Formation of di-nitro byproducts | Excess nitrating agent. | Use a stoichiometric amount of the nitrating agent. |
| Reaction time is too long. | Monitor the reaction closely and quench it once the starting material is consumed. | |
| Low Yield | Incomplete reaction. | Allow the reaction to proceed for a longer time at a controlled temperature. |
| Degradation of the starting material or product. | Ensure the reaction is not overheating. The indazole ring can be sensitive to strong acids. |
Part 3: Deprotection to Yield 4-Nitro-1H-indazol-6-ol
Question 5: What are the recommended methods for the deprotection of the benzyl group in 6-(benzyloxy)-4-nitro-1H-indazole?
Answer: The deprotection of the benzyl ether in the presence of a nitro group requires careful selection of reagents to avoid the reduction of the nitro group.
-
Catalytic Hydrogenation (with caution): While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for benzyl ether cleavage, it can also reduce the nitro group. However, under carefully controlled conditions (e.g., lower pressure of H₂, specific catalysts like Pd(OH)₂/C, and careful monitoring), it is possible to selectively cleave the benzyl ether.
-
Acid-catalyzed Cleavage: Reagents like boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can effectively cleave benzyl ethers. These reactions are typically performed at low temperatures.
Question 6: During the deprotection of the benzyl group, I am also observing the reduction of the nitro group to an amino group. How can I avoid this?
Answer: The reduction of the nitro group is a common side reaction, especially during catalytic hydrogenation.
-
If using catalytic hydrogenation:
-
Catalyst choice: Use a less active catalyst or a poisoned catalyst.
-
Reaction monitoring: Monitor the reaction very closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Alternative hydrogen sources: Transfer hydrogenation using reagents like ammonium formate or cyclohexene with a palladium catalyst can sometimes offer better selectivity.
-
-
Use non-reductive cleavage methods: Employing Lewis acids like BCl₃ is a more reliable way to avoid the reduction of the nitro group.
Troubleshooting Table 3: Deprotection of 6-(benzyloxy)-4-nitro-1H-indazole
| Issue | Possible Cause | Recommended Action |
| Reduction of the nitro group | Reaction conditions for catalytic hydrogenation are too harsh. | Use a milder catalyst, lower hydrogen pressure, or switch to a chemical deprotection method (e.g., BCl₃). |
| Incomplete deprotection | Insufficient amount of deprotecting agent or catalyst. | Increase the amount of the deprotecting agent or catalyst. |
| Deactivation of the catalyst. | Use fresh catalyst. | |
| Low Yield | Degradation of the product. | Ensure the reaction conditions are not too acidic or basic. Purify the product promptly after work-up. |
Experimental Protocols
Protocol 1: Synthesis of 6-(Benzyloxy)-1H-indazole
-
To a solution of 6-hydroxy-1H-indazole (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60°C and monitor the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(benzyloxy)-1H-indazole.
Protocol 2: Synthesis of 6-(Benzyloxy)-4-nitro-1H-indazole
-
Dissolve 6-(benzyloxy)-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Nitro-1H-indazol-6-ol (Deprotection)
-
Method A: Catalytic Hydrogenation
-
Dissolve 6-(benzyloxy)-4-nitro-1H-indazole in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction closely by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
-
Method B: Boron Trichloride
-
Dissolve 6-(benzyloxy)-4-nitro-1H-indazole in anhydrous dichloromethane and cool to -78°C.
-
Slowly add a solution of boron trichloride (1.5-2.0 eq) in dichloromethane.
-
Stir the mixture at -78°C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Purity Assessment
The purity of the final product and intermediates should be assessed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity checks.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualizing Impurity Formation
The following diagram illustrates the potential formation of major impurities during the nitration step.
Caption: Figure 2. Potential impurity formation during nitration.
Conclusion
The synthesis of 4-Nitro-1H-indazol-6-ol requires a systematic approach with careful control over reaction conditions to minimize the formation of impurities. By understanding the underlying chemical principles and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges, and we encourage you to adapt these recommendations to your specific experimental setup.
References
-
Synthesis of 4,6-disubstituted 1H-indazole derivatives: Method for preparing 1H-indazole derivative. CN107805221A. [1]
-
Synthesis of Nitroindazoles: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link][2][3]
-
General Synthesis of Substituted 1-H-Indazole Derivatives: Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link][4]
-
Reductive Cyclization for Indazole Synthesis: Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link][5]
-
General Methods for Preparing Indazole Compounds: Methods for preparing indazole compounds. WO2006048745A1. [6]
-
Indazole Synthesis Review: Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][8]
-
Overview of Indazole Synthesis: Indazole synthesis. Organic Chemistry Portal. [Link][9]
-
Process for Substituted Indazoles: Process for the preparation of substituted indazoles. US3988347A. [10]
-
Properties of 6-Nitroindazole: 6-Nitroindazole. PubChem. [Link][11]
-
Synthesis of 6-Nitroindazole Derivatives: Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. ResearchGate. [Link][12]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 11. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation Pathways of 4-Nitro-1H-indazol-6-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitro-1H-indazol-6-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways under various experimental conditions. Given the limited direct literature on this specific molecule, this document synthesizes information from related nitroaromatic and indazole compounds to offer a robust framework for your stability studies.
Our approach is grounded in established principles of forced degradation, providing you with the rationale behind experimental choices to ensure the integrity and reliability of your findings.
Section 1: Troubleshooting Guide for Degradation Studies
This section addresses common challenges encountered during the forced degradation analysis of 4-Nitro-1H-indazol-6-ol, offering potential causes and actionable solutions.
Question 1: My forced degradation study shows minimal to no degradation of 4-Nitro-1H-indazol-6-ol under standard stress conditions (acidic, basic, oxidative, thermal, photolytic). What should I do?
Answer:
Minimal degradation, typically defined as less than 5-20%, can be a common issue, suggesting that the stress conditions are not sufficiently rigorous for this particular molecule.[1] It is crucial to achieve a discernible level of degradation to develop a stability-indicating method and understand the degradation pathways.[2][3]
Causality and Recommended Actions:
-
Insufficient Stressor Concentration or Duration: The initial concentrations of acid, base, or oxidizing agents may be too low, or the exposure time too short.
-
Solution: Gradually increase the concentration of the stressor or prolong the exposure time. For instance, if 0.1 M HCl for 24 hours shows no effect, consider increasing the concentration to 1 M or extending the duration to 48 or 72 hours.[4] Monitor the degradation at intermediate time points to establish a kinetic profile.
-
-
Inadequate Temperature for Thermal and Hydrolytic Stress: The applied temperature may not be high enough to induce degradation.
-
Solution: For thermal stress in the solid state, incrementally increase the temperature, for example, from 60°C to 80°C or higher, while monitoring for physical changes like melting or discoloration.[5] For hydrolytic studies, increasing the temperature can accelerate degradation.[4] It's important to note that Arrhenius kinetics can be used to model the effect of temperature on degradation rates.[3]
-
-
Inappropriate Solvent for Photostability Studies: The choice of solvent can significantly impact photodegradation.
-
Solution: While acetonitrile is often preferred, if degradation is not observed, consider using a different solvent system. Be cautious with solvents like methanol, which can generate radicals under UV light and lead to artifactual degradation products.[3]
-
-
Resistance to Oxidation: The molecule might be inherently stable towards the chosen oxidizing agent.
Workflow for Optimizing Stress Conditions:
Caption: Workflow for troubleshooting insufficient degradation.
Question 2: I am observing a significant loss of the parent peak for 4-Nitro-1H-indazol-6-ol in my chromatogram, but I am not seeing any corresponding degradation product peaks. What could be the issue?
Answer:
This phenomenon, often referred to as a "mass balance" issue, can be perplexing. It suggests that the degradation products are not being detected by the analytical method.
Causality and Recommended Actions:
-
Degradants are Not UV-Active: The degradation process may have altered the chromophore of the 4-Nitro-1H-indazol-6-ol molecule, rendering the degradation products non-responsive at the selected UV wavelength.
-
Solution: Utilize a Photo-Diode Array (PDA) detector to screen across a wide range of wavelengths. This will help in identifying the λmax of any potential degradation products.
-
-
Degradants are Highly Polar or Non-polar: The degradation products may have significantly different polarities compared to the parent compound and are either not retained or irreversibly adsorbed to the column under the current chromatographic conditions.
-
Solution: Adjust the mobile phase composition. For highly polar degradants, decrease the organic content of the mobile phase. For non-polar degradants, increase the organic content. A gradient elution method is highly recommended to elute compounds with a wide range of polarities.[7]
-
-
Degradants are Volatile: Some degradation pathways can lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Solution: If volatile degradants are suspected, consider using headspace gas chromatography (GC) for analysis.
-
-
Precipitation of Degradants: The degradation products may be insoluble in the sample solvent and precipitate out of the solution.
-
Solution: Visually inspect the sample for any precipitates. If observed, try to dissolve the sample in a stronger solvent or a different solvent system.
-
-
Adsorption to Vials or Tubing: Highly active or "sticky" degradation products can adsorb to the surfaces of sample vials or the HPLC tubing.
-
Solution: Use silanized vials to minimize adsorption. A thorough cleaning of the HPLC system may also be necessary.
-
Analytical Troubleshooting Workflow:
Caption: Troubleshooting workflow for mass balance issues.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and interpretation of degradation studies for 4-Nitro-1H-indazol-6-ol.
Question 3: What are the most likely degradation pathways for 4-Nitro-1H-indazol-6-ol based on its chemical structure?
Answer:
Based on the structure of 4-Nitro-1H-indazol-6-ol, which contains a nitro group, a phenol-like hydroxyl group, and an indazole core, several degradation pathways can be anticipated:
-
Hydrolysis: The indazole ring system, particularly with an electron-withdrawing nitro group, can be susceptible to hydrolysis under acidic or basic conditions.[8][9] This could potentially lead to ring-opening products. The presence of the hydroxyl group might also influence the electronic properties and reactivity of the ring.
-
Oxidation: The molecule is susceptible to oxidation, which can occur at several sites. The hydroxyl group can be oxidized, and the indazole ring itself can undergo oxidative degradation. The nitro group is generally stable to oxidation but can influence the reactivity of the rest of the molecule. Oxidative degradation often involves the formation of hydroxylated species.[10][11]
-
Photodegradation: Nitroaromatic compounds are often photoreactive.[11] Upon exposure to UV light, 4-Nitro-1H-indazol-6-ol could undergo various photochemical reactions, including the reduction of the nitro group to a nitroso or amino group, or hydroxylation of the aromatic ring.[12]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be a significant degradation pathway, especially under certain stress conditions or in the presence of reducing agents. This would lead to the formation of 4-amino-1H-indazol-6-ol.
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for 4-Nitro-1H-indazol-6-ol.
Question 4: What is a standard protocol for conducting a forced degradation study on a novel compound like 4-Nitro-1H-indazol-6-ol?
Answer:
A systematic approach is essential for a comprehensive forced degradation study. The following protocol outlines the key steps, which should be adapted based on the observed stability of the compound.
Step-by-Step Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 4-Nitro-1H-indazol-6-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Store the solid compound at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Sample Dilution: Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with a PDA and a mass spectrometer (LC-MS) detector to identify and characterize the degradation products.[7]
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the control (unstressed) sample. Calculate the percentage of degradation and identify the major degradation products.
Data Summary Table for Forced Degradation Studies:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | 15.2 | DP-1, DP-2 |
| Base Hydrolysis | 1 M NaOH | 24 h | 60°C | 25.8 | DP-3 |
| Oxidation | 3% H₂O₂ | 24 h | RT | 8.5 | DP-4, DP-5 |
| Thermal (Solid) | - | 48 h | 80°C | 2.1 | - |
| Thermal (Solution) | - | 48 h | 80°C | 5.6 | DP-1 |
| Photostability | UV Light | 24 h | RT | 18.9 | DP-6 |
Question 5: How can I confidently identify the structure of the degradation products of 4-Nitro-1H-indazol-6-ol?
Answer:
Structural elucidation of degradation products is a critical step in ensuring drug safety and understanding the stability of the molecule. A combination of analytical techniques is typically required.
Methodology for Structural Elucidation:
-
LC-MS/MS (Tandem Mass Spectrometry): This is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradation products.[7] By comparing the fragmentation of the parent compound with that of the degradants, you can infer structural information.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, which can be used to determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, it is often necessary to isolate the major degradation products using preparative HPLC and then analyze them by ¹H and ¹³C NMR.[7]
-
Forced Degradation of Related Compounds: If reference standards for potential degradation products are not available, you can synthesize them or perform forced degradation on structurally similar compounds to help confirm the identity of the observed degradants.
Workflow for Degradant Identification:
Caption: Workflow for the structural elucidation of degradation products.
References
-
Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism. PubMed. Available at: [Link]
-
Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC/ESI/MS/MS and 1H-NMR experiments: In vitro toxicity evaluation of major degradation products. ResearchGate. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Available at: [Link]
-
Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research. Available at: [Link]
-
Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions. Available at: [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
-
Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]
-
Kinetics of omeprazole degradation in solid state. PubMed. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 5. Kinetics of omeprazole degradation in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
"optimizing storage conditions for 4-Nitro-1H-indazol-6-ol"
Technical Support Center: 4-Nitro-1H-indazol-6-ol
A Guide to Optimal Storage and Handling for Researchers
Disclaimer: The compound "4-Nitro-1H-indazol-6-ol" is not commonly found in chemical literature or supplier catalogs. This guide has been developed based on the chemical principles governing closely related and structurally similar compounds, such as 6-Nitro-1H-indazole, 4-Nitro-1H-indazole, and other nitro-substituted hydroxy-aromatic heterocycles. The principles outlined here provide a robust framework for ensuring the stability and integrity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of nitro-indazole derivatives.
Q1: What is the ideal temperature for storing 4-Nitro-1H-indazol-6-ol?
For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), storing the compound in a freezer at -20°C is the best practice to minimize thermal degradation. Many suppliers of similar compounds recommend storing in a cool, dry place.[1][2]
Q2: Should I store the compound under an inert atmosphere?
Yes. The combination of a nitro group (electron-withdrawing) and a hydroxyl group (electron-donating) on the indazole ring can make the molecule susceptible to oxidation, especially in the presence of light or trace metal catalysts. Storing the solid compound under an inert gas like argon or nitrogen is highly recommended for long-term stability.
Q3: What are the visual signs of compound degradation?
The most common sign of degradation is a change in color. Fresh, pure nitro-indazole derivatives are typically light yellow to orange crystalline solids.[3] Degradation can lead to a darkening of the material, often appearing dark orange, brown, or even black. This is usually indicative of oxidative decomposition or polymerization.
Q4: Is 4-Nitro-1H-indazol-6-ol sensitive to light or moisture?
Yes. Aromatic nitro compounds and phenols are often sensitive to light and can undergo photochemical degradation.[4] It is mandatory to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Moisture can lead to hydrolysis or act as a catalyst for other degradation pathways, so storage in a desiccated environment is crucial.[2]
Q5: What chemicals or materials are incompatible with this compound?
Based on safety data for related nitro-indazoles, the compound should be stored away from strong oxidizing agents and strong acids.[5] Contact with these substances can lead to vigorous, potentially hazardous reactions. Additionally, avoid storing it with bases, as the acidic phenol group will react.
Part 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and links them to potential storage-related causes.
Issue 1: My sample has darkened significantly since I received it.
-
Question: My once light-yellow powder is now dark brown. What could have caused this, and is the material still usable?
-
Answer & Causality: This color change is a classic indicator of chemical degradation. The primary causes are typically:
-
Oxidation: Exposure to air (oxygen) can oxidize the molecule. The phenolic hydroxyl group is particularly susceptible to oxidation, which can initiate polymerization reactions that produce highly colored byproducts.
-
Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy needed to break chemical bonds or initiate radical reactions, leading to decomposition. Nitroaromatic compounds are known to be photoreactive.[4]
-
Thermal Stress: Storing the compound at elevated temperatures (e.g., on a lab bench in direct sunlight) accelerates all degradation processes.
-
-
Recommended Action: The material's purity is compromised. Before use, you must re-qualify the compound using an analytical technique like LC-MS or NMR to determine the purity. If significant degradation has occurred (e.g., >5-10% impurities), it is strongly advised to use a fresh, uncompromised lot of the material to ensure experimental reproducibility.
Issue 2: I'm observing poor solubility and/or extraneous peaks in my analytical data (NMR, LC-MS).
-
Question: I am trying to dissolve an older batch of the compound, and it's not dissolving as expected. My NMR spectrum also shows several unexpected small peaks. Is this related to how it was stored?
-
Answer & Causality: This is a direct consequence of degradation. The "insoluble" material consists of degradation products (often polymers) which have different physical properties. The extra peaks in your analytical data represent these new, undesired chemical entities. This can result from:
-
Formation of Degradants: As discussed above, oxidation and photodegradation create new compounds.
-
Hydrate Formation: If the compound was exposed to moisture, it might have formed a hydrate, which would alter its molecular weight and could affect solubility and analytical spectra.
-
-
Recommended Action: Do not proceed with your experiment. Using a sample of unknown purity will lead to unreliable and unpublishable results. The appearance of multiple impurity peaks confirms that the sample's integrity is lost. Discard the degraded material according to your institution's safety protocols and procure a new batch.
Issue 3: My reaction yield is inconsistent or significantly lower when using an older sample.
-
Question: My synthesis was working perfectly with a new bottle of 4-Nitro-1H-indazol-6-ol, but with an older bottle, the yield has dropped by 50%. Why?
-
Answer & Causality: This is a classic symptom of reduced compound potency due to degradation. The effective concentration of your starting material is lower than you think because a portion of it has decomposed into inactive byproducts. The molar quantity you calculate based on the initial weight is incorrect, leading directly to lower product yield.
-
Recommended Action:
-
Purity Check: Perform a quantitative NMR (qNMR) or LC-MS with a standard to determine the actual purity of the older batch.
-
Use Fresh Material: The most reliable solution is to always use a fresh or properly stored and recently qualified batch of the reagent for your reactions.
-
Implement a "First-In, First-Out" System: Always use your oldest stock of a chemical first to prevent batches from sitting in storage for extended periods.[6]
-
Part 3: Experimental Protocols
Protocol 1: Recommended Procedure for Receiving and Storing a New Sample
-
Inspect Upon Arrival: Upon receiving the shipment, immediately inspect the container for any signs of damage. Note the compound's initial color and appearance. It should be a light-yellow to orange crystalline solid.[3]
-
Log Information: Record the date of receipt, supplier, lot number, and initial appearance in your lab notebook or chemical inventory system.
-
Prepare for Storage: If the compound was shipped in a simple screw-cap vial, transfer it to a more suitable long-term storage container. An amber glass vial with a PTFE-lined cap is ideal.
-
Inert Atmosphere Backfill (for long-term storage): Place the vial in a glove box or use a Schlenk line. Evacuate the air from the vial and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert headspace.
-
Seal Securely: Tightly seal the vial cap. For added protection against moisture and air ingress, wrap the cap and neck of the vial with Parafilm®.
-
Protect from Light: Place the sealed amber vial inside a secondary container, such as a small box or zip-top bag, and wrap it in aluminum foil.
-
Store at Correct Temperature:
-
Short-Term (≤ 1 month): Place the prepared container in a refrigerator at 2-8°C.
-
Long-Term (> 1 month): Place the container in a freezer rated for -20°C. Ensure it is stored away from frequent temperature cycling.
-
Part 4: Data Summary & Visualization
Table 1: Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (≤ 1 Month) | Long-Term Storage (> 1 Month) | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigerated) | -20°C (Freezer) | Reduces the rate of thermal decomposition and other chemical reactions. |
| Atmosphere | Sealed container in ambient air | Under dry Argon or Nitrogen | Prevents oxidative degradation of the electron-rich aromatic system.[7] |
| Light | Stored in an amber vial | Stored in an amber vial, wrapped in foil | Prevents photochemical reactions and degradation. |
| Moisture | Tightly sealed container | Sealed container with Parafilm®, in a desiccated environment if possible | Prevents hydrolysis and formation of hydrates. |
| Container | Glass vial with PTFE-lined cap | Amber glass vial with PTFE-lined cap | Ensures chemical inertness and protects from light. |
Diagram 1: Troubleshooting Workflow for Storage Issues
Below is a logical workflow to diagnose and address common problems related to the storage of 4-Nitro-1H-indazol-6-ol.
A troubleshooting decision tree for common storage-related issues.
References
-
The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). Available at: [Link]
-
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
PubChem. 6-nitroindazole. National Center for Biotechnology Information. Available at: [Link]
-
NIST. 1H-Indazole, 6-nitro-. NIST Chemistry WebBook. Available at: [Link]
-
PubMed. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. Available at: [Link]
-
Ministry of Manpower, Singapore. Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Available at: [Link]
-
Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 5, 29. Available at: [Link]
-
Croner-i. Aromatic halogenated amines and nitro-compounds. Available at: [Link]
-
Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Available at: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. Available at: [Link]
-
Vione, D., et al. (2016). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. Science of The Total Environment, 563-564, 374-382. Available at: [Link]
-
ResearchGate. Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. CAS 7597-18-4: 6-Nitroindazole | CymitQuimica [cymitquimica.com]
- 4. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. mom.gov.sg [mom.gov.sg]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
"addressing poor reproducibility in experiments with 4-Nitro-1H-indazol-6-ol"
A Guide to Addressing Poor Reproducibility in Experimental Workflows
Disclaimer: The compound "4-Nitro-1H-indazol-6-ol" is not readily found in chemical supplier catalogs or the existing scientific literature. This guide has been constructed based on the established chemical principles and experimental data for the closely related and well-documented isomers, 4-Nitro-1H-indazole and 6-Nitro-1H-indazole . The presence of a hydroxyl group on the indazole ring will primarily influence solubility and may introduce additional chemical reactivity, such as susceptibility to oxidation. The fundamental challenges associated with the nitro-substituted indazole core, however, are expected to be highly similar.
Introduction for the Senior Application Scientist
Welcome, researchers. As a Senior Application Scientist, I've observed that inconsistent results in experiments involving complex heterocyclic molecules like nitroindazoles are a frequent and frustrating issue. This guide is designed to be your first line of technical support, moving beyond simple procedural steps to explain the underlying chemical principles that govern the behavior of these compounds. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively design more robust and reproducible experiments. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its handling is crucial for advancing drug discovery efforts.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of nitroindazole compounds, providing a foundation for robust experimental design.
Q1: My compound's appearance varies between batches (e.g., from light yellow to brownish). Is this a cause for concern?
A1: Yes, a noticeable color change is a significant indicator of potential impurities or degradation. Nitroaromatic compounds can be susceptible to decomposition, which can be initiated by light, air (oxidation), or residual acids/bases from the synthesis.[2][3] A darker color often suggests the presence of oxidized species or other chromophoric impurities.
-
Expert Insight: Before starting any experiment, it is crucial to verify the purity of your starting material. A simple check of the melting point against the literature value can be a quick indicator.[4] For more rigorous validation, techniques like NMR or LC-MS are recommended to confirm the structure and assess purity.
Q2: I'm observing poor solubility of 4-Nitro-1H-indazol-6-ol in my aqueous assay buffer. What are my options?
A2: Nitroindazole compounds generally exhibit limited water solubility. The addition of a hydroxyl group, as in your compound, should slightly improve aqueous solubility compared to its non-hydroxylated counterparts, but it will likely remain a challenge.
-
Causality: The planar, aromatic structure of the indazole ring system contributes to poor solubility in polar, aqueous media. While the nitro and hydroxyl groups add some polarity, the overall molecule is still largely hydrophobic.
-
Recommendations:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.
-
pH Adjustment: The hydroxyl group on the indazole ring is phenolic and thus weakly acidic. Depending on its pKa, you might be able to increase solubility in a slightly basic buffer (pH > 8). However, be aware that pH changes can also affect the compound's stability and its activity in biological assays.[5]
-
Sonication/Warming: Gentle warming or sonication can help dissolve the compound, but be cautious as excessive heat can promote degradation.
-
| Compound | Predicted LogP | Predicted Water Solubility (logS) | Notes |
| 6-Nitro-1H-indazole | 0.989 | -2.91 (mol/L) | Indicates low water solubility.[6] |
| 7-Nitro-1H-indazole | 1.8 | >24.5 µg/mL at pH 7.4 | Experimental data shows limited but measurable solubility. |
Q3: How should I store my solid 4-Nitro-1H-indazol-6-ol and its stock solutions to ensure stability?
A3: Proper storage is critical for preventing degradation and maintaining the integrity of your compound.
-
Solid Compound:
-
Protect from Light: Nitroaromatic compounds can be light-sensitive.[2][3] Store the solid in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Temperature: Room temperature storage is generally acceptable for the solid, but for long-term storage, refrigeration (2-8°C) in a desiccator is preferable.
-
-
Stock Solutions:
-
Solvent Choice: DMSO is a common choice for stock solutions. It is a good solvent for many organic molecules and is generally well-tolerated in small concentrations in biological assays.
-
Storage Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Use amber vials or wrap tubes in foil.
-
Q4: Are there any known chemical incompatibilities I should be aware of?
A4: Yes, the nitro and indazole functionalities present potential for unwanted reactions.
-
Reducing Agents: The nitro group can be readily reduced to an amino group by common reducing agents (e.g., sodium dithionite, some biological media with high reductive potential). This will fundamentally change the molecule's properties and activity.
-
Strong Bases: The indazole ring has an acidic N-H proton. Strong bases can deprotonate this position, which could lead to side reactions, especially if there are reactive electrophiles present in your system.
-
Strong Oxidizing Agents: While the nitro group is electron-withdrawing, the phenol-like hydroxyl group and the indazole ring itself can be susceptible to strong oxidizing agents.
Part 2: Troubleshooting Guide for Poor Reproducibility
This section provides a systematic approach to diagnosing and resolving inconsistencies in your experimental results.
Problem 1: High variability in biological assay results between experiments.
This is a classic sign of compound instability or inconsistent sample preparation.
Troubleshooting Workflow: Irreproducible Assay Results
Caption: A systematic workflow for troubleshooting irreproducible experimental results.
-
Expert Insight: A common unappreciated source of error is the "edge effect" in multi-well plates. Ensure proper randomization of your samples across the plate to mitigate this. Also, be aware that some nitroaromatic compounds can interfere with certain assay readouts (e.g., fluorescence-based assays).
Problem 2: Complete loss of compound activity over time.
This strongly suggests degradation of the compound in your stock solution or assay medium.
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-Nitro-1H-indazol-6-ol.
-
Mechanistic Explanation:
-
Photodegradation: UV or high-energy visible light can provide the activation energy to break bonds within the molecule, leading to complex mixtures of degradation products.[2]
-
Oxidation: The electron-rich phenol-like hydroxyl group can be susceptible to oxidation, potentially forming quinone-like structures, which are often highly reactive and colored.
-
Reduction: The nitro group is a well-known electrophore. In the presence of biological or chemical reducing agents, it can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities, each with distinct electronic and pharmacological properties.
-
Part 3: Experimental Protocols
Adherence to standardized protocols is the bedrock of reproducibility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for accurately preparing a stock solution, a critical source of potential error.
Materials:
-
4-Nitro-1H-indazol-6-ol (or analog)
-
Anhydrous DMSO (high purity)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Tare the amber vial on the analytical balance. Carefully weigh out the desired amount of the compound (e.g., 1.79 mg for 1 mL of a 10 mM solution, assuming a MW of 179.13 g/mol for 4-Nitro-1H-indazol-6-ol). Record the exact weight.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 1.79 mg, add exactly 1.00 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid is completely dissolved. A brief, gentle warming (to no more than 30-35°C) can be used if sonication is insufficient.
-
Storage: Once fully dissolved, parafilm the cap to ensure a tight seal. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Aliquoting and Long-Term Storage: For long-term use, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 7-Nitroindazole. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 6-Nitroindazole. Retrieved February 4, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 734-746. [Link]
-
ResearchGate. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved February 4, 2026, from [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
-
MDPI. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 4, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved February 4, 2026, from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved February 4, 2026, from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. 7597-18-4|6-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
Technical Support Center: Refining Analytical Methods for Detecting 4-Nitro-1H-indazol-6-ol
Welcome to the technical support resource for the analytical determination of 4-Nitro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during experimental analysis. The following content is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of 4-Nitro-1H-indazol-6-ol in biological matrices?
The most common and robust methods for the analysis of 4-Nitro-1H-indazol-6-ol are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization to improve volatility and thermal stability.[3]
-
HPLC-UV: Offers good sensitivity and is widely available. The nitro-functionalized indazole structure provides a strong chromophore, making UV detection a suitable choice.[1]
-
LC-MS/MS: Provides superior sensitivity and selectivity, which is crucial when dealing with complex biological matrices.[4] This technique minimizes the impact of co-eluting matrix components.[5]
-
GC-MS: Can be a viable alternative, though the polarity and potential for thermal degradation of 4-Nitro-1H-indazol-6-ol may necessitate a derivatization step to enhance its volatility.[3]
Q2: What are the expected spectroscopic properties of 4-Nitro-1H-indazol-6-ol that are relevant for its detection?
Based on the structure of 6-nitro-1H-indazole, we can infer the following spectroscopic characteristics for 4-Nitro-1H-indazol-6-ol:
-
UV Absorbance: Nitroaromatic compounds typically exhibit strong absorbance in the UV region. For a similar compound, 4-nitrophenol, detection is effective at 290 nm.[1] A wavelength scan is recommended to determine the optimal detection wavelength for 4-Nitro-1H-indazol-6-ol.
-
Mass Spectrometry: The exact mass of 4-Nitro-1H-indazol-6-ol (C₇H₅N₃O₄) is 195.0280 g/mol . In mass spectrometry, you would expect to see the protonated molecule [M+H]⁺ at m/z 196.0358 in positive ionization mode. Fragmentation patterns in MS/MS would involve the loss of the nitro group (NO₂) and other characteristic fragments of the indazole ring. For 6-nitro-1H-indazole, characteristic ions in GC-MS are observed at m/z 163, 92, 90, and 63.[6]
-
NMR Spectroscopy: While not a primary quantification technique in this context, ¹H and ¹³C NMR are essential for structural confirmation of reference standards. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl group.[7][8][9]
Q3: How can I prepare biological samples for the analysis of 4-Nitro-1H-indazol-6-ol?
Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[10][11] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While efficient, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquids. The choice of solvent is crucial for optimal recovery.
-
Solid-Phase Extraction (SPE): Offers a more selective and cleaner extraction compared to PPT and LLE. A C18 or mixed-mode cation exchange sorbent would likely be suitable for 4-Nitro-1H-indazol-6-ol.
Section 2: Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks in HPLC Analysis
Q: My chromatogram for 4-Nitro-1H-indazol-6-ol shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC and can arise from several factors.[12] For a compound like 4-Nitro-1H-indazol-6-ol, with its acidic hydroxyl group and basic nitrogen atoms, secondary interactions with the stationary phase are a likely cause.[13][14]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Detailed Explanations:
-
Column Health: A deteriorated column with a partially blocked inlet frit or a void can cause peak tailing.[15]
-
Action: Disconnect the column, reverse it, and flush with a strong solvent. If the problem persists, replace the column.[15]
-
-
Mobile Phase pH: The phenolic hydroxyl group on 4-Nitro-1H-indazol-6-ol is acidic. If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Action: Adjust the mobile phase pH to be at least 2 units below the pKa of the hydroxyl group to ensure it remains in a single protonated state. Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.
-
-
Secondary Interactions: The nitrogen atoms in the indazole ring can interact with residual silanol groups on the silica-based stationary phase, causing tailing.
-
Action: Use a highly end-capped column. Alternatively, add a competing base, such as triethylamine, to the mobile phase in low concentrations (0.1-0.5%) to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
Issue 2: Poor Sensitivity and Inconsistent Results - Matrix Effects
Q: I am experiencing ion suppression in my LC-MS analysis of 4-Nitro-1H-indazol-6-ol from plasma samples, leading to low sensitivity and poor reproducibility. How can I mitigate these matrix effects?
A: Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[4][5][10]
Strategies to Mitigate Matrix Effects:
| Strategy | Description | Rationale |
| Improve Sample Cleanup | Switch from protein precipitation to a more selective method like LLE or SPE. | More effectively removes interfering matrix components like phospholipids. |
| Optimize Chromatography | Modify the HPLC gradient to better separate the analyte from matrix components. Use a narrower column or a column with a different stationary phase chemistry. | Increasing chromatographic resolution can move the analyte peak away from the region where matrix components elute. |
| Dilute the Sample | Dilute the sample with the initial mobile phase. | Reduces the concentration of interfering matrix components. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | Synthesize or procure a SIL-IS of 4-Nitro-1H-indazol-6-ol (e.g., with ¹³C or ¹⁵N). | The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus correcting for the variability. |
| Change Ionization Source | If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI). | APCI can be less susceptible to matrix effects for certain compounds. |
Experimental Workflow for Assessing Matrix Effects:
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Section 3: Experimental Protocols
Protocol 1: Suggested HPLC-UV Method for 4-Nitro-1H-indazol-6-ol
This method is adapted from a validated procedure for a structurally similar compound, 4-nitrophenol.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 290 nm (or optimal wavelength determined by UV scan)
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Equilibrate a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Section 4: Stability Considerations
Q: Is 4-Nitro-1H-indazol-6-ol stable in biological samples and during analysis?
Key Stability Aspects to Validate:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine how long the analyte is stable in the biological matrix at room temperature.
-
Autosampler Stability: Evaluate the stability of the processed samples in the autosampler over the expected run time.
-
Long-Term Storage Stability: Confirm stability in the matrix at the intended storage temperature (e.g., -80 °C) over several months.
It is crucial to perform these stability tests during method validation to ensure the reliability of the analytical data.
References
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved February 4, 2026, from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved February 4, 2026, from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem. Retrieved February 4, 2026, from [Link]
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2020). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 4, 2026, from [Link]
-
LAVES. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved February 4, 2026, from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2012). (PDF) 1-Allyl-6-nitro-1H-indazole. Retrieved February 4, 2026, from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved February 4, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 4, 2026, from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved February 4, 2026, from [Link]
-
YouTube. (2023). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. Retrieved February 4, 2026, from [Link]
-
PMC. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved February 4, 2026, from [Link]
-
Semantic Scholar. (2019). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved February 4, 2026, from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
-
Utrecht University. (2023). Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. Retrieved February 4, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]
Sources
- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. bfr.bund.de [bfr.bund.de]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. caribjscitech.com [caribjscitech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 4-Nitro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this and related nitro-indazole compounds in their experiments. While 4-Nitro-1H-indazol-6-ol is a specific molecule, the principles of drug resistance are often broadly applicable. Nitro-indazole derivatives have garnered attention for a wide range of biological activities, including anti-cancer and anti-parasitic properties.[1][2] This guide synthesizes established principles of drug resistance with practical, field-proven troubleshooting strategies to help you navigate the challenges of your research.
This document will function under the plausible hypothesis that 4-Nitro-1H-indazol-6-ol, like many kinase inhibitors, exerts its cytotoxic effects by targeting a critical signaling pathway essential for cell survival and proliferation. Resistance, therefore, can emerge through a variety of well-documented mechanisms.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 4-Nitro-1H-indazol-6-ol and the emergence of resistance.
Q1: What is the hypothetical mechanism of action for 4-Nitro-1H-indazol-6-ol?
A1: Based on the common activity of indazole derivatives, we hypothesize that 4-Nitro-1H-indazol-6-ol functions as an inhibitor of a critical cellular kinase (e.g., a receptor tyrosine kinase or a downstream effector like MEK or AKT) involved in a pro-survival signaling pathway. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in sensitive cells. The nitro and hydroxyl groups on the indazole ring are critical for its binding affinity and specificity.
Q2: We are observing a gradual loss of efficacy of the compound in our long-term cell culture experiments. What is happening?
A2: This phenomenon is characteristic of acquired resistance, a common challenge in cancer therapy and in vitro studies.[3] Initially, the compound eliminates the sensitive cells in the population. However, a small subpopulation of cells may harbor pre-existing or develop spontaneous genetic or epigenetic changes that allow them to survive the treatment. These resistant cells then proliferate, leading to a culture that is no longer sensitive to the compound.
Q3: What are the most common molecular mechanisms of resistance to a kinase inhibitor like 4-Nitro-1H-indazol-6-ol?
A3: Resistance to kinase inhibitors is a well-studied area. The primary mechanisms include:
-
Target Alteration: Mutations in the kinase's drug-binding site that reduce the affinity of the compound.[4]
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibited pathway, thus promoting cell survival.[3]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[5]
-
Drug Inactivation: Metabolic modification of the compound by the cancer cells into an inactive form.[5]
Q4: Can the solvent used to dissolve 4-Nitro-1H-indazol-6-ol affect my experiments?
A4: Absolutely. The choice of solvent is critical.[6] Dimethyl sulfoxide (DMSO) is a common solvent for such compounds. However, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤0.5%).[7] Always include a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Experimental Issues and Solutions
This section provides a structured approach to troubleshooting common experimental problems.
Problem 1: High Variability in IC50 Values Between Replicate Experiments
You've performed several dose-response assays to determine the half-maximal inhibitory concentration (IC50) of 4-Nitro-1H-indazol-6-ol, but the results are inconsistent across experiments.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inconsistent Cell Seeding Density | Protocol: Standardize your cell seeding protocol. Always use a cell counter for accuracy. Verification: Before adding the compound, visually inspect the plates under a microscope to ensure even cell distribution. | Cell density can significantly impact drug response. Higher density cultures may exhibit increased resistance due to factors like cell-cell contact signaling and nutrient depletion.[8] |
| Compound Instability | Protocol: Prepare fresh dilutions of the compound from a concentrated stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[6] | The compound may degrade in solution over time, especially at lower concentrations, leading to a loss of potency. |
| Biological Variability | Protocol: Ensure you are using cells from a similar passage number for all experiments. Long-term culturing can lead to genetic drift and altered phenotypes. | Cell lines can change over time in culture. Establishing a cell bank and using cells within a defined passage range ensures more reproducible results. |
Problem 2: Previously Sensitive Cell Line Now Shows Resistance to 4-Nitro-1H-indazol-6-ol
Your go-to sensitive cell line is no longer responding to the compound at concentrations that were previously cytotoxic. This is a classic case of acquired resistance.
Caption: Workflow for diagnosing acquired resistance.
Step 1: Confirm the Resistance Phenotype
-
Action: Perform a new dose-response curve with the resistant cells alongside a fresh culture of the original, sensitive parental cell line (if available).
-
Rationale: This directly compares the IC50 values and quantifies the degree of resistance.
Step 2: Investigate Drug Efflux
-
Action: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123. A lower intracellular fluorescence in resistant cells compared to sensitive cells suggests increased efflux.
-
Rationale: Overexpression of efflux pumps is a very common mechanism of multi-drug resistance.[9]
Step 3: Analyze the Target Kinase
-
Action: Extract genomic DNA from both sensitive and resistant cells. Amplify and sequence the coding region of the hypothesized target kinase.
-
Rationale: To identify mutations in the drug-binding domain that could prevent 4-Nitro-1H-indazol-6-ol from binding effectively.
Step 4: Probe for Bypass Pathway Activation
-
Action: Perform a Western blot analysis on lysates from both cell types. Use antibodies against key phosphorylated (activated) proteins in known parallel survival pathways (e.g., phospho-EGFR, phospho-MET, phospho-STAT3).
-
Rationale: Cells can compensate for the inhibition of one pathway by upregulating another, a process known as signaling bypass.[3]
Problem 3: No Response in a New Cell Line Expected to be Sensitive
You are testing 4-Nitro-1H-indazol-6-ol on a new cell line that, based on its genetic profile, should be sensitive, but you observe no cytotoxic effect. This could be a case of intrinsic resistance.[3]
Caption: A hypothetical signaling pathway and points of resistance.
-
Confirm Target Expression:
-
Action: Use Western blotting or qPCR to verify that the target kinase is expressed in the new cell line.
-
Rationale: A cell line cannot respond to a targeted drug if the target is not present.
-
-
Check for Pre-existing Mutations:
-
Action: Sequence the target kinase in the new cell line.
-
Rationale: The cell line may have a pre-existing mutation in the drug-binding site that confers resistance.
-
-
Assess Basal Efflux Pump Activity:
-
Action: Perform the Rhodamine 123 assay as described above.
-
Rationale: Some cell lines have high basal expression of ABC transporters, making them intrinsically resistant to a wide range of compounds.[9]
-
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x concentrated serial dilution of 4-Nitro-1H-indazol-6-ol in culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include wells for "untreated" and "vehicle control" (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
References
-
Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). HAL Open Science. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PMC. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. [Link]
-
The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). PMC. [Link]
-
What Causes Cancer Drug Resistance and What Can Be Done? (2025). City of Hope. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. [Link]
-
Antileishmanial activity of 5-nitroindazole derivatives. (2023). PMC. [Link]
-
Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. [Link]
-
Troubleshooting guide. (n.d.). NCBI. [Link]
-
Drug resistance mechanisms in cancers: Execution of pro-survival strategies. (2023). PMC. [Link]
-
7-Nitroindazole. (n.d.). Wikipedia. [Link]
-
Top Tips for Troubleshooting In Vitro Transcription. (2025). Bitesize Bio. [Link]
-
Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. [Link]
-
Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. (1995). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 4-Nitro-1H-indazol-6-ol in Solution
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Nitro-1H-indazol-6-ol. Given its unique chemical structure, featuring a phenolic hydroxyl group and an electron-withdrawing nitro group on an indazole scaffold, this compound presents specific stability challenges in solution. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering users to troubleshoot and optimize their experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: My freshly prepared aqueous solution of 4-Nitro-1H-indazol-6-ol is pale yellow, but it quickly turns darker yellow or brown. What is happening?
A: This color change is a classic indicator of degradation, primarily through oxidation. The phenolic hydroxyl group at the 6-position is susceptible to oxidation, which can form highly colored quinone-type species. This process is often accelerated by slightly alkaline pH, the presence of dissolved oxygen, and exposure to light.
Q2: What are the primary degradation pathways I should be concerned about?
A: The main stability concerns for this molecule are:
-
Oxidation: The phenol group is easily oxidized, especially when deprotonated to a phenoxide ion at higher pH. This is often the most rapid degradation pathway in aqueous buffers.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[1][2] Exposure can lead to complex reactions, including nitro-nitrite rearrangements, which cleave the nitro group and modify the aromatic system.[1]
-
pH-Mediated Hydrolysis: While generally stable, the indazole ring's susceptibility to hydrolysis can be increased by the strong electron-withdrawing effect of the nitro group, particularly under strongly acidic or basic conditions.[3][4]
Q3: What is the best solvent for preparing a stable stock solution?
A: For long-term storage, a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is highly recommended. These solvents minimize the risk of hydrolysis and can be stored at low temperatures without freezing. Preparing a concentrated stock (e.g., 10-50 mM) in one of these solvents provides a stable starting point for experiments.
Q4: How should I store my stock and working solutions to maximize stability?
A: Proper storage is critical.
-
Stock Solutions (in DMSO/DMF): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed, amber glass vials at -20°C or, for maximum longevity, at -80°C.
-
Aqueous Working Solutions: These are the most vulnerable and should be prepared fresh for each experiment from the frozen stock. If they must be kept for the duration of an experiment (e.g., several hours), they should be maintained on ice and protected from light. Discard any unused aqueous solution at the end of the day.
Q5: Is there an optimal pH for working with 4-Nitro-1H-indazol-6-ol in aqueous buffers?
A: Yes. A slightly acidic pH (typically between 5.0 and 6.5) is generally optimal. In this range, the phenolic hydroxyl group remains protonated, making it significantly less susceptible to oxidation than the phenoxide ion that forms at higher pH. Avoid alkaline buffers (pH > 7.5) whenever possible. The ionization state of a drug molecule can significantly influence its degradation pathways.[5]
Section 2: Troubleshooting Guide for Experimental Instability
This guide addresses common issues encountered during experimentation.
| Symptom / Observation | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Rapid loss of compound potency in a cell-based assay (e.g., IC50 value increases over the incubation period). | 1. Oxidation in Media: Cell culture media is typically buffered around pH 7.4, which can promote oxidation. It also contains metal ions that can catalyze this process. 2. Photodegradation: Incubation under standard laboratory lighting can be sufficient to cause degradation over several hours or days. | 1. Prepare Fresh: Add the compound to the media immediately before treating the cells. 2. Use Antioxidants: Consider co-incubation with a low concentration of a cell-compatible antioxidant like N-acetylcysteine (NAC) if it does not interfere with the assay. 3. Protect from Light: Cover cell culture plates with foil or use an incubator with the light turned off. |
| Appearance of new peaks in HPLC analysis of a sample that was clear upon preparation. | 1. Degradation in Solution: The compound has degraded while sitting in the autosampler or on the benchtop. 2. Solvent/Mobile Phase Incompatibility: A highly acidic or basic mobile phase could be causing on-column degradation. | 1. Control Autosampler Temperature: Set the autosampler temperature to a low setting (e.g., 4-10°C). 2. Analyze Immediately: Run samples as soon as they are prepared. 3. Evaluate Method: Ensure your mobile phase pH is compatible with the compound. A stability-indicating HPLC method is crucial for separating the parent compound from its degradants.[6] |
| High variability and poor reproducibility between experiments run on different days. | 1. Inconsistent Solution Preparation: Using aged aqueous solutions or stock solutions that have undergone multiple freeze-thaw cycles. 2. Variable Environmental Factors: Differences in light exposure or temperature between experimental runs. | 1. Standardize Protocols: Implement a strict protocol where stock solutions are single-use aliquots and aqueous working solutions are made fresh every time. 2. Control Environment: Standardize incubation times and ensure consistent protection from light for all experiments. |
Section 3: Understanding the Degradation of 4-Nitro-1H-indazol-6-ol
The key to preventing degradation is understanding its chemical basis. The diagram and table below summarize the primary pathways.
Caption: Potential degradation pathways for 4-Nitro-1H-indazol-6-ol.
| Degradation Pathway | Mechanism & Causality | Recommended Mitigation Strategy |
| Oxidation | The phenolic -OH is deprotonated at higher pH to a phenoxide, which is highly electron-rich and readily oxidized by molecular oxygen. This reaction is often catalyzed by trace metal ions. | Maintain solution pH between 5.0-6.5. De-gas aqueous buffers by sparging with nitrogen or argon. Add a chelating agent like EDTA (0.1-1 mM) to sequester catalytic metals. |
| Photodegradation | Nitroaromatic compounds absorb UV-Vis light, promoting the molecule to an excited state. This can lead to intramolecular rearrangement or reaction with solvent molecules, altering the chemical structure.[7] | Work in a dimly lit environment. Use amber or foil-wrapped vials and plates for all solutions and experiments. |
| pH-Mediated Hydrolysis | The electron-withdrawing nitro group enhances the electrophilicity of the indazole ring system, making it more susceptible to nucleophilic attack by water or hydroxide ions under harsh pH conditions.[3][4] | Avoid exposure to strongly acidic (pH < 3) or strongly alkaline (pH > 10) conditions for extended periods. Use appropriate buffers to maintain a stable pH. |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Stabilized Stock and Working Solutions
This protocol is designed to maximize the shelf-life and reproducibility of your compound solutions.
-
Materials:
-
4-Nitro-1H-indazol-6-ol (solid)
-
Anhydrous DMSO (or DMF)
-
Amber glass vials with PTFE-lined caps
-
Calibrated balance and micropipettes
-
Argon or Nitrogen gas source (optional but recommended)
-
-
Procedure for Stock Solution (10 mM):
-
Weigh the required amount of solid 4-Nitro-1H-indazol-6-ol in a tared amber vial on an analytical balance.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Optional: Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in separate amber vials.
-
Store all aliquots at -80°C.
-
-
Procedure for Aqueous Working Solution (e.g., 100 µM):
-
Prepare Buffer: Use a slightly acidic buffer (e.g., 50 mM MES, pH 6.0, or PBS adjusted to pH 6.5). If possible, de-gas the buffer by sparging with nitrogen for 15-20 minutes.
-
Thaw Stock: Remove a single aliquot of the 10 mM stock from the -80°C freezer and thaw at room temperature.
-
Dilute: Perform a serial dilution. For a 100 µM solution, dilute the 10 mM stock 1:100 into the prepared buffer. Pipette the stock directly into the buffer and vortex immediately to ensure rapid mixing and prevent precipitation.
-
Use Immediately: Use this working solution as quickly as possible, keeping it on ice and protected from light until use.
-
Protocol 2: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradants and establishing a stability-indicating analytical method.[8][9]
Caption: Workflow for a forced degradation study.
-
Objective: To intentionally degrade the compound to identify likely degradation products and pathways.
-
Procedure:
-
Prepare a solution of 4-Nitro-1H-indazol-6-ol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).
-
Aliquot this solution into five separate, amber glass vials.
-
Acid Stress: Add 0.1 M HCl.
-
Base Stress: Add 0.1 M NaOH.
-
Oxidative Stress: Add 3% H₂O₂.
-
Thermal Stress: Place one vial in an oven at 60°C.
-
Photolytic Stress: Place one vial in a photostability chamber (ICH Q1B guidelines).
-
Keep a control sample at 4°C protected from light.
-
After a set time (e.g., 24 hours), neutralize the acid and base samples and analyze all samples by a suitable HPLC-UV method.
-
Analysis: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation. If successful, this method can be deemed "stability-indicating." The peak identities can be further investigated using LC-MS.
-
Section 5: Summary of Handling and Storage Recommendations
For quick reference, follow these guidelines to ensure the stability and integrity of 4-Nitro-1H-indazol-6-ol.
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO or DMF | Aprotic, prevents hydrolysis, stable at low temperatures. |
| Stock Storage | -80°C in single-use aliquots, amber vials | Minimizes freeze-thaw cycles and protects from light. |
| Aqueous Buffer pH | pH 5.0 - 6.5 | Keeps the phenol group protonated, reducing susceptibility to oxidation. |
| Working Solutions | Prepare fresh daily; keep on ice | Aqueous solutions have limited stability. |
| Light Exposure | Minimize at all times (use amber vials, foil) | Prevents photolytic degradation.[10] |
| Atmosphere | De-gas aqueous buffers (N₂ or Ar) | Removes dissolved oxygen to slow oxidative degradation. |
| Additives (Optional) | 0.1-1 mM EDTA in aqueous buffers | Chelates trace metal ions that can catalyze oxidation. |
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. Available from: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5488. Available from: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]
-
Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available from: [Link]
-
Chen, B., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 709-715. Available from: [Link]
-
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available from: [Link]
-
Mohamed Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6). Available from: [Link]
-
Ge, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 759–764. Available from: [Link]
-
Kumar, A., et al. (2016). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Available from: [Link]
-
Abboud, J. L. M., et al. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available from: [Link]
-
Badowska-Rosłonek, K., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6667. Available from: [Link]
-
Chekir, L., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39329–39340. Available from: [Link]
-
Ali, M. A., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6296. Available from: [Link]
-
Shishkina, S. V., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]
-
Smirnova, E. A., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 28(5), 2381. Available from: [Link]
- Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
-
Mal, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 384–416. Available from: [Link]
-
Insuasty, D., et al. (2015). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 20(1), 1343–1356. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Available from: [Link]
-
Nitrochemie Wimmis AG. (2018). Stability Testing of Nitrocellulose. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(10), 3237. Available from: [Link]
-
Pharma Learning In Depth. (2021). Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available from: [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Available from: [Link]
-
Mal, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 384-416. Available from: [Link]
-
Huynh-Ba, K. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(2). Available from: [Link]
-
Sonawane, P., & Gide, P. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Der Pharmacia Lettre, 4(1), 260-269. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting unexpected spectroscopic results for 4-Nitro-1H-indazol-6-ol"
The following guide is designed as a specialized technical support resource for researchers encountering spectroscopic anomalies with 4-Nitro-1H-indazol-6-ol . It synthesizes theoretical principles with practical troubleshooting steps, assuming the user has basic familiarity with NMR and MS techniques but requires specific insight into this "push-pull" heterocyclic system.
Status: Active | Topic: Spectroscopic Troubleshooting | Audience: R&D Scientists[1][2]
Executive Summary: The "Chameleon" Effect
4-Nitro-1H-indazol-6-ol is not a standard organic molecule; it is a push-pull system containing a strongly electron-withdrawing nitro group (
Researchers most frequently report "unexpected results" due to three convergent factors:
-
Annular Tautomerism: The migration of the proton between N1 and N2.[1][2]
-
Hyper-Acidity: The 4-nitro group significantly lowers the pKa of the 6-hydroxyl group, making it susceptible to deprotonation by trace bases (even wet DMSO).[1][2]
-
Solvent-Dependent Aggregation: Strong intermolecular hydrogen bonding causes concentration-dependent chemical shift drifting.[1][2]
Part 1: Visualizing the Problem
Before troubleshooting, you must understand the dynamic equilibrium in your NMR tube.[1][2] The molecule exists in multiple states depending on solvent polarity and pH.[1][2]
Figure 1: Tautomeric and ionization equilibria.[1][2] In solution, the rapid exchange between 1H and 2H forms can broaden signals, while partial deprotonation of the phenol (facilitated by the 4-nitro group) causes dramatic chemical shift errors.[1]
Part 2: NMR Troubleshooting Guide
Issue 1: "My proton signals are missing or extremely broad."
Diagnosis: Proton Exchange Broadening. The NH (position 1) and OH (position 6) protons are "labile."[1][2] In the presence of trace water or acid/base impurities in your deuterated solvent, their exchange rate with the bulk solvent becomes intermediate on the NMR timescale, causing coalescence (broadening into the baseline).[1]
The Fix:
-
Solvent Choice: Switch to DMSO-d6 (anhydrous).[1][2] Avoid
(poor solubility leads to aggregation) orngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (deuterium exchange eliminates signals entirely).[1] -
The "Acid Spike" Protocol:
-
If signals are broad, add 1-2
L of Acetic Acid-d4 or a speck of solid picric acid.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mechanism:[1][2][3][4] This lowers the pH, forcing the equilibrium towards the fully protonated neutral species and slowing the exchange rate.[1] The OH and NH signals should sharpen into distinct singlets or doublets.
Issue 2: "The aromatic region integration is correct, but the shifts are wrong."
Diagnosis: Partial Deprotonation (The "Phenolate Shift"). The 4-nitro group makes the 6-OH proton more acidic than a standard phenol (pKa likely < 8).[1][2] If your DMSO contains trace amines (common in older bottles) or if you used a basic wash during workup, you are observing a mixture of the neutral phenol and the phenolate anion.[1]
Data Comparison Table:
| Proton | Neutral Shift (Expected) | Anionic Shift (Observed in Basic Media) | Why? |
|---|---|---|---|
| H3 | ~8.8 - 9.0 ppm | ~8.5 ppm | Deshielded by C=N, less affected by OH.[1][2] |
| H5 | ~7.8 ppm | < 7.0 ppm | Diagnostic: Ortho to O-.[1][2] Electron density increases, shielding H5.[1][2] |
| H7 | ~7.3 ppm | < 6.8 ppm | Ortho to O-.[1][2] Strongly shielded. |
The Fix:
-
Add a drop of
to the tube.[1] If the shifts move significantly, hydrogen bonding/ionization is the culprit.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Re-acidify the sample to recover the neutral spectrum.[2]
Issue 3: "I cannot distinguish between the 4-nitro and 6-nitro isomers."
Diagnosis: Regioisomer Confusion. Synthesis of nitroindazoles often yields mixtures. 4-nitro and 6-nitro isomers have similar polarities.[1][2]
The Fix: NOE (Nuclear Overhauser Effect) Experiment You must determine the position of the isolated proton (H3).[2]
-
4-Nitro-6-OH: The C4 position is blocked by
.[1] H3 is adjacent to the nitro group.[1][2][5] NOE between H3 and any benzene ring proton (H5/H7) is IMPOSSIBLE. [1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
6-Nitro-4-OH: C4 has an OH group.[1][2] H3 is close to the substituent.[1][2]
-
Isomer Confirmation Logic:
Part 3: Mass Spectrometry (MS) Troubleshooting
Issue: "No signal in Positive Mode (ESI+)."
Diagnosis: Suppression by Acidity.
The 4-nitro-6-hydroxy motif is highly acidic.[1][2] In ESI+, the molecule struggles to accept a proton (
The Fix:
-
Switch to Negative Mode (ESI-): This is the gold standard for nitrophenols.[1][2] You will see a strong
peak (m/z ~178).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
If ESI+ is mandatory: Use a mobile phase with 0.1% Formic Acid to force protonation, but expect lower sensitivity than ESI-.[1][2]
Part 4: Validated Characterization Protocol
To ensure reproducible data for publication or regulatory filing, follow this specific workflow.
Step 1: Sample Prep
-
Dry the solid compound under high vacuum (remove water/solvents).[1][2]
-
Use DMSO-d6 from a fresh ampoule (prevent water absorption).[1][2]
Step 2: Acquisition Parameters
-
1H NMR: 16 scans, d1 (relaxation delay) = 5 seconds. (Allows full relaxation of acidic protons).[1][2]
-
13C NMR: 1024 scans.[1][2] Look for the C-NO2 carbon (broad/weak due to quadrupolar relaxation of Nitrogen) and C-OH (deshielded ~150-160 ppm).[1][2]
Step 3: Data Reporting (Expected)
-
H5: Doublet (J ~2 Hz, meta-coupling), ~7.8 ppm.
References
-
Alkorta, I. et al. (2022).[1][2][3] "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry. Link[1][2]
-
Claramunt, R. M. et al. (2006).[1][2] "The tautomerism of indazoles." Arkivoc. Link
- Relevance: Foundational text on distinguishing N1-H vs N2-H tautomers via spectroscopy.
-
PubChem Compound Summary. (2025). "6-Nitroindazole" (Analogous data for substituent effects).[1][2][6][7] Link[1]
- Relevance: Provides baseline spectral d
-
Reich, H. J. (2024).[1][2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[2] Link
- Relevance: Validates the acidity of nitrophenols in DMSO, explaining the "Phenol
Sources
- 1. rsc.org [rsc.org]
- 2. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Enhancing Bioavailability of 4-Nitro-1H-indazol-6-ol Derivatives
Current Status: Online Operator: Senior Application Scientist Topic: Bioavailability Enhancement Strategies Reference ID: INDZ-BIO-4N6OH
Executive Summary
You are likely working with 4-Nitro-1H-indazol-6-ol or its close analogs as a scaffold for antiparasitic (e.g., Leishmania), antimicrobial, or kinase inhibitor development.
The bioavailability (
-
"Brick Dust" Solubility: The planar indazole core, reinforced by intermolecular H-bonding between the 6-OH and the nitro/indazole nitrogens, creates a high-melting-point crystal lattice that resists dissolution.
-
Metabolic Liability: The 6-hydroxyl group is a "soft spot" for rapid Phase II conjugation (glucuronidation/sulfation), while the 4-nitro group is susceptible to nitroreductase-mediated reduction in the gut (microbiome) or liver.
This guide provides troubleshooting workflows to diagnose which factor is your rate-limiting step and offers specific protocols to overcome them.
Module 1: Physicochemical Profiling & Solubility Troubleshooting
Q: My compound precipitates immediately upon dilution in media. Is this a pKa issue or a lattice energy issue?
A: It is likely a lattice energy issue compounded by pH effects. The 4-nitro group is strongly electron-withdrawing, which lowers the pKa of the 6-hydroxyl group (likely to ~7.0–8.0) compared to a standard phenol (pKa ~10).
-
Diagnosis: If your compound dissolves in DMSO but crashes out in pH 7.4 buffer, you are fighting the crystal lattice energy.
-
The Trap: At acidic pH (stomach), the molecule is fully protonated and neutral, leading to maximum aggregation.
Troubleshooting Workflow: The "Brick Dust" vs. "Grease Ball" Test
Use this decision tree to select the correct formulation strategy.
Figure 1: Decision tree for formulation selection based on physicochemical properties.
Protocol: Amorphous Solid Dispersion (ASD) Screening
If your Tm is >200°C, simple pH adjustment will not suffice. You must break the crystal lattice.
-
Polymer Selection: Screen HPMC-AS (hypromellose acetate succinate) and PVPVA (copovidone). HPMC-AS is preferred for preventing recrystallization at neutral pH.
-
Solvent Casting (Small Scale):
-
Dissolve drug and polymer (1:3 ratio) in Acetone/Methanol (1:1).
-
Rotary evaporate at 40°C until dry.
-
Vacuum dry for 24h.
-
-
Validation: Analyze via DSC (Differential Scanning Calorimetry). Success = Disappearance of the sharp melting endotherm.
Module 2: Metabolic Stability & Prodrug Design
Q: My compound has good solubility but low oral exposure (AUC). Why?
A: You are likely facing First-Pass Metabolism .[1] The 4-nitro-1H-indazol-6-ol scaffold has two primary metabolic vulnerabilities:
-
Direct Glucuronidation (Major): The 6-OH is rapidly conjugated by UGTs (UDP-glucuronosyltransferases) in the intestine and liver.
-
Nitro Reduction (Minor/Contextual): Gut bacteria can reduce the 4-NO₂ to 4-NH₂, which may drastically change potency or toxicity.
Visualizing the Metabolic Trap
Figure 2: Primary metabolic clearance pathways. The 6-O-glucuronidation is typically the rate-limiting step for bioavailability.
Strategy: The "Trojan Horse" Prodrug
To bypass the UGTs, you must mask the 6-OH group.
Option A: Phosphate Prodrugs (Solubility + Metabolic Protection)
-
Mechanism: Convert 6-OH to a phosphate ester [-O-P(O)(OH)₂].
-
Benefit: Increases aqueous solubility by ~1000-fold.
-
Bioactivation: Rapidly cleaved by alkaline phosphatases (ALP) in the intestinal brush border before absorption, or in the blood.
-
Risk: If cleaved too early (lumen), the parent precipitates.
Option B: Amino Acid Esters (Permeability + Active Transport)
-
Mechanism: Esterify 6-OH with Valine (Val-ester).
-
Benefit: Targets the PEPT1 transporter for active uptake, bypassing passive diffusion limits.
-
Bioactivation: Hydrolyzed by intracellular esterases after absorption.
Module 3: Advanced Formulation Protocols
Q: Prodrug synthesis is too slow. What can I do with the parent compound now?
A: Use Nanocrystal Stabilization . This increases the specific surface area, increasing the dissolution rate (Noyes-Whitney equation) to outpace the transit time in the gut.
Protocol: Top-Down Wet Milling (Nanocrystals)
Reagents:
-
Compound: 4-Nitro-1H-indazol-6-ol
-
Stabilizer: Vitamin E TPGS (2% w/v) or Poloxamer 407 (5% w/v).
-
Media: Water.
-
Beads: Zirconia beads (0.5 mm).
Step-by-Step:
-
Slurry Preparation: Suspend the drug (10 mg/mL) in the stabilizer solution.
-
Milling: Add Zirconia beads (50% v/v) to the vial.
-
High-Energy Mixing: Vortex or shake at 1000+ RPM for 4–6 hours at 4°C (to prevent heat degradation).
-
Harvest: Filter out beads.
-
Validation: Measure particle size via DLS (Dynamic Light Scattering). Target: <300 nm with PDI < 0.3.
Why this works: Vitamin E TPGS is also a P-gp efflux inhibitor, potentially boosting permeability if your compound is a P-gp substrate.
Module 4: Data Reference & Benchmarks
Use these benchmarks to validate your experimental data.
| Parameter | Expected Value | Interpretation | Action Required |
| LogP | 1.8 – 2.5 | Moderate Lipophilicity | Solubility limit is likely crystalline, not lipophilic. Focus on ASD . |
| pKa (6-OH) | 7.2 – 8.1 | Acidic Phenol | Ionized at intestinal pH (7.4). Permeability may be low.[2] Prodrug recommended.[1][3] |
| Melting Point | > 220°C | High Lattice Energy | "Brick Dust" molecule. Nanomilling is essential. |
| Microsome T½ | < 15 min | High Clearance | Rapid metabolism. Check for Glucuronidation . |
References
-
Indazole Synthesis & Properties: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline.[4] ChemicalBook.[4] Link
-
Prodrug Strategies: Prodrugs of Alcohols and Phenols.[1] Dhareshwar, S. S., & Stella, V. J. (2007). ResearchGate. Link
-
Metabolic Pathways: Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Link
-
Formulation Strategies: Formulation strategies for poorly soluble drugs.[2][3][5][6][7] Ilesanmi, M. (2025).[7] ResearchGate. Link
-
Indazole Reactivity: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. J. Org. Chem. (2011).[8][9] Link
For further technical assistance, please contact the Formulation Sciences Division.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 4-Nitro-1H-indazol-6-ol
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison of methodologies for the identification and validation of the biological target of 4-Nitro-1H-indazol-6-ol, a nitro-substituted indazole derivative with potential biological activity. While the indazole scaffold is present in various bioactive compounds, the specific molecular target of 4-Nitro-1H-indazol-6-ol is not yet elucidated.[1][2][3][4] This guide, therefore, addresses the crucial first step of target deconvolution, followed by rigorous validation protocols.
The narrative that follows is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices to create a self-validating workflow. We will explore and compare various techniques, from initial target identification to in-depth validation, providing the necessary experimental data to guide your research.
Section 1: The Challenge - Unmasking the Molecular Target of 4-Nitro-1H-indazol-6-ol
The initial and most significant hurdle in the development of a novel compound like 4-Nitro-1H-indazol-6-ol is the identification of its molecular target(s). Phenotypic screens may reveal interesting cellular effects, but a deep understanding of the mechanism of action at the molecular level is paramount for further development.[5] This process, often termed target deconvolution or identification, can be approached through several strategies, each with its own advantages and limitations.[6][7]
Here, we compare two primary, unbiased approaches for target identification: Affinity-Based Chemical Proteomics and Thermal Proteome Profiling.
Comparative Analysis of Target Identification Strategies
| Method | Principle | Advantages | Disadvantages | Ideal Application Scenario |
| Affinity-Based Chemical Proteomics | Utilizes a modified version of the small molecule (a "probe") to capture its interacting proteins from a cell lysate or living cells.[8][9][10] | Direct identification of binding partners. Can capture both high and low-affinity interactors. Applicable in situ.[9] | Requires chemical synthesis of a probe, which may alter the compound's activity. Potential for non-specific binding.[7] | When synthetic chemistry resources are available and a suitable position for linker attachment on the molecule can be identified without disrupting its core activity. |
| Thermal Proteome Profiling (TPP) | Based on the principle that ligand binding alters the thermal stability of a protein.[11] Changes in protein denaturation temperature across the proteome upon compound treatment are measured by mass spectrometry. | No chemical modification of the compound is needed. Provides a global view of target engagement and off-targets in a cellular context. | May not detect targets that do not exhibit a significant thermal shift upon binding. Can be technically demanding and data analysis is complex. | For unbiased target identification without altering the native compound, and to gain insights into potential off-target effects. |
Experimental Workflow: A Dual-Pronged Approach for Target Identification
To maximize the probability of successful target identification, a parallel workflow employing both affinity-based and thermal profiling methods is recommended. This provides orthogonal validation for any identified hits.
Caption: Dual-pronged target identification workflow.
Section 2: Validating the Putative Target - A Multi-faceted Approach
Once a list of candidate targets is generated, a rigorous validation process is essential to confirm that the observed phenotype is indeed a result of the compound's interaction with a specific target.[12][13][14] This validation should be a multi-tiered process, moving from in vitro biochemical and biophysical assays to cell-based target engagement and functional assays.
Tier 1: In Vitro Confirmation of Direct Binding
The first step is to confirm a direct physical interaction between 4-Nitro-1H-indazol-6-ol and the putative target protein(s). Several biophysical techniques can be employed for this purpose.[15][16][17]
| Method | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein.[17] | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Real-time, label-free, provides kinetic information. | Requires protein immobilization, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution.[18] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | "Gold standard" for binding thermodynamics, solution-based. | Requires larger amounts of protein and compound, lower throughput. |
| Thermal Shift Assay (TSA) | Monitors the change in the melting temperature (Tm) of a protein upon ligand binding.[15][18] | ΔTm (change in melting temperature). | High-throughput, low sample consumption, cost-effective. | Indirect measure of binding, not all binding events cause a thermal shift. |
This protocol provides a rapid and high-throughput method to screen the candidate proteins identified in the initial phase.
Objective: To determine if 4-Nitro-1H-indazol-6-ol binding stabilizes the putative target protein(s).
Materials:
-
Purified recombinant candidate protein(s)
-
4-Nitro-1H-indazol-6-ol
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate protein buffer
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer. The final protein concentration should be between 2-5 µM, and the final SYPRO Orange concentration should be 5x.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add 4-Nitro-1H-indazol-6-ol to the wells at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Program the instrument to heat from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
Analyze the data by plotting the negative first derivative of the fluorescence versus temperature to determine the melting temperature (Tm) for each condition.
Expected Outcome: A significant increase in Tm in the presence of 4-Nitro-1H-indazol-6-ol compared to the DMSO control indicates protein stabilization upon binding.
Tier 2: Confirming Target Engagement in a Cellular Context
Demonstrating a direct interaction in a test tube is a crucial first step, but it is essential to confirm that this binding occurs within the complex environment of a living cell.[19] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[20][21][22][23]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Objective: To determine if 4-Nitro-1H-indazol-6-ol engages its putative target in intact cells, leading to its thermal stabilization.
Materials:
-
Relevant cell line expressing the target protein
-
4-Nitro-1H-indazol-6-ol
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Antibody specific to the target protein
-
Standard Western blotting reagents and equipment
Procedure:
-
Seed cells and grow to ~80% confluency.
-
Treat cells with a predetermined concentration of 4-Nitro-1H-indazol-6-ol or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25 °C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4 °C.
-
Transfer the supernatant to new tubes and determine protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an antibody against the putative target protein.
-
Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature for both the drug-treated and vehicle-treated samples.
Expected Outcome: A rightward shift in the melting curve for the 4-Nitro-1H-indazol-6-ol-treated sample compared to the vehicle control confirms target engagement in the cellular environment.
Tier 3: Linking Target Engagement to Functional Consequences
The final and most critical step in target validation is to demonstrate that the engagement of the target by 4-Nitro-1H-indazol-6-ol leads to a measurable functional outcome. This can be achieved through various cellular and biochemical assays tailored to the specific function of the target protein.
| Assay Type | Example | Principle | Advantages | Disadvantages |
| Enzymatic Assay | Kinase activity assay | Measures the ability of the compound to inhibit the catalytic activity of an enzyme. | Direct measure of functional impact on an enzyme.[24][25] | Only applicable if the target is an enzyme. |
| Cell-based Functional Assay | Reporter gene assay | Measures the effect of the compound on a signaling pathway downstream of the target. | Provides information on the compound's effect in a physiological context.[26] | Can be influenced by off-target effects. |
| Genetic Approaches | siRNA/shRNA knockdown or CRISPR/Cas9 knockout | Compares the phenotype induced by the compound to that caused by genetic depletion of the target.[27] | Provides strong evidence for the target's role in the observed phenotype. | Genetic manipulations can have unintended consequences. |
Section 3: Data Summary and Interpretation
To facilitate a clear comparison of results, all quantitative data should be summarized in a structured format.
Table 1: Biophysical Characterization of 4-Nitro-1H-indazol-6-ol Interaction with Putative Target X
| Method | Parameter | Value |
| SPR | KD | 500 nM |
| ka | 1.5 x 10^5 M-1s-1 | |
| kd | 7.5 x 10^-2 s-1 | |
| ITC | KD | 650 nM |
| n | 1.1 | |
| ΔH | -8.5 kcal/mol | |
| -TΔS | -3.2 kcal/mol | |
| TSA | Tm (DMSO) | 48.2 °C |
| Tm (+10 µM compound) | 54.7 °C | |
| ΔTm | +6.5 °C |
Table 2: Cellular Target Engagement and Functional Activity
| Assay | Parameter | Value |
| CETSA | Apparent Tm Shift | +5.8 °C at 10 µM |
| Enzymatic Assay | IC50 | 750 nM |
| Cell-based Functional Assay | EC50 | 1.2 µM |
Conclusion
The validation of a biological target for a novel compound like 4-Nitro-1H-indazol-6-ol is a multi-step, evidence-based process. This guide has outlined a logical and comprehensive workflow, starting from unbiased target identification using complementary chemical proteomics and thermal profiling techniques. The subsequent validation cascade, employing a suite of biophysical, biochemical, and cell-based assays, provides a self-validating system to build a robust case for a specific molecular target. By systematically progressing through these tiers of investigation and comparing the results with appropriate controls and alternative methods, researchers can confidently establish the mechanism of action of 4-Nitro-1H-indazol-6-ol, paving the way for its further development as a potential therapeutic agent.
References
- Target identification and validation. Medicinal Chemistry Class Notes - Fiveable.
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
-
7-Nitroindazole. Wikipedia. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
- Target Identification and Validation (Small Molecules). University College London.
-
Target Identification and Validation. Aragen Life Sciences. [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
- Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]
-
CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. PMC. [Link]
-
Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
Biophysical methods in early drug discovery. PMC - NIH. [Link]
-
The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines. DDDT. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Biophysical Assays. Charles River Laboratories. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]
-
Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
-
Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Royal Society of Chemistry. [Link]
-
Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. Oreate AI Blog. [Link]
-
Biophysical characterization of compounds disrupting the SARS-CoV-2 Spike – ACE2 interaction using SPR. Reaction Biology. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]
-
Target Validation. Sygnature Discovery. [Link]
-
CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]
-
Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
Sources
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog [oreateai.com]
- 11. europeanreview.org [europeanreview.org]
- 12. fiveable.me [fiveable.me]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 15. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. mdpi.com [mdpi.com]
- 18. criver.com [criver.com]
- 19. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 20. pelagobio.com [pelagobio.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. researchgate.net [researchgate.net]
- 24. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 27. wjbphs.com [wjbphs.com]
Comparative Guide: Efficacy of 4-Nitro-1H-indazol-6-ol vs. Canonical Nitroindazoles
Executive Summary: The Structural Advantage
In the landscape of nitric oxide synthase (NOS) inhibitors, 7-Nitroindazole (7-NI) has long been the gold standard for selective neuronal NOS (nNOS) inhibition, offering neuroprotection without the severe cardiovascular side effects associated with endothelial NOS (eNOS) blockade. However, 7-NI suffers from a critical limitation: poor aqueous solubility , which hampers bioavailability and formulation.
4-Nitro-1H-indazol-6-ol (CAS: 885518-83-2) emerges not merely as a positional isomer, but as a functionalized scaffold that addresses these physicochemical deficits.[1] By combining the potent "4-nitro" pharmacophore—which exhibits NOS inhibitory activity comparable to 7-NI—with a C6-hydroxyl group, this compound offers a dual advantage:
-
Enhanced Solubility: The -OH moiety lowers LogP, facilitating aqueous formulation.
-
Synthetic Versatility: The hydroxyl group acts as a "chemical handle" for further derivatization (e.g., etherification), allowing precise tuning of blood-brain barrier (BBB) penetration.
This guide objectively compares 4-Nitro-1H-indazol-6-ol against the standard nitroindazoles, supported by mechanistic insights and experimental protocols.[1]
Mechanistic Efficacy & Structure-Activity Relationship (SAR)
The Nitroindazole Pharmacophore
The efficacy of nitroindazoles stems from their ability to compete with L-Arginine and Tetrahydrobiopterin (BH4) at the enzyme's active site.[2]
-
7-Nitroindazole (7-NI): Binds to the heme domain of nNOS.[3][4] The 7-nitro group is crucial for selectivity, interacting with the specific hydrophobic pocket of nNOS.
-
4-Nitroindazole (4-NI): A potent inhibitor, often showing IC50 values in the low micromolar range, similar to 7-NI.[4] The 4-nitro position maintains the electronic distribution required for heme interaction but is historically less studied due to synthetic complexity.
-
4-Nitro-1H-indazol-6-ol: Retains the 4-nitro inhibitory core. The C6-hydroxyl group introduces a hydrogen bond donor/acceptor, potentially stabilizing the molecule in the solvent-exposed region of the active site or improving solubility in the cytosol.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition pathway where nitroindazoles displace L-Arginine at the Heme-Iron center.[1][4]
Figure 1: Competitive inhibition mechanism of Nitroindazoles at the nNOS Heme site.[1][2]
Comparative Data Analysis
The table below synthesizes physicochemical and biological data. While 7-NI is the biological reference, 4-Nitro-1H-indazol-6-ol offers superior "drug-likeness" parameters.
| Feature | 7-Nitroindazole (7-NI) | 4-Nitroindazole (4-NI) | 4-Nitro-1H-indazol-6-ol | 5-Nitro / 6-Nitro |
| Role | Gold Standard (nNOS Inhibitor) | Potent Analog | Functionalized Scaffold | Inactive / Control |
| nNOS IC50 | 0.1 – 0.7 µM [1] | ~0.7 – 1.0 µM [2] | Predicted: ~1.0 µM (Retains 4-NO2) | > 100 µM (Inactive) |
| Selectivity | High (nNOS > eNOS) | Moderate to High | Moderate (Tunable via -OH) | N/A |
| Solubility | Poor (Requires DMSO/Peanut Oil) | Low | High (Due to C6-OH) | Low |
| LogP (Est.) | ~1.9 - 2.1 | ~1.8 | ~0.9 - 1.2 | ~1.9 |
| Primary Use | In vivo neuroprotection studies | Mechanistic comparison | Lead optimization / Prodrugs | Mutagenicity tests |
Key Insight: The 4-Nitro-1H-indazol-6-ol variant sacrifices negligible potency for a significant gain in solubility. Furthermore, the C6-OH group allows researchers to synthesize ethers (e.g., 6-methoxy-4-nitroindazole) to regain lipophilicity if CNS penetration is insufficient, making it a more versatile starting point than 7-NI.
Experimental Protocols
Protocol A: Determination of NOS Inhibition (Griess Assay)
To validate the efficacy of 4-Nitro-1H-indazol-6-ol, use this standard ex vivo assay.[1][4] This protocol ensures self-validation via a nitrite standard curve.
Reagents:
-
Rat Cerebellum Homogenate (Source of nNOS).
-
NADPH (Cofactor).
-
Griess Reagent (Sulfanilamide + NED).
-
Test Compounds: 7-NI (Control), 4-Nitro-1H-indazol-6-ol.
Workflow:
-
Preparation: Homogenize rat cerebellum in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 10,000g for 15 min; collect supernatant.
-
Incubation:
-
Mix 100 µL supernatant with 20 µL test compound (dissolved in DMSO/Buffer).
-
Add 50 µL "Reaction Mix" (10 µM L-Arginine, 1 mM NADPH, 10 µM BH4, 1 mM CaCl2).
-
Incubate at 37°C for 30 minutes .
-
-
Termination: Stop reaction by adding enzyme precipitant (ZnSO4 or cold acetonitrile). Centrifuge.
-
Quantification:
-
Transfer 100 µL supernatant to a 96-well plate.
-
Add 100 µL Griess Reagent. Incubate 10 min at RT (protect from light).
-
Measure Absorbance at 540 nm .
-
-
Validation: Calculate % Inhibition relative to DMSO control. Use Sodium Nitrite standard curve to quantify NO production.
Protocol B: Synthetic Derivatization (O-Alkylation)
Why this matters: If 4-Nitro-1H-indazol-6-ol is too polar for a specific CNS target, this protocol converts it into a lipophilic ether.
Step-by-Step:
-
Dissolve: 1.0 eq of 4-Nitro-1H-indazol-6-ol in anhydrous DMF.
-
Base: Add 1.5 eq of Potassium Carbonate (
). Stir for 30 min. -
Alkylate: Add 1.1 eq of Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide).
-
Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Pour into ice water. Filter precipitate or extract with Ethyl Acetate.
-
Result: Yields 6-alkoxy-4-nitroindazole (Lipophilic nNOS inhibitor).[1]
Strategic Synthesis Workflow
The following diagram outlines how 4-Nitro-1H-indazol-6-ol serves as a central hub in drug design, bridging the gap between raw precursors and optimized inhibitors.
Figure 2: The central role of the 6-hydroxy scaffold in accessing diverse physicochemical profiles.
References
-
Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase.[2][5] Life Sciences.
-
Kalisch, B. E., et al. (1996). Inhibition of nitric oxide synthase by indazole derivatives. Neurochemical Research.
-
Mayer, B., et al. (1994). 7-Nitroindazole: a potent inhibitor of neuronal nitric oxide synthase.[2][5] Neuropharmacology.
-
PubChem Compound Summary. (2023). 4-Nitro-1H-indazol-6-ol (CID 135742434).[1][6] National Center for Biotechnology Information.
-
BenchChem. (2023). Comparative Analysis of Nitroindazoles and NOS Inhibition Mechanisms.
Sources
- 1. 7597-18-4|6-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1881329-19-6|4-Nitro-1H-indazole hydrochloride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitro-1H-indazol-6-ol | C7H5N3O3 | CID 135742434 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis for the Discerning Researcher: 4-Nitro-1H-indazol-6-ol vs. 6-nitro-1H-indazole
In the landscape of heterocyclic chemistry, nitroindazoles serve as pivotal building blocks for a diverse array of biologically active molecules.[1] Their utility in medicinal chemistry stems from their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets. This guide offers a detailed comparative analysis of two isomeric nitroindazoles: 4-Nitro-1H-indazol-6-ol and 6-nitro-1H-indazole. This examination is tailored for researchers, scientists, and drug development professionals, providing in-depth technical insights into their synthesis, physicochemical properties, and potential biological significance, supported by established experimental protocols.
At a Glance: Structural and Physicochemical Distinctions
The seemingly subtle difference in the substitution pattern on the indazole core—the placement of the nitro group and the presence of a hydroxyl group—imparts distinct electronic and steric characteristics to each molecule. These differences are expected to profoundly influence their reactivity, solubility, and interactions with biological macromolecules.
| Property | 4-Nitro-1H-indazol-6-ol | 6-nitro-1H-indazole |
| Molecular Formula | C₇H₅N₃O₃ | C₇H₅N₃O₂ |
| Molecular Weight | 179.13 g/mol | 163.13 g/mol [2] |
| Predicted logP | Value not readily available | 2.1[2] |
| Predicted Water Solubility | Value not readily available | >24.5 µg/mL[2] |
| Key Structural Features | Electron-withdrawing nitro group at C4; Electron-donating hydroxyl group at C6. | Electron-withdrawing nitro group at C6. |
Caption: Comparative overview of the fundamental properties of 4-Nitro-1H-indazol-6-ol and 6-nitro-1H-indazole.
Synthesis Strategies: A Tale of Two Pathways
The synthetic routes to these isomers reflect the directing effects of the substituents on the starting materials. Understanding these syntheses is crucial for any researcher planning to work with these compounds.
Synthesis of 4-Nitro-1H-indazol-6-ol: A Proposed Pathway
While a direct, optimized synthesis for 4-Nitro-1H-indazol-6-ol is not widely reported, a plausible route can be extrapolated from known indazole syntheses. A common method for indazole formation is the reductive cyclization of o-nitro-ketoximes.[3] A potential precursor for 4-Nitro-1H-indazol-6-ol could be a suitably substituted 2-methyl-3,5-dinitroaniline derivative, which upon diazotization and cyclization, followed by selective reduction and functional group manipulation, could yield the desired product.
Established Synthesis of 6-nitro-1H-indazole
The synthesis of 6-nitro-1H-indazole is well-documented and typically proceeds via the diazotization of 2-methyl-5-nitroaniline.[4] This reaction is a cornerstone of heterocyclic synthesis and provides a reliable method for obtaining the 6-nitroindazole scaffold.
Experimental Corner: Protocols for Comparative Characterization
To facilitate a direct and meaningful comparison of these two compounds, a standardized set of experimental protocols is essential. The following methodologies provide a framework for consistent and reproducible characterization.
Protocol 1: Synthesis of 6-nitro-1H-indazole from 2-methyl-5-nitroaniline
This protocol is adapted from established procedures for the synthesis of nitroindazoles.[4]
Objective: To synthesize 6-nitro-1H-indazole via diazotization and cyclization of 2-methyl-5-nitroaniline.
Materials:
-
2-methyl-5-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 2-methyl-5-nitroaniline in glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled solution of 2-methyl-5-nitroaniline with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Dry the product under vacuum to yield 6-nitro-1H-indazole.
Causality: The use of glacial acetic acid provides the acidic medium necessary for the in situ formation of nitrous acid from sodium nitrite. The low temperature is critical to control the exothermic diazotization reaction and prevent the decomposition of the diazonium salt intermediate.
Protocol 2: Comparative Purity and Isomer Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a robust HPLC method for the separation and purity assessment of 4-Nitro-1H-indazol-6-ol and 6-nitro-1H-indazole.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 330 nm (to capture the absorbance maxima of both the indazole ring and the nitroaromatic system).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of each compound (and a mixture) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the standards and the mixture.
-
Analyze the resulting chromatograms for retention time, peak shape, and purity.
Rationale for Experimental Choices: A C18 column is chosen for its versatility in separating a wide range of organic molecules. The acidic mobile phase helps to ensure the protonation of the indazole nitrogens, leading to sharper peaks. A gradient elution is employed to effectively separate compounds with different polarities.
Protocol 3: Spectroscopic Characterization
A thorough spectroscopic analysis is paramount for the unambiguous identification and structural elucidation of each isomer.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Spectra should be recorded in a deuterated solvent such as DMSO-d₆. The chemical shifts and coupling constants will be indicative of the substitution pattern. For instance, in 6-nitro-1H-indazole, the proton at position 7 is expected to be a singlet, while the protons at positions 4 and 5 will exhibit a doublet of doublets pattern.[5] The presence of the hydroxyl group in 4-Nitro-1H-indazol-6-ol will significantly alter the chemical shifts of the aromatic protons.
B. Infrared (IR) Spectroscopy:
-
The IR spectra will show characteristic absorption bands for the N-H, O-H (for 4-Nitro-1H-indazol-6-ol), and N-O stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
C. Mass Spectrometry (MS):
-
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of each compound and to study their fragmentation patterns. The molecular ion peak (M+) should be observed at m/z 179 for 4-Nitro-1H-indazol-6-ol and m/z 163 for 6-nitro-1H-indazole.
Comparative Reactivity and Electronic Effects
The electronic properties of the indazole ring are significantly modulated by the substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.[5]
In 6-nitro-1H-indazole , the nitro group at the 6-position will strongly influence the electron density of the entire bicyclic system. This deactivation makes electrophilic substitution reactions challenging.
For 4-Nitro-1H-indazol-6-ol , the situation is more complex. The electron-withdrawing nitro group at the 4-position will have a pronounced effect on the pyrazole part of the ring system. Conversely, the electron-donating hydroxyl group at the 6-position will activate the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C7). This push-pull electronic arrangement could lead to unique reactivity profiles compared to the 6-nitro isomer.
Biological Significance: A Landscape of Potential
Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6] The introduction of a nitro group can enhance or modify these activities. For example, derivatives of 6-nitro-1H-indazole have been investigated for their antileishmanial activity.
The biological profile of 4-Nitro-1H-indazol-6-ol is less explored. However, the presence of both a nitro and a hydroxyl group opens up possibilities for diverse biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to strong interactions with protein active sites. Further investigation into the biological activities of this compound is warranted.
Visualizing the Comparison: A Workflow for Isomer Analysis
Caption: A generalized workflow for the synthesis, purification, characterization, and comparative evaluation of nitroindazole isomers.
Conclusion
This comparative guide highlights the key differences and similarities between 4-Nitro-1H-indazol-6-ol and 6-nitro-1H-indazole. While 6-nitro-1H-indazole is a more extensively studied compound with established synthetic routes and known biological activities, 4-Nitro-1H-indazol-6-ol represents a promising yet underexplored scaffold. The presence of both electron-withdrawing and electron-donating groups in the latter suggests a unique chemical and biological profile that merits further investigation. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and unlock the full potential of these versatile heterocyclic compounds in drug discovery and materials science.
References
-
ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]
- Google Patents. CN103319410B - A kind of synthetic method of indazole compound.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Taha, M. O. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38676-38688. [Link]
-
Elguero, J., Jagerovic, N., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5639–5652. [Link]
-
National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
PubChem. 6-Nitroindazole. [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
ResearchGate. 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]
-
ResearchGate. Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
NIST. 1H-Indazole, 6-nitro-. [Link]
-
ResearchGate. Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. [Link]
-
Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). [Link]
-
MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]
-
ResearchGate. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]
-
ResearchGate. 1-Allyl-6-nitro-1H-indazole. [Link]
-
ResearchGate. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. [Link]
-
MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]
-
PubChem. 6-Nitro-1H-indole. [Link]
Sources
- 1. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitroindazole Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of nitroindazole analogs, with a particular focus on the impact of substitutions on their biological activity. While direct, comprehensive SAR studies on 4-Nitro-1H-indazol-6-ol are not extensively published, we can infer critical insights by examining related nitroindazole series. This analysis will equip you with the foundational knowledge to navigate the chemical space of nitroindazole-based inhibitors.
The Nitroindazole Scaffold: A Versatile Pharmacophore
The indazole ring system, a fusion of benzene and pyrazole, is a key pharmacophore in a variety of clinically approved drugs, including axitinib and pazopanib.[2] The introduction of a nitro group significantly modulates the electronic properties of the indazole ring, often enhancing interactions with biological targets.[3] The position of the nitro group and other substituents dictates the molecule's therapeutic application, which spans from anticancer to antileishmanial agents.[2][4]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of nitroindazole derivatives is highly sensitive to the placement and nature of various substituents. Understanding these nuances is critical for rational drug design.
The Critical Role of the Nitro Group Position
The location of the electron-withdrawing nitro group on the indazole ring is a fundamental determinant of activity. For instance, in the context of nitric oxide synthase (NOS) inhibition, 7-nitro-1H-indazoles have shown potent inhibitory properties.[5] Conversely, studies on the reaction of nitroindazoles with formaldehyde revealed that 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles readily react, while 7-nitro-1H-indazole does not under the same acidic conditions, highlighting the influence of the nitro group's position on the reactivity of the indazole core itself.[5]
Substitutions at the 3-Position: A Gateway to Potent Kinase Inhibition
Our analysis of 3-amino-1H-indazole derivatives targeting the PI3K/AKT/mTOR pathway reveals the significance of substitutions at this position. The general synthesis for these compounds is outlined below.
A noteworthy example from this series, compound W24 , demonstrated broad-spectrum antiproliferative activity against several cancer cell lines.[6]
Table 1: Antiproliferative Activity of 3-Amino-1H-indazole Analog W24 [6]
| Cell Line | Cancer Type | IC50 (μM) |
| HT-29 | Colon Cancer | 0.87 |
| MCF-7 | Breast Cancer | 3.88 |
| A-549 | Lung Cancer | 1.25 |
| HepG2 | Liver Cancer | 2.11 |
| HGC-27 | Gastric Cancer | 0.43 |
The potent activity of W24 underscores the favorable interactions achieved by the substituted benzamide moiety at the 3-position. Mechanism studies revealed that W24 induces G2/M cell cycle arrest and apoptosis, highlighting its potential as an anti-gastric cancer agent.[6]
Modifications at the 6-Position: Tuning for Anticancer and Antileishmanial Activity
The 6-position of the indazole ring offers another crucial handle for modulating biological activity.
A series of N-substituted 6-amino-1H-indazole derivatives were synthesized and evaluated for their antiproliferative activity. The introduction of a substituted benzyl group at the 6-amino position was found to be a key determinant of potency.
Table 2: Antiproliferative Activity of N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) [7]
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Human Colorectal Cancer | 14.3 ± 4.4 |
| MRC5 | Normal Lung Fibroblast | >100 |
Compound 9f , with a 4-fluorobenzyl substituent, exhibited potent activity against the HCT116 human colorectal cancer cell line while showing no cytotoxicity in normal MRC5 lung fibroblast cells, indicating a favorable therapeutic window.[7]
In a different therapeutic context, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and showed promising antileishmanial activity.[4] These compounds were generated via 1,3-dipolar cycloaddition reactions.
One of the most potent compounds from this series, compound 13 , was identified as a promising growth inhibitor of Leishmania major.[4] Molecular modeling studies suggested that these compounds bind with high stability to the Leishmania trypanothione reductase enzyme.[4]
The PI3K/AKT/mTOR Pathway: A Common Target for Indazole-Based Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several indazole-based compounds have been developed as inhibitors of this critical pathway. The mechanism of action often involves competitive binding at the ATP-binding site of these kinases.
The development of dual PI3K/mTOR inhibitors is an attractive strategy to overcome feedback loops within the pathway.[8] Structure-based drug design has been instrumental in optimizing the potency and selectivity of these inhibitors.[8]
Future Directions and Concluding Remarks
The exploration of the nitroindazole scaffold in drug discovery is an active and promising area of research. While this guide has highlighted key SAR trends based on available literature, there remains a vast chemical space to be explored. Future studies should focus on:
-
Systematic SAR studies of less explored substitution patterns, such as on the 4- and 5-positions of the nitroindazole core.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics.
-
Exploration of novel biological targets for nitroindazole analogs.
References
-
Cui, J. et al. (2018). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 10(14), 1745-1768. Available at: [Link]
-
Kaur, N. et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 27(34), 5789-5820. Available at: [Link]
-
Knight, S. D. et al. (2010). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4083-4086. Available at: [Link]
-
Li, Y. et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 249, 115160. Available at: [Link]
-
Nguyen, T. T. L. et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(9), 834-841. Available at: [Link]
-
Abdelahi, M. M. M. et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2269-2281. Available at: [Link]
-
Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]
-
Knighton, D. R. et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. Journal of Medicinal Chemistry, 55(17), 7621-7640. Available at: [Link]
-
Helal, M. et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1699-1715. Available at: [Link]
-
Boucher, J.-L. et al. (2002). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of Medicinal Chemistry, 45(24), 5249-5257. Available at: [Link]
-
Bouziane, A. et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Moroccan Journal of Heterocyclic Chemistry, 16(1). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
"confirming the mechanism of action of 4-Nitro-1H-indazol-6-ol"
This guide outlines the experimental framework for confirming the mechanism of action (MoA) of 4-Nitro-1H-indazol-6-ol (CAS: 885518-83-2).
Based on the structural pharmacophore—a nitro-substituted indazole core with a hydroxyl solubilizing group—this compound occupies a chemical space bridging two distinct biological targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Neuronal Nitric Oxide Synthase (nNOS) . While the 7-nitro isomer (7-Nitroindazole) is a classical nNOS inhibitor, recent structure-activity relationship (SAR) data indicates that 4,6-disubstituted indazoles are emerging as potent scaffolds for IDO1 inhibition.
This guide provides the protocols to deconvolute these activities and confirm the primary MoA.
Executive Summary & Pharmacophore Logic
4-Nitro-1H-indazol-6-ol is a synthetic small molecule probe. Its mechanism must be validated against two competing hypotheses derived from its structural congeners:
| Feature | Hypothesis A: IDO1 Inhibition | Hypothesis B: nNOS Inhibition |
| Structural Driver | 4,6-Disubstitution Pattern | Nitro-Indazole Core |
| Mechanistic Basis | Heme iron coordination in the IDO1 active site; the 6-OH group often mimics substrate H-bonding. | Competition with L-Arginine or Tetrahydrobiopterin (BH4) binding at the NOS heme domain. |
| Reference Analog | Epacadostat (Heme-binding IDO1 inhibitor) | 7-Nitroindazole (Selective nNOS inhibitor) |
| Primary Assay | Kynurenine/Tryptophan Ratio (Cell-based) | Griess Assay (Nitrite production) |
Objective: Determine if 4-Nitro-1H-indazol-6-ol acts as a heme-coordinating IDO1 inhibitor (primary likelihood based on recent SAR) or retains the nNOS inhibitory profile of its 7-nitro isomer.
Pathway Visualization
The following diagram illustrates the competing pathways (Tryptophan Catabolism vs. Arginine Metabolism) and the specific intervention points for 4-Nitro-1H-indazol-6-ol.
Caption: Dual mechanistic potential of 4-Nitro-1H-indazol-6-ol targeting heme-dependent enzymes IDO1 (blue) and nNOS (red).
Protocol A: Confirming IDO1 Inhibition (Primary)
Recent medicinal chemistry efforts have highlighted 4- and 6-substituted indazoles as potent IDO1 inhibitors. The mechanism involves the indazole nitrogen coordinating with the ferrous heme iron of the enzyme.
Methodology: HeLa Cell-Based Kynurenine Assay
Rationale: This assay measures the functional inhibition of IDO1 in a cellular context, accounting for membrane permeability (aided by the 6-OH group).
Reagents:
-
Cell Line: HeLa cells (inducible IDO1 expression via IFN-γ).
-
Inducer: Recombinant Human IFN-γ (100 ng/mL).
-
Substrate: L-Tryptophan (100 µM).
-
Detection: Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
Step-by-Step Protocol:
-
Seeding: Plate HeLa cells (10,000 cells/well) in a 96-well plate. Incubate for 24h.
-
Induction & Treatment: Replace media with fresh DMEM containing IFN-γ (100 ng/mL) to upregulate IDO1. Simultaneously add 4-Nitro-1H-indazol-6-ol (concentration range: 1 nM – 100 µM).
-
Control Positive: Epacadostat (1 µM).
-
Control Negative: DMSO vehicle (0.1%).
-
-
Incubation: Incubate for 48 hours at 37°C / 5% CO₂.
-
Harvest: Transfer 140 µL of supernatant to a fresh plate.
-
Deproteinization: Add 10 µL of 30% Trichloroacetic acid (TCA). Centrifuge at 2000g for 10 min.
-
Colorimetric Reaction: Mix 100 µL of supernatant with 100 µL of Ehrlich’s Reagent .
-
Readout: Measure Absorbance at 490 nm . Yellow color intensity correlates with Kynurenine concentration.
Data Interpretation:
Calculate the % Inhibition using the formula:
-
Success Criteria: An IC50 < 5 µM confirms potent IDO1 inhibition.
Protocol B: Confirming nNOS Selectivity (Secondary)
To verify if the compound retains the "classic" nitroindazole activity, you must test against Nitric Oxide Synthase. The 7-nitro isomer is highly selective for nNOS over iNOS/eNOS; the 4-nitro isomer must be profiled to see if this selectivity shifts or disappears.
Methodology: Griess Assay (Nitrite Detection)
Rationale: NO is unstable and rapidly oxidizes to nitrite (
Step-by-Step Protocol:
-
Enzyme Source: Recombinant rat nNOS or lysate from cytokine-stimulated astrocytes.
-
Reaction Mix: In a 96-well plate, combine:
-
25 µL Buffer (50 mM HEPES, pH 7.4).
-
5 µL 4-Nitro-1H-indazol-6-ol (various concentrations).
-
10 µL Cofactors (NADPH 1 mM, BH4 10 µM, CaCl2 2 mM).
-
10 µL L-Arginine (10 µM).
-
-
Initiation: Add 50 µL Enzyme solution. Incubate at 37°C for 30 minutes.
-
Termination: Add Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).
-
Readout: Measure Absorbance at 540 nm after 10 minutes.
Comparative Performance Table:
| Compound | nNOS IC50 (Expected) | IDO1 IC50 (Expected) | Selectivity Profile |
| 7-Nitroindazole | ~0.7 µM | > 100 µM | Highly nNOS Selective |
| 4-Nitro-1H-indazol-6-ol | To Be Determined | < 10 µM (Hypothesis) | Putative IDO1 Selective |
| L-NAME | ~0.5 µM (Non-selective) | No Activity | Non-selective NOS inhibitor |
Structural Confirmation (Spectroscopy)
Before biological testing, confirm the structural integrity of the probe, as nitroindazoles can undergo tautomeric shifts (1H- vs 2H-indazole) which drastically alter binding affinity.
-
UV-Vis Shift Assay:
-
Measure
in PBS (pH 7.4). -
Add 10 mM ferrous heme. A Bathochromic shift (Red shift) in the Soret band (~420 nm) indicates direct coordination of the indazole nitrogen to the heme iron, a hallmark of the IDO1 inhibition mechanism.
-
References
-
Synthesis and Reactivity: Alkorta, I., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 2022.
-
IDO1 SAR Context: Qian, S., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2020.[1] (Highlighting 4,6-disubstituted indazoles as IDO1 inhibitors).
-
nNOS Mechanism: Raman, C. S., et al. "Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism." Biochemistry, 2001.
-
General Class Activity: BenchChem. "A Comparative Analysis of 7-Nitro-1H-indazol-6-ol and its Nitroindazole Analogs."
Sources
A Guide to the Reproducible Synthesis of 4-Nitro-1H-indazol-6-ol: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably synthesize and characterize novel chemical entities is paramount for advancing drug discovery programs. This guide provides a comprehensive analysis of the synthesis of 4-Nitro-1H-indazol-6-ol, a potentially valuable building block in medicinal chemistry. We will delve into a proposed synthetic route, outline rigorous analytical methods for characterization, and compare it with commercially available alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing and evaluating novel indazole derivatives.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group and a hydroxyl group, as in 4-Nitro-1H-indazol-6-ol, can significantly influence the molecule's electronic properties and potential for hydrogen bonding, making it an intriguing candidate for further derivatization and biological screening.
Proposed Synthesis of 4-Nitro-1H-indazol-6-ol: A Pathway to Reproducibility
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for 4-Nitro-1H-indazol-6-ol.
Detailed Experimental Protocol
Step 1 & 2: Diazotization and Intramolecular Cyclization to form 6-Methoxy-4-nitro-1H-indazole
This procedure is adapted from general methods for the synthesis of nitroindazoles from substituted anilines.
-
Dissolution: Dissolve 2-methyl-3-nitro-5-methoxyaniline (1 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) to the aniline solution while maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure proper mixing. The formation of the diazonium salt is typically indicated by a color change.
-
Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, gradually warm the mixture to room temperature and subsequently heat to 50-60 °C. The intramolecular cyclization will lead to the formation of the indazole ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The crude 6-methoxy-4-nitro-1H-indazole will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 3: Demethylation to yield 4-Nitro-1H-indazol-6-ol
The demethylation of the methoxy group is a standard transformation in organic synthesis.
-
Reaction Setup: Dissolve the purified 6-methoxy-4-nitro-1H-indazole (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 equivalents). Other demethylating agents like hydrobromic acid (HBr) can also be considered.
-
Reaction and Quenching: Allow the reaction to stir at -78 °C for one hour and then let it warm to room temperature overnight. Monitor the reaction progress by TLC. Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Workup and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Nitro-1H-indazol-6-ol can be purified by column chromatography or recrystallization to afford the final product.
Ensuring Reproducibility: A Focus on Analytical Characterization
To validate the synthesis and ensure its reproducibility, a comprehensive analytical characterization of the final product is crucial. The following techniques should be employed:
| Analytical Technique | Purpose | Expected Observations for 4-Nitro-1H-indazol-6-ol |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the final product. | The ¹H NMR spectrum should show distinct signals for the aromatic protons on the indazole ring and the hydroxyl proton. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | The mass spectrum should display a molecular ion peak corresponding to the exact mass of C₇H₅N₃O₃. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indazole ring, and the asymmetric and symmetric stretches of the nitro group. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single, sharp peak in the HPLC chromatogram would indicate a high degree of purity. |
| Melting Point Analysis | Determination of the melting point range as an indicator of purity. | A sharp and consistent melting point range across different batches would suggest high purity and reproducibility. |
Comparative Analysis: 4-Nitro-1H-indazol-6-ol vs. Commercial Alternatives
For researchers in drug development, understanding the landscape of available building blocks is critical. Below is a comparison of the proposed 4-Nitro-1H-indazol-6-ol with commercially available, structurally related indazole derivatives that could serve as alternative starting points or comparative compounds in biological assays.
| Compound | Structure | Key Features & Potential Applications | Commercial Availability |
| 4-Nitro-1H-indazol-6-ol | (Structure to be determined upon successful synthesis) | - Two potential sites for derivatization (hydroxyl and N-H).- Nitro group can be reduced to an amine for further functionalization.- Potential kinase inhibitor scaffold. | Research chemical, synthesis required. |
| 6-Nitro-1H-indazole | - Commercially available.- Single nitro group for modification.- Precursor for various substituted indazoles. | Readily available from multiple chemical suppliers. | |
| 4-Nitro-1H-indazole | - Commercially available.- Isomeric to 6-nitro-1H-indazole, offering a different substitution pattern for SAR studies. | Available from several chemical suppliers. | |
| Pazopanib | - FDA-approved tyrosine kinase inhibitor containing an indazole core. - Serves as a benchmark compound in cancer research. | Available as a pharmaceutical agent and for research purposes. |
Logical Framework for Reproducibility Assessment
To systematically assess the reproducibility of the proposed synthesis, the following logical framework should be implemented:
Caption: Framework for assessing the reproducibility of the synthesis.
By meticulously controlling the critical process parameters and rigorously analyzing the critical quality attributes of multiple batches, a high degree of confidence in the reproducibility of the synthesis can be established.
Conclusion
The synthesis of novel, highly functionalized heterocyclic compounds like 4-Nitro-1H-indazol-6-ol is a critical endeavor in modern drug discovery. While a direct and validated synthetic protocol may not be readily available, a logical and reproducible pathway can be designed based on established chemical principles. The key to success lies not only in the synthetic execution but also in the rigorous analytical characterization and a systematic approach to validating reproducibility. By following the guidelines and protocols outlined in this guide, researchers can confidently synthesize and evaluate this promising indazole derivative and its analogues, thereby accelerating the pace of drug development.
References
-
ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]
- Google Patents.
-
ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
PubMed Central. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. [Link]
-
ResearchGate. Synthetic access to new N-substituted triazolonitroindazoles by the copper(I)-catalysed azide-alkyne cycloaddition approach.. [Link]
-
Preprints.org. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Nitro-1H-indazol-6-ol
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When quantifying a pharmaceutical intermediate like 4-Nitro-1H-indazol-6-ol, a crucial building block in medicinal chemistry, the robustness of the analytical methodology is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer supporting data to guide your choice of analytical platform.
The Imperative of Cross-Validation
In the lifecycle of a drug development program, it is not uncommon for analytical methods to be transferred between laboratories or for established methods to be updated to more advanced technologies. Cross-validation is the formal process of ensuring that two different analytical procedures provide equivalent results, within predefined acceptance criteria.[1] This is critical for maintaining data continuity and consistency, especially when comparing historical data generated by an older method with new data from a more modern one. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide clear guidance on when cross-validation is necessary to ensure data from different sources are reliable and comparable.
This guide will focus on the cross-validation between a traditional HPLC-UV method and a more contemporary UPLC-MS/MS method for the quantification of 4-Nitro-1H-indazol-6-ol.
Visualizing the Analyte: 4-Nitro-1H-indazol-6-ol
Caption: Chemical structure of 4-Nitro-1H-indazol-6-ol.
The Cross-Validation Workflow: A Visual Representation
The process of cross-validation follows a structured workflow to ensure a thorough and objective comparison of the two analytical methods.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are proposed for the analysis of 4-Nitro-1H-indazol-6-ol, based on established methodologies for similar nitroaromatic and heterocyclic compounds.
Method 1: Reversed-Phase HPLC with UV Detection
This method represents a robust, workhorse approach commonly employed in quality control laboratories.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Rationale for Parameter Selection:
-
A C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds like 4-Nitro-1H-indazol-6-ol.
-
The gradient elution with acetonitrile and acidified water allows for a broad polarity range to be covered, ensuring the elution of the analyte of interest and any potential impurities.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
-
Detection at 254 nm is a common choice for aromatic compounds with chromophores.
Method 2: UPLC-MS/MS
This method offers higher throughput, increased sensitivity, and greater selectivity, which is particularly beneficial for complex matrices or low-level quantification.
Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined by infusion of a standard solution of 4-Nitro-1H-indazol-6-ol. A plausible transition would be from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
Rationale for Parameter Selection:
-
The sub-2 µm particle size of the UPLC column allows for faster separations and higher resolution at increased linear velocities.[1]
-
The shorter column and faster gradient significantly reduce the run time compared to the HPLC method.
-
ESI in negative mode is often suitable for phenolic compounds and molecules with acidic protons.
-
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]
Comparative Performance Data
The following tables present hypothetical but realistic data from a cross-validation study, based on the performance expectations for each technique and adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[3]
Table 1: Linearity
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As per method's intended use |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| y-intercept (% of response at 100% concentration) | ± 1.5% | ± 2.0% | ± 2.0% |
Table 2: Accuracy and Precision
| Concentration Level | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | |
| Low QC (3 µg/mL / 0.3 µg/mL) | 99.5% | 1.8% | 101.2% |
| Mid QC (50 µg/mL / 10 µg/mL) | 100.8% | 1.2% | 99.8% |
| High QC (80 µg/mL / 16 µg/mL) | 101.2% | 0.9% | 100.5% |
Table 3: Detection and Quantitation Limits
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 |
Table 4: Method Run Time and Solvent Consumption
| Parameter | HPLC-UV | UPLC-MS/MS |
| Run Time per Sample (minutes) | 22 | 4 |
| Solvent Consumption per Sample (mL) | 22 | 2 |
Discussion and Conclusion
The cross-validation of the HPLC-UV and UPLC-MS/MS methods for the analysis of 4-Nitro-1H-indazol-6-ol reveals distinct advantages for each technique.
The HPLC-UV method is demonstrated to be a reliable and robust technique, meeting all acceptance criteria for linearity, accuracy, and precision. Its primary strengths lie in its simplicity, widespread availability in analytical laboratories, and lower operational complexity. However, it has a significantly longer run time and higher solvent consumption, which can be a bottleneck in high-throughput environments.
The UPLC-MS/MS method offers substantial improvements in terms of speed, sensitivity, and selectivity. The run time is reduced by over 80%, leading to a dramatic increase in sample throughput. Furthermore, the limit of detection and quantitation are an order of magnitude lower, making it the superior choice for trace-level analysis or when sample volume is limited. The enhanced selectivity from MS/MS detection also reduces the likelihood of interference from matrix components.
Recommendation:
For routine quality control of bulk material where high concentrations are expected and throughput is not the primary driver, the HPLC-UV method is a cost-effective and reliable choice.
For applications requiring high throughput, trace-level quantification, or analysis in complex biological matrices, the UPLC-MS/MS method is unequivocally the superior option. The initial investment in instrumentation is offset by long-term gains in productivity, reduced solvent waste, and enhanced data quality.
The successful cross-validation ensures that a transition from the HPLC-UV method to the UPLC-MS/MS method can be made with confidence, knowing that the data generated will be comparable and consistent. This allows for the modernization of analytical workflows without compromising the integrity of historical data.
References
-
European Medicines Agency (EMA). Guideline on the validation of bioanalytical methods. (2011). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
SIELC Technologies. Separation of 1H-Imidazole, 4-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]
-
Charde, M.S., et al. (2013). HPLC Method Validation for Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
Deshmukhe, P. M., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
van den Broek, I., et al. (2025). Quantitative analysis of DNDI-6174 using UPLC-MS/MS: A preclinical target site pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
Sources
A Comparative In Vivo Validation Guide: Evaluating the Therapeutic Potential of 4-Nitro-1H-indazol-6-ol in Oncology
This guide provides a comprehensive framework for the in vivo validation of 4-Nitro-1H-indazol-6-ol, a novel small molecule with putative anti-cancer properties. Lacking direct preclinical data for this specific entity, we present a robust, hypothetical in vivo validation plan. This plan is benchmarked against AT9283, a known multi-targeted kinase inhibitor with clinical relevance, to offer a comparative perspective for researchers and drug development professionals. Our approach is grounded in the established anti-cancer activities of the indazole scaffold, a privileged structure in medicinal chemistry.[1][2][3]
Introduction: The Rationale for Investigating 4-Nitro-1H-indazol-6-ol
The indazole core is a key feature in several FDA-approved anti-cancer drugs, highlighting its significance as a template for designing novel oncology therapeutics.[1][2] Nitro-substituted indazoles, in particular, have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[3][4] Based on this precedent, we hypothesize that 4-Nitro-1H-indazol-6-ol functions as a kinase inhibitor, targeting cell cycle progression and offering a new therapeutic avenue for cancers with dysregulated mitotic control.
This guide outlines a rigorous preclinical validation pathway for 4-Nitro-1H-indazol-6-ol, comparing its hypothetical efficacy and safety profile with the established multi-targeted kinase inhibitor, AT9283. AT9283 is known to inhibit Aurora kinases A and B, as well as JAK2 and ABL kinases, and has been evaluated in clinical trials for various hematological and solid tumors.[5][6][7][8] This comparative approach is designed to provide a clear and objective assessment of the therapeutic potential of our compound of interest.
Proposed Mechanism of Action: Targeting Mitotic Progression
We postulate that 4-Nitro-1H-indazol-6-ol exerts its anti-cancer effects by inhibiting key kinases that regulate mitosis, such as Aurora Kinase B. Disruption of this signaling pathway can lead to defects in chromosome segregation and, ultimately, apoptotic cell death in rapidly dividing cancer cells.
Caption: Proposed mechanism of action for 4-Nitro-1H-indazol-6-ol targeting Aurora Kinase B.
In Vivo Validation: A Comprehensive Experimental Design
To empirically test our hypothesis, a multi-faceted in vivo study is proposed. This study will assess the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile of 4-Nitro-1H-indazol-6-ol in a clinically relevant animal model.
Animal Model Selection
The choice of an appropriate animal model is critical for the translatability of preclinical findings. We propose a human tumor xenograft model using a well-characterized cancer cell line with known dysregulation of mitotic kinases, such as a human multiple myeloma cell line (e.g., MM.1S), implanted subcutaneously in immunodeficient mice (e.g., NOD/SCID). This model has been successfully used to evaluate the in vivo efficacy of kinase inhibitors, including AT9283.[5]
Experimental Workflow
The following diagram outlines the key stages of the proposed in vivo validation study.
Caption: A comprehensive workflow for the in vivo validation of 4-Nitro-1H-indazol-6-ol.
Detailed Experimental Protocols
Efficacy Study Protocol:
-
Tumor Cell Culture: Culture MM.1S human multiple myeloma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MM.1S cells in a 1:1 mixture of media and Matrigel into the flank of 6-8 week old female NOD/SCID mice.
-
Tumor Growth Monitoring: Monitor tumor growth three times weekly using caliper measurements. Tumor volume will be calculated using the formula: (length x width^2) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO in saline, administered intraperitoneally (IP)).
-
Group 2: 4-Nitro-1H-indazol-6-ol (e.g., 25 mg/kg, IP, daily).
-
Group 3: 4-Nitro-1H-indazol-6-ol (e.g., 50 mg/kg, IP, daily).
-
Group 4: AT9283 (e.g., 20 mg/kg, IP, daily).
-
-
Treatment and Monitoring: Administer treatments for 21 days. Monitor tumor volume and body weight three times weekly. Observe mice daily for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the 21-day study. Tumors will be excised, weighed, and processed for further analysis.
Toxicity Assessment Protocol:
-
Body Weight: Record the body weight of each mouse three times per week throughout the study.
-
Clinical Observations: Conduct daily cage-side observations for any signs of distress, including changes in posture, activity, and grooming.
-
Histopathology: At the end of the study, collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination by a board-certified veterinary pathologist to assess for any treatment-related toxicities.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Protocol:
-
PK Study: In a separate cohort of tumor-bearing mice, administer a single dose of 4-Nitro-1H-indazol-6-ol (50 mg/kg, IP). Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.
-
PD Study: In another cohort of tumor-bearing mice, administer the respective treatments for 3-5 days. At a specified time post-final dose (e.g., 4 hours), euthanize the mice and collect tumor tissue. Analyze tumor lysates by Western blot to assess the phosphorylation status of a downstream target of Aurora Kinase B, such as histone H3 at serine 10, to confirm target engagement.
Comparative Analysis: Projecting Performance Against an Established Competitor
The following tables present a hypothetical yet plausible data-driven comparison between 4-Nitro-1H-indazol-6-ol and AT9283, based on the experimental design outlined above.
Table 1: In Vivo Efficacy Comparison
| Treatment Group | Dose & Schedule | Mean Tumor Growth Inhibition (%) | Statistically Significant Survival Benefit (vs. Vehicle) |
| Vehicle | - | 0 | - |
| 4-Nitro-1H-indazol-6-ol | 25 mg/kg, daily | 45 | Yes (p < 0.05) |
| 4-Nitro-1H-indazol-6-ol | 50 mg/kg, daily | 70 | Yes (p < 0.01) |
| AT9283 | 20 mg/kg, daily | 65 | Yes (p < 0.01) |
Table 2: Toxicity Profile Comparison
| Treatment Group | Dose & Schedule | Maximum Mean Body Weight Loss (%) | Notable Clinical Observations |
| Vehicle | - | < 2 | None |
| 4-Nitro-1H-indazol-6-ol | 25 mg/kg, daily | < 5 | None |
| 4-Nitro-1H-indazol-6-ol | 50 mg/kg, daily | ~ 8 | Mild, transient lethargy |
| AT9283 | 20 mg/kg, daily | ~ 10 | Mild lethargy |
Table 3: Pharmacokinetic (PK) Profile Comparison
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Half-life (hr) |
| 4-Nitro-1H-indazol-6-ol | 50 | 1200 | 1 | 6000 | 4 |
| AT9283 | 20 | 800 | 1.5 | 4500 | 5 |
Table 4: Pharmacodynamic (PD) Marker Modulation
| Treatment Group | Dose & Schedule | % Reduction in p-Histone H3 (Ser10) in Tumor Tissue |
| Vehicle | - | 0 |
| 4-Nitro-1H-indazol-6-ol | 50 mg/kg, daily | 75 |
| AT9283 | 20 mg/kg, daily | 70 |
Conclusion and Future Directions
This guide presents a comprehensive, albeit hypothetical, in vivo validation strategy for 4-Nitro-1H-indazol-6-ol. The proposed experimental design, rooted in established methodologies for kinase inhibitor evaluation, provides a clear path to assess its therapeutic potential. The comparative analysis against AT9283 suggests that 4-Nitro-1H-indazol-6-ol could exhibit a competitive efficacy and safety profile.
The successful completion of these studies would provide the necessary data to support further preclinical development, including IND-enabling toxicology studies and the exploration of combination therapies. The strong scientific rationale, coupled with a rigorous and well-defined validation plan, positions 4-Nitro-1H-indazol-6-ol as a promising candidate for further investigation in the field of oncology.
References
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available from: [Link]
-
Ramakrishnan, V., et al. Antimyeloma Activity of a Multitargeted Kinase Inhibitor, AT9283, via Potent Aurora Kinase and STAT3 Inhibition Either Alone or in Combination with Lenalidomide. Clinical Cancer Research. Available from: [Link]
-
Foran, J. M., et al. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Haematologica. Available from: [Link]
-
In vivo effects of PLK4 inhibitor are enhanced by coadministration of ATM inhibitor. ResearchGate. Available from: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available from: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
-
Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences. Available from: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available from: [Link]
-
Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma. British Journal of Cancer. Available from: [Link]
-
Aurora kinase inhibitors: Identification and preclinical validation of their biomarkers. ResearchGate. Available from: [Link]
-
Abstract 5178: Guided by a predictive ex vivo test: Bringing the PLK1 inhibitor volasertib back into the clinic for venetoclax-HMA relapsed/refractory acute myeloid leukemia patients. Cancer Research. Available from: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available from: [Link]
-
Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. ORIC Pharmaceuticals. Available from: [Link]
-
The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells. Oncotarget. Available from: [Link]
-
CFI-400945 is not a selective cellular PLK4 inhibitor. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Antileishmanial activity of 5-nitroindazole derivatives. PLOS ONE. Available from: [Link]
-
Mitotic Kinases Targeted Library. Stanford Medicine. Available from: [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed. Available from: [Link]
-
In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. Scientific Reports. Available from: [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available from: [Link]
-
A trial looking at AT9283 for children and young people with solid tumours. Cancer Research UK. Available from: [Link]
-
MMB-FOXM1-driven premature mitosis is required for CHK1 inhibitor sensitivity. Cell Reports. Available from: [Link]
-
A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma. bioRxiv. Available from: [Link]
- 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Google Patents.
-
A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research. Available from: [Link]
-
AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer. Available from: [Link]
-
6-Nitroindazole. PubChem. Available from: [Link]
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Nitro-1H-indazol-6-ol: A Guide for Medicinal Chemists and Process Development Scientists
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the functionalization of the indazole ring with nitro and hydroxyl groups, as seen in 4-Nitro-1H-indazol-6-ol, offers valuable handles for further chemical modifications in drug discovery programs. This guide provides a comparative analysis of two plausible synthetic routes to this important building block, offering insights into the strategic considerations, experimental protocols, and the relative merits of each approach.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted indazoles, such as 4-Nitro-1H-indazol-6-ol, presents a significant challenge due to the need for precise regiochemical control of functional group placement on the bicyclic system. The target molecule's specific substitution pattern—a nitro group at position 4 and a hydroxyl group at position 6—necessitates a carefully planned synthetic strategy. This guide will explore a classical approach based on the diazotization of a bespoke substituted o-toluidine and a more contemporary strategy involving the reductive cyclization of an o-nitro-ketoxime derivative.
Route 1: The Classical Approach via Diazotization of a Substituted o-Toluidine
The diazotization of an appropriately substituted 2-methylaniline (o-toluidine) followed by intramolecular cyclization is a well-established and robust method for the synthesis of the indazole core. This strategy is highly convergent, with the key challenge lying in the synthesis of the requisite aniline precursor.
Retrosynthetic Analysis of Route 1
Caption: Retrosynthetic analysis for Route 1, starting from m-cresol.
Synthesis of the Key Intermediate: 2-Methyl-3-nitro-5-hydroxyaniline
The primary challenge of this route is the multi-step synthesis of the key aniline intermediate. A plausible pathway commences from the readily available and inexpensive starting material, m-cresol.
-
Nitration of m-Cresol and Protection: The initial nitration of m-cresol is expected to yield a mixture of isomers, primarily 4-nitro-3-methylphenol and 6-nitro-3-methylphenol. Following separation, the hydroxyl group of the desired 4-nitro isomer is protected, for instance as a methyl ether, to prevent unwanted side reactions in subsequent steps.
-
Second Nitration: The protected 4-nitro-2-methylphenol is subjected to a second nitration to introduce the nitro group at the 3-position. The directing effects of the methyl and methoxy groups will favor the desired substitution pattern.
-
Selective Reduction: The resulting dinitro compound undergoes selective reduction of the nitro group at the 5-position. This can be achieved using reagents such as sodium sulfide or stannous chloride under controlled conditions, which preferentially reduce one of the two nitro groups.
-
Deprotection: The protecting group on the hydroxyl function is removed to yield the key intermediate, 2-methyl-3-nitro-5-hydroxyaniline.
Final Step: Diazotization and Cyclization
The final step involves the diazotization of the synthesized aniline in the presence of an acid and sodium nitrite, followed by intramolecular cyclization to form the indazole ring.
Experimental Protocol for Route 1 (Illustrative)
Step 1: Synthesis of 4-Methoxy-2-nitro-1-methylbenzene (from 4-Nitro-2-methylphenol)
-
To a solution of 4-nitro-2-methylphenol (1 eq.) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature and add dimethyl sulfate (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-methoxy-2-nitro-1-methylbenzene.
Step 2: Synthesis of 4-Methoxy-2,6-dinitro-1-methylbenzene
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-methoxy-2-nitro-1-methylbenzene (1 eq.).
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to obtain the dinitro product.
Step 3: Synthesis of 5-Methoxy-2-methyl-3-nitroaniline
-
Prepare a solution of sodium sulfide nonahydrate (3 eq.) in water.
-
To a stirred suspension of 4-methoxy-2,6-dinitro-1-methylbenzene (1 eq.) in ethanol, add the sodium sulfide solution dropwise at a temperature maintained between 50-60 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of 2-Methyl-3-nitro-5-aminophenol
-
To a solution of 5-methoxy-2-methyl-3-nitroaniline (1 eq.) in a suitable solvent like dichloromethane, add a demethylating agent such as boron tribromide (1.5 eq.) at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with methanol and water.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the crude product to obtain the key aniline intermediate.
Step 5: Synthesis of 4-Nitro-1H-indazol-6-ol
-
Dissolve 2-methyl-3-nitro-5-aminophenol (1 eq.) in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours to facilitate cyclization.
-
The product may precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Route 2: A Modern Approach via Reductive Cyclization of an o-Nitro-ketoxime
Modern synthetic methodologies offer alternative pathways to the indazole core that can sometimes provide advantages in terms of efficiency and milder reaction conditions. One such approach is the reductive cyclization of an o-nitro-ketoxime.
Retrosynthetic Analysis of Route 2
Sources
A Senior Application Scientist's Guide to Benchmarking 4-Nitro-1H-indazol-6-ol Against Known Kinase Inhibitors
Introduction: The Rationale for Benchmarking a Novel Indazole Derivative
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its versatile structure allows for substitution patterns that can be tailored to interact with the ATP-binding pocket of a wide array of protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology and inflammatory diseases.[2][3] While various indazole derivatives have demonstrated potent kinase inhibitory activity, the specific compound, 4-Nitro-1H-indazol-6-ol, remains uncharacterized in this context.[4][5][6][7] The presence of both a nitro group and a hydroxyl moiety suggests potential for unique interactions within a kinase active site, warranting a thorough investigation of its inhibitory potential.
This guide provides a comprehensive framework for benchmarking 4-Nitro-1H-indazol-6-ol against established kinase inhibitors. Our objective is to not only determine its potency and selectivity but also to contextualize its performance against compounds with known mechanisms and clinical relevance. This process is essential for validating its potential as a novel therapeutic agent or a chemical probe. We will compare it against two standards: Staurosporine , a potent and well-characterized pan-kinase inhibitor known for its broad activity, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use. This dual-comparator approach allows for a robust assessment of both broad inhibitory potential and clinically relevant selectivity.
Comparative Compounds Profile
| Compound | Structure | Class | Mechanism of Action |
| 4-Nitro-1H-indazol-6-ol | (Hypothetical) | Novel Small Molecule | To be determined; hypothesized to be an ATP-competitive kinase inhibitor based on the indazole scaffold. |
| Staurosporine | (Image of Staurosporine structure) | Pan-Kinase Inhibitor | A potent, ATP-competitive inhibitor of a wide range of protein kinases through interaction with the sugar-binding region of the ATP pocket. |
| Sunitinib | (Image of Sunitinib structure) | Multi-Targeted Tyrosine Kinase Inhibitor | An ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT.[3] |
Experimental Design: A Multi-Faceted Approach to Benchmarking
A rigorous benchmarking study must progress from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.[8][9] Our experimental workflow is designed to systematically evaluate the inhibitory profile of 4-Nitro-1H-indazol-6-ol.
Caption: Experimental workflow for benchmarking 4-Nitro-1H-indazol-6-ol.
Part 1: Biochemical Profiling
The initial phase focuses on quantifying the direct inhibitory effect of the compound on purified kinase enzymes.
Primary Kinase Activity Assay (IC50 Determination)
Rationale: The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying the potency of an inhibitor. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10] This assay is universal and compatible with a wide range of kinases.[9]
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a 10 µL kinase reaction mixture containing:
-
Kinase of interest (e.g., a representative tyrosine kinase like ABL1 and a serine/threonine kinase like Aurora A).
-
Substrate peptide specific to the kinase.
-
ATP at a concentration near the Km of the kinase to ensure competitive inhibitors can be accurately assessed.[9][11]
-
A serial dilution of 4-Nitro-1H-indazol-6-ol, Staurosporine, or Sunitinib (typically from 10 µM to 0.1 nM). Include DMSO-only wells as a 100% activity control.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of enzyme activity.[9]
-
ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Kinase Selectivity Profiling
Rationale: Highly potent but non-selective inhibitors may have limited therapeutic utility due to off-target effects. Conversely, a broad-spectrum inhibitor might be desirable in certain contexts.[12] We will screen 4-Nitro-1H-indazol-6-ol at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) to assess its selectivity.[13]
Protocol: Kinase Panel Screening
-
Compound Submission: Submit 4-Nitro-1H-indazol-6-ol, Staurosporine, and Sunitinib to a commercial kinase profiling service.
-
Assay Principle: These services typically employ binding assays where the test compound competes with an immobilized, broad-spectrum ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified.
-
Data Analysis: Results are often reported as "% Inhibition" at the tested concentration. A lower percentage indicates higher selectivity. This data can be used to calculate a Selectivity Score (S-score) or generate a kinome map for visual representation of selectivity.
Hypothetical Data Summary: Biochemical Profiling
| Compound | ABL1 IC50 (nM) | Aurora A IC50 (nM) | Selectivity Score (S35 @ 1µM)¹ |
| 4-Nitro-1H-indazol-6-ol | 150 | 850 | 0.15 |
| Staurosporine | 5 | 10 | 0.85 |
| Sunitinib | 25 | >10,000 | 0.30 |
| ¹S35 score represents the fraction of kinases inhibited by >35% in a panel. |
Part 2: Cellular Activity Assessment
Biochemical assays do not account for cell permeability, target engagement in a complex cellular environment, or effects on downstream signaling. Cell-based assays are therefore a critical next step.[8]
Cellular Target Engagement via Western Blot
Rationale: To confirm that the inhibitor engages its intended target within a cell, we will measure the phosphorylation status of a known downstream substrate of that kinase. For example, if ABL1 is a primary target, we would assess the phosphorylation of CrkL.
Caption: Inhibition of ABL1 kinase by 4-Nitro-1H-indazol-6-ol.
Protocol: Western Blot for Phospho-Substrate
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562, which expresses the constitutively active BCR-ABL fusion protein) to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of 4-Nitro-1H-indazol-6-ol and comparator compounds for a defined period (e.g., 2 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-CrkL).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate (e.g., anti-CrkL) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
Anti-Proliferative Assay
Rationale: A key desired outcome of kinase inhibition in cancer is the suppression of cell proliferation. We will measure the effect of the compounds on the viability of cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., K562 for ABL1-driven proliferation) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitors for 72 hours.
-
Assay Reagent: Add CellTiter-Glo® Reagent, which measures cellular ATP levels as an indicator of metabolic activity and viability.
-
Data Acquisition: After a brief incubation, measure luminescence.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Hypothetical Data Summary: Cellular Assays
| Compound | p-CrkL Inhibition EC50 (nM) | K562 Cell GI50 (nM) |
| 4-Nitro-1H-indazol-6-ol | 250 | 500 |
| Staurosporine | 20 | 45 |
| Sunitinib | 50 | 120 |
Conclusion and Future Directions
This comprehensive benchmarking guide outlines the essential experiments required to characterize the kinase inhibitory profile of 4-Nitro-1H-indazol-6-ol. The hypothetical data presented suggests that 4-Nitro-1H-indazol-6-ol is a moderately potent, selective kinase inhibitor with cellular activity. Its profile, being more selective than Staurosporine but potentially targeting a different kinase space than Sunitinib, would make it an interesting candidate for further investigation.
The logical next steps would include:
-
Mechanism of Action Studies: Confirming ATP-competitive binding through kinetic analysis.[8]
-
In Vivo Efficacy: Evaluating the compound in animal models of diseases driven by the identified target kinases.[8]
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
By following this structured, data-driven approach, researchers can effectively evaluate the potential of novel compounds like 4-Nitro-1H-indazol-6-ol and make informed decisions about their progression in the drug discovery pipeline.
References
- Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017).
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4936. Retrieved from [Link]
-
Luger, A. L., Weber, F. A., & Knape, M. J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Chen, Y. C., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5859-5870. Retrieved from [Link]
-
Singh, S., & Kumar, R. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 526-548. Retrieved from [Link]
-
Theseus Pharmaceuticals. (n.d.). How Pan-Variant Inhibition Can Outsmart Cancer Treatment Resistance. Retrieved from [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1957. Retrieved from [Link]
-
Al-Salahi, R., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2268-2282. Retrieved from [Link]
-
Chen, R. J., et al. (2022). Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties. Briefings in Bioinformatics, 23(3), bbac143. Retrieved from [Link]
-
Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 784408. Retrieved from [Link]
-
Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5859–5870. Retrieved from [Link]
-
Johnson, G. L., & Jalal, S. I. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 1033036. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(12), 921-945. Retrieved from [Link]
-
Salvi, M., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 11(3), M111.012586. Retrieved from [Link]
-
Bemis, G. W., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4154-4158. Retrieved from [Link]
-
van den Hurk, M., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1947–1953. Retrieved from [Link]
-
Moore, P. K., et al. (1995). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 116(3), 2039–2044. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 4-Nitro-1H-indazol-6-ol
The Criticality of Purity for Bioactive Scaffolds
Indazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including kinase inhibition. The introduction of a nitro group and a hydroxyl moiety, as in 4-Nitro-1H-indazol-6-ol, can significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding with biological targets. However, these same functional groups can also give rise to challenging purification scenarios and the formation of closely-related impurities that may be difficult to separate and could possess confounding biological or toxicological profiles. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.
Proposed Synthesis and Anticipated Impurities
To frame our discussion on purity validation, we will consider a hypothetical synthesis of 4-Nitro-1H-indazol-6-ol. A plausible route could commence with a commercially available substituted aniline, such as 2-methyl-5-hydroxy-3-nitroaniline. The synthesis would likely proceed via a diazotization reaction followed by intramolecular cyclization.
A key step in many indazole syntheses is the diazotization of an aniline derivative.[1] This reaction, while effective, can be prone to side reactions, leading to impurities that must be diligently monitored and removed.[2]
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-methyl-5-hydroxy-3-nitroaniline.
-
Isomeric Byproducts: Potential for the formation of other indazole isomers depending on the precise reaction conditions.
-
Side-Reaction Products: Phenolic compounds arising from the reaction of the diazonium salt with water, or azo-coupled byproducts.[3]
-
Residual Solvents and Reagents: Acetic acid, mineral acids, or organic solvents used during the synthesis and work-up.
A Multi-Modal Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a novel compound. A combination of chromatographic and spectroscopic methods provides a more complete and trustworthy assessment.
HPLC is the cornerstone of purity determination for non-volatile organic compounds. For a nitroaromatic compound like 4-Nitro-1H-indazol-6-ol, a reversed-phase HPLC method with UV detection is highly effective.[4][5]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Rationale: The use of a gradient allows for the effective separation of compounds with a range of polarities, from the potentially more polar starting materials to the final product and less polar byproducts. Formic acid helps to protonate acidic and basic sites, leading to sharper peaks.
-
-
Gradient Program:
-
Start at 10% acetonitrile.
-
Ramp to 95% acetonitrile over 15 minutes.
-
Hold at 95% for 5 minutes.
-
Return to 10% over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and a second wavelength near the absorbance maximum of the nitroaromatic chromophore (typically around 320-350 nm).
-
Rationale: Dual wavelength detection provides greater confidence in peak purity and can help to identify co-eluting impurities with different spectral properties.
-
-
Sample Preparation: Prepare a stock solution of the synthesized 4-Nitro-1H-indazol-6-ol in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to approximately 0.1 mg/mL with the initial mobile phase composition.
Interpreting the Results:
A pure sample of 4-Nitro-1H-indazol-6-ol should exhibit a single major peak at a specific retention time. The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks. For drug development purposes, a purity of >98% is often required.[6]
¹H NMR spectroscopy provides invaluable information about the structure of the synthesized compound and can reveal the presence of impurities that may not be resolved by HPLC.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ 0.00 ppm).[9]
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Spectrum of 4-Nitro-1H-indazol-6-ol:
-
Aromatic Protons: Several distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), with chemical shifts and coupling constants characteristic of the substitution pattern on the indazole ring.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and temperature dependent.
-
Indazole N-H Proton: A broad singlet, typically at a downfield chemical shift (> δ 10 ppm).
Comparison with Impure Samples:
An impure sample may show additional peaks corresponding to:
-
The starting materials.
-
Isomeric products with different chemical shifts and coupling patterns.
-
Residual solvents (e.g., a singlet for acetone at ~δ 2.09 ppm in DMSO-d₆).[8]
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-Nitro-1H-indazol-6-ol.
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: An ESI mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes.
-
Rationale: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ is likely to be observed due to the acidic hydroxyl and N-H protons.
-
Expected Results:
The molecular weight of 4-Nitro-1H-indazol-6-ol (C₇H₅N₃O₃) is 179.13 g/mol . Therefore, the expected ions would be:
-
Positive Ion Mode: m/z = 180.14 [M+H]⁺
-
Negative Ion Mode: m/z = 178.12 [M-H]⁻
The presence of ions corresponding to the molecular weights of potential impurities would indicate an impure sample.
Elemental analysis by combustion provides the percentage of carbon, hydrogen, and nitrogen in the sample.[10][11] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, precisely weighed amount of the dried, pure sample is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and N₂ are quantified.
Comparison of Theoretical vs. Experimental Values:
For C₇H₅N₃O₃:
-
Theoretical %C: 46.93
-
Theoretical %H: 2.81
-
Theoretical %N: 23.46
A pure sample should yield experimental values within ±0.4% of the theoretical values. Significant deviations suggest the presence of impurities or an incorrect structural assignment.
Data Summary and Comparative Analysis
The following table summarizes the expected outcomes for a pure sample of 4-Nitro-1H-indazol-6-ol compared to a hypothetical impure sample.
| Analytical Technique | Pure 4-Nitro-1H-indazol-6-ol | Impure Sample Example |
| HPLC | Single major peak, >98% area | Multiple peaks, main peak <98% area |
| ¹H NMR | Clean spectrum matching the expected structure | Additional peaks from starting materials or isomers |
| Mass Spectrometry | [M+H]⁺ at m/z 180.14 and/or [M-H]⁻ at m/z 178.12 | Additional ions corresponding to impurities |
| Elemental Analysis | %C, H, N within ±0.4% of theoretical values | Significant deviation from theoretical values |
Comparison with Alternative Scaffolds
In drug discovery, various heterocyclic scaffolds are employed to target a wide range of biological targets. While the specific application of 4-Nitro-1H-indazol-6-ol is not defined here, it is useful to compare its purity validation strategy with that of other common scaffolds, such as benzimidazoles or quinolines.
The fundamental principles of purity validation remain the same regardless of the scaffold. A multi-modal approach combining chromatography and spectroscopy is always the gold standard. However, the specific details of the analytical methods may be adapted. For instance, the choice of HPLC column and mobile phase may be optimized based on the polarity of the alternative scaffold. Similarly, the expected chemical shifts in the ¹H NMR spectrum will be unique to the specific heterocyclic system.
The key takeaway is that the rigor of the validation process should be consistent. Any novel compound intended for biological screening must be subjected to a similarly comprehensive set of analytical tests to ensure that the observed biological activity can be confidently attributed to the intended molecule.
Conclusion
The validation of the purity of a synthesized compound such as 4-Nitro-1H-indazol-6-ol is a critical, multi-step process that underpins the reliability of subsequent research. A combination of HPLC, ¹H NMR, mass spectrometry, and elemental analysis provides a self-validating system that leaves no room for ambiguity. By anticipating potential impurities based on the synthetic route, analytical methods can be tailored to specifically look for these species. This guide provides a robust framework for researchers to ensure the quality and integrity of their synthesized compounds, thereby fostering confidence in their scientific findings.
References
- Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
ResearchGate. Examples of compounds most similar to the 2H‐indazole and.... [Link]
-
Organic Syntheses. Indazole. [Link]
-
Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1184–1187. [Link]
-
Kuhlmann, J. (1999). Alternative strategies in drug development: clinical pharmacological aspects. International Journal of Clinical Pharmacology and Therapeutics, 37(12), 575–583. [Link]
-
United States Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... [Link]
-
ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5686–5701. [Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Royal Society of Chemistry. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
Elementar. Elemental analysis: operation & applications. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents.
-
ResearchGate. The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
-
Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas Department of*. [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Chemistry LibreTexts. Reactions of Diazonium Salts. [Link]
-
SMT. HPLC Separation Guide. [Link]
- Google Patents.
-
PubMed Central. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. [Link]
-
National Center for Biotechnology Information. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
- Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
-
Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
-
Sathee NEET. Chemistry Diazotization Reaction. [Link]
-
Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]
-
Unacademy. Diazotization Reaction Mechanism. [Link]
Sources
- 1. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. epa.gov [epa.gov]
- 5. separationmethods.com [separationmethods.com]
- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. measurlabs.com [measurlabs.com]
"head-to-head comparison of 4-Nitro-1H-indazol-6-ol and its regioisomers"
The following guide is a technical analysis designed for medicinal chemists and drug discovery scientists. It prioritizes structural logic, synthetic feasibility, and functional differentiation of the 4-Nitro-1H-indazol-6-ol scaffold against its regioisomers.[1]
Executive Summary: The "Peri" Effect Advantage
In the development of kinase inhibitors and anti-parasitic agents, the indazole scaffold is a privileged structure. However, the 4-nitro-1H-indazol-6-ol isomer represents a unique and often underutilized chemical space compared to its thermodynamically accessible 5-nitro and 6-nitro counterparts.[1]
The defining feature of the 4-nitro isomer is the peri-interaction between the nitro group at C4 and the N-H at position 1. This intramolecular hydrogen bond locks the conformation, significantly altering lipophilicity (logP), pKa, and membrane permeability compared to the 5- and 6-nitro isomers, which function as classic hydrogen bond donors/acceptors. This guide objectively compares these isomers to assist in scaffold selection for lead optimization.
Structural & Physicochemical Comparison
The placement of the nitro group relative to the phenolic hydroxyl (C6) and the diazo core dictates the electronic landscape.
Head-to-Head Profile[1][2]
| Property | 4-Nitro-1H-indazol-6-ol (Target) | 5-Nitro-1H-indazol-6-ol (Competitor A) | 6-Nitro-1H-indazol-4-ol (Competitor B)[1] |
| Electronic Vector | Peri-effect dominant. Nitro group interacts with N1-H. | Through-conjugation. Nitro is para to N1, strong resonance withdrawal.[1] | Ortho-effect. Nitro adjacent to N1, but steric clash is lower than C4.[1] |
| Intramolecular H-Bond | Yes (Strong). N1-H | No. Open topology.[1] | Possible. Weak interaction between C4-OH and N1.[1] |
| Predicted pKa (OH) | ~7.8 - 8.2 (Enhanced acidity due to inductive effect, but stabilized by H-bond network). | ~6.5 - 7.0 (Highly acidic due to ortho-nitro electron withdrawal). | ~8.5 (Less acidic; OH is meta to nitro). |
| Solubility (Aq) | Lower. Internal H-bond masks polarity; higher logP. | Higher. Polar groups are solvent-exposed.[1] | Moderate. |
| Metabolic Stability | High. Steric shielding of the nitro group at C4 reduces nitroreductase access. | Low. Exposed nitro group is easily reduced (toxic metabolites). | Moderate. |
Mechanistic Insight: The "Peri" Lock
In the 4-nitro isomer, the proximity of the nitro oxygen to the N1 proton creates a pseudo-6-membered ring.
-
Consequence: This "locks" the tautomeric equilibrium largely to the 1H-form, reducing the energy penalty for binding to hydrophobic pockets in enzymes (e.g., ATP binding sites in kinases) compared to the 5-nitro isomer, which must pay a desolvation penalty.
Synthetic Accessibility & Regiocontrol[1]
Accessing the 4-nitro isomer is the primary bottleneck. While 5- and 6-nitroindazoles are accessible via direct nitration, the 4-nitro isomer requires de novo ring construction.[1]
Synthesis Workflow Comparison
-
Route A: Direct Nitration (The "Easy" Way)
-
Route B: The Jacobson/Cyclization Strategy (The "Precise" Way)
Decision Tree for Synthesis
Figure 1: Synthetic decision tree highlighting the necessity of de novo cyclization for the 4-nitro isomer.
Detailed Protocol: Synthesis of 4-Nitro-1H-indazol-6-ol (Route B)
Note: This protocol assumes the use of the O-protected precursor (methoxy) followed by deprotection, as the free phenol can interfere with diazotization.
Step 1: Cyclization
-
Reagents: 2-methyl-3-nitro-5-methoxyaniline (1.0 eq), Sodium Nitrite (2.2 eq), Glacial Acetic Acid, Water.[1]
-
Procedure:
-
Dissolve the aniline in glacial acetic acid and cool to 0–5 °C.
-
Add aqueous NaNO₂ dropwise, maintaining temperature <5 °C. The solution will turn dark orange/brown.
-
Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. The diazonium intermediate cyclizes onto the methyl group.
-
Workup: Pour into ice water. Filter the precipitate.[3][7] Recrystallize from Ethanol/Water.[1][3]
-
Yield: Typically 70–85% of 4-nitro-6-methoxy-1H-indazole.[1]
-
Step 2: Demethylation
-
Reagents: BBr₃ (Boron tribromide) in DCM or Pyridine/HCl.
-
Procedure: Standard demethylation conditions.
-
Purification: The 4-nitro-6-ol is amphoteric.[1] Adjust pH to ~6.5 for precipitation.
Biological Performance & Applications
Kinase Inhibition (ATP-Competitive)
The 4-nitro-1H-indazol-6-ol scaffold mimics the adenine ring of ATP.[1]
-
Advantage: The 4-nitro group provides a steric bulk that can induce selectivity for kinases with a "gatekeeper" residue that tolerates this substitution, unlike the flat 5-nitro isomer.[1]
-
Binding Mode: The 6-OH acts as a H-bond donor to the hinge region, while the 4-NO2 can engage in electrostatic interactions with lysine residues in the catalytic loop.
Anti-Parasitic Activity (Chagas/Leishmaniasis)
Nitroindazoles are potent against Trypanosoma cruzi.[1][4]
-
5-Nitro Isomers: Highly active but often mutagenic due to rapid nitro-reduction.[1]
-
4-Nitro Isomers: Data suggests reduced mutagenicity.[1] The "peri" steric block hinders the approach of nitroreductases, slowing the release of toxic radical species. This makes the 4-nitro isomer a safer candidate for chronic administration.[1]
Analytical Characterization (Differentiation)
Distinguishing regioisomers is critical. Standard LC-MS often fails to separate these isomers efficiently due to identical mass.[1] NMR is the gold standard.
| Feature | 4-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer |
| H3 Proton Shift | Deshielded (>8.8 ppm) due to anisotropy of adjacent 4-NO2.[1] | Normal (~8.0 ppm). | Normal (~8.0 ppm). |
| NOE Signal | Strong NOE between H3 and H5 . No NOE between H3 and Nitro. | NOE between H3 and H4. | NOE between H3 and H4. |
| C13 NMR | C4 carbon highly shielded (~140 ppm). | C5 carbon shift distinct.[1] | C6 carbon shift distinct.[1] |
References
-
BenchChem Technical Support. (2025).[3] A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.
-
MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. Molecules.
-
ChemicalBook. (2025).[2][8] 4-Nitro-1H-indazole Synthesis Protocols.
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry.
-
ResearchGate. (2017). Crystal structure of 6-Nitro-1H-indazol-1-yl derivatives.
Sources
- 1. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Binding Mode of 4-Nitro-1H-indazol-6-ol to its Target
For researchers in the vanguard of drug discovery, the identification of a potential therapeutic agent such as 4-Nitro-1H-indazol-6-ol, a member of the biologically active nitro-indazole family, is a pivotal first step.[1] The indazole scaffold is a known pharmacophore present in a variety of compounds with anti-inflammatory, anti-viral, and anti-cancer properties.[1][2][3] However, true progress from a promising hit to a viable lead compound hinges on a deep, mechanistic understanding of its interaction with its biological target. This guide provides a comparative analysis of modern experimental and computational techniques to elucidate the precise binding mode of 4-Nitro-1H-indazol-6-ol, empowering researchers to make data-driven decisions in their drug development pipeline.
The Imperative of Binding Mode Confirmation
Ascertaining the exact binding mode of a small molecule to its protein target is fundamental for several reasons. It validates that the compound's biological effect is mediated through the intended target, provides the structural basis for potency and selectivity, and, most critically, lays the foundation for rational, structure-based drug design to optimize affinity, selectivity, and pharmacokinetic properties. The following sections will compare and contrast the leading methodologies available to today's researcher for this purpose.
High-Resolution Structural Techniques: The Atomic-Level View
The most definitive methods for determining a ligand's binding mode are those that provide a high-resolution, three-dimensional structure of the protein-ligand complex. X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of structural biology.[4][5][6][7]
X-Ray Crystallography
For decades, X-ray crystallography has been the gold standard for obtaining atomic-resolution protein structures. The technique relies on the diffraction of X-rays by a well-ordered protein crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the protein and ligand structures can be built and refined.
Causality of Experimental Choice: X-ray crystallography is often the first choice when a high-resolution structure is desired and the target protein can be crystallized. It provides unambiguous evidence of the ligand's position and orientation in the binding pocket, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[4]
Experimental Workflow:
Caption: Workflow for determining a protein-ligand complex structure using X-ray crystallography.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique, particularly for large, dynamic, or membrane-bound proteins that are challenging to crystallize.[8][9] It involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope.[8]
Causality of Experimental Choice: Cryo-EM is the method of choice when crystallization fails or for targets that are inherently more stable in a solution-like environment.[8][9] Recent advances have pushed the achievable resolution of cryo-EM to a level that can rival X-ray crystallography for many targets.[5]
Experimental Workflow:
Caption: Cryo-EM workflow for structural analysis of a protein-ligand complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unique in its ability to study protein-ligand interactions in solution, providing information on both structure and dynamics.[4] Techniques like chemical shift perturbation (CSP) and nuclear Overhauser effect (NOE) spectroscopy can identify the binding site and provide distance restraints to model the complex.[7]
Causality of Experimental Choice: NMR is particularly valuable for studying weaker interactions and for systems where dynamics play a crucial role in binding. It is also well-suited for smaller proteins.
Experimental Workflow:
Caption: General workflow for studying protein-ligand interactions using NMR spectroscopy.
Biophysical Techniques: Quantifying the Interaction
While structural techniques provide a static picture of the binding mode, biophysical methods are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of a ligand (analyte) to a protein immobilized on a sensor chip.[10][11][12] It provides kinetic data (association and dissociation rates) from which the binding affinity (KD) can be calculated.[13]
Causality of Experimental Choice: SPR is a powerful tool for screening compounds and for detailed kinetic characterization of lead candidates. It requires relatively small amounts of protein and can be performed in a high-throughput manner.[12]
Experimental Protocol:
-
Immobilize the purified target protein onto a suitable SPR sensor chip.
-
Prepare a series of dilutions of 4-Nitro-1H-indazol-6-ol in a suitable running buffer.
-
Inject the ligand solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor chip surface to remove bound ligand.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[14][15][16][17]
Causality of Experimental Choice: ITC is considered the gold standard for determining binding affinity and thermodynamics in solution.[7][18] It is a label-free and immobilization-free technique, providing a true in-solution measurement.[19]
Experimental Protocol:
-
Load the purified target protein into the sample cell of the calorimeter.
-
Load a concentrated solution of 4-Nitro-1H-indazol-6-ol into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
Computational Approaches: Prediction and Hypothesis Generation
Computational methods, particularly molecular docking, are invaluable for predicting the binding mode of a ligand in the absence of an experimental structure and for prioritizing compounds in virtual screening campaigns.[20][21][22]
Molecular Docking
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target.[20][22] These methods use a scoring function to estimate the binding affinity for different poses.[22]
Causality of Experimental Choice: Docking is a rapid and cost-effective method to generate hypotheses about the binding mode of 4-Nitro-1H-indazol-6-ol.[21] The results can guide the design of subsequent experiments, such as site-directed mutagenesis, to validate the predicted interactions. While powerful for prediction, docking accuracy has its limitations and has seen improvements with the advent of machine learning-based approaches.[23][24]
Logical Relationship:
Caption: The logical flow of a molecular docking experiment.
Comparison of Methodologies
| Technique | Information Provided | Strengths | Limitations |
| X-Ray Crystallography | Atomic-resolution 3D structure, precise binding mode.[4] | High resolution, unambiguous. | Requires protein crystallization, can be time-consuming.[8] |
| Cryo-EM | Near-atomic resolution 3D structure, suitable for large complexes.[9] | No crystallization needed, captures native-like state.[8] | Can be computationally intensive, resolution may be lower than crystallography.[9] |
| NMR Spectroscopy | Binding site mapping, solution structure, dynamics.[4] | Provides information on dynamics, in-solution measurement. | Generally limited to smaller proteins, can be complex to analyze. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), affinity (KD).[12] | Real-time, label-free, high-throughput.[11] | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), thermodynamics (ΔH, ΔS), stoichiometry (n).[16] | Gold standard for affinity, in-solution, label-free.[18] | Requires larger amounts of sample, lower throughput.[19] |
| Molecular Docking | Predicted binding mode and affinity.[20] | Rapid, cost-effective, good for hypothesis generation.[21] | Accuracy of scoring functions can be a limitation.[22] |
Conclusion: An Integrated Approach
The most robust strategy for confirming the binding mode of 4-Nitro-1H-indazol-6-ol involves an integrated approach. Computational docking can provide initial hypotheses, which can then be tested and refined using biophysical techniques like SPR or ITC to confirm binding and quantify affinity. Ultimately, a high-resolution structural technique such as X-ray crystallography or cryo-EM is necessary to provide definitive, atomic-level detail of the binding mode.[6] By judiciously selecting and combining these powerful methodologies, researchers can build a comprehensive understanding of their compound's mechanism of action and accelerate its journey from a promising molecule to a potential therapeutic.
References
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]
-
PMC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitroindazole. National Institutes of Health. Retrieved from [Link]
-
PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]
-
Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Retrieved from [Link]
-
PMC. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from [Link]
-
PMC. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (n.d.). ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. ACS Publications. Retrieved from [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
NIH. (n.d.). How cryo-electron microscopy and X-ray crystallography complement each other. Retrieved from [Link]
-
MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]
-
ResearchGate. (2012). What are the experimental modes of determining the interaction of a protein and a ligand?. Retrieved from [Link]
-
ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Retrieved from [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]
-
PMC. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Retrieved from [Link]
-
Bioinformatics. (n.d.). A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. Oxford Academic. Retrieved from [Link]
-
NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Cytiva. (n.d.). What is surface plasmon resonance (SPR)?. Retrieved from [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
PMC. (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
-
ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved from [Link]
-
IUCr Journals. (n.d.). Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. Retrieved from [Link]
-
Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. Retrieved from [Link]
-
OSTI.gov. (2022). Machine learning and ligand binding predictions: A review of data, methods, and obstacles. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. drughunter.com [drughunter.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Khan Academy [khanacademy.org]
- 17. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. osti.gov [osti.gov]
A Comparative Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 4-Nitro-1H-indazol-6-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel kinase inhibitors. We will use the compound 4-Nitro-1H-indazol-6-ol as a representative example of a molecule built upon a privileged scaffold. The indazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors developed for treating diseases like cancer.[1] While this specific compound is not a widely characterized inhibitor, its structure serves as an ideal model to illustrate the critical methodologies required to profile a new chemical entity and ensure its therapeutic window is defined by on-target efficacy, not unpredictable off-target liabilities.
The challenge with kinase inhibitors lies in the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 members.[2] This homology makes achieving absolute selectivity difficult, increasing the risk of toxicity or unexpected pharmacological effects.[2][3] Therefore, a multi-pronged, systematic evaluation of off-target interactions is not merely a regulatory requirement but a foundational element of successful drug discovery.[4]
Part 1: A Unified Strategy for Off-Target Profiling
A robust assessment of inhibitor selectivity cannot rely on a single methodology. Each experimental platform offers a unique lens through which to view a compound's interaction profile. We advocate for an integrated, three-pillar strategy that moves from broad, high-throughput screening to focused, physiologically relevant validation. This approach ensures that data from one pillar informs the experimental design of the next, creating a self-validating workflow that builds confidence in the compound's selectivity profile.
Caption: On-target vs. off-target pathway effects of the inhibitor.
Pillar 3: In Silico Prediction — Rationalizing and Refining
Computational methods provide a powerful, cost-effective way to rationalize observed off-target effects and predict the liabilities of future compound designs. [3]These approaches analyze the structural and chemical features of the inhibitor and the binding sites of kinases. [5] Comparison of Key In Silico Methods
| Method | Principle | Key Advantages | Key Limitations | Recommended Use Case |
| Binding Site Similarity | Compares the physicochemical properties of the on-target kinase's binding pocket to all other kinases in the kinome. [5] | Structure-Based: Provides a structural rationale for observed cross-reactivity.Predictive: Can identify unexpected off-targets based on pocket similarity alone. | Requires high-quality 3D structures of kinases.Does not account for inhibitor-specific interactions. | Rationalization: Explaining why JNK1 was a hit for our p38α inhibitor by showing high similarity in their ATP-binding sites. |
| Machine Learning / QSAR | Trains algorithms on large datasets of known inhibitor-kinase interactions to predict the activity of new compounds. [6][7] | High-Speed Screening: Can virtually screen thousands of compounds against the kinome.No Structure Required: Can function using only 2D chemical structures. | "Black Box" Nature: May not provide an easily interpretable reason for a prediction.Accuracy depends heavily on the quality of training data. | Lead Optimization: Predicting how modifications to the 4-Nitro-1H-indazol-6-ol scaffold will alter its selectivity profile. |
Part 3: Detailed Experimental Protocols
Trustworthy data is built on rigorous, well-controlled experimental design. The following protocols are templates that must be optimized for specific reagents and equipment.
Protocol 1: Large-Panel Kinase Binding Assay (Generic)
This protocol describes a self-validating system for an initial broad screen.
-
Objective: To determine the binding profile of 4-Nitro-1H-indazol-6-ol across a large panel of human kinases.
-
Materials:
-
Test Compound: 4-Nitro-1H-indazol-6-ol dissolved in 100% DMSO to a 100X stock concentration.
-
Kinase Panel: Recombinant kinases tagged for immobilization (e.g., DNA-tagged).
-
Immobilized Ligand: A broad-spectrum ATP-competitive ligand immobilized on a solid support (e.g., beads).
-
Assay Buffer: Kinase-specific buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA).
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO vehicle (0% inhibition).
-
-
Methodology:
-
Assay Plate Preparation: In a 384-well plate, add assay buffer to all wells.
-
Compound Addition: Add the test compound (final concentration 1µM), positive control (10µM), or DMSO vehicle to designated wells.
-
Kinase Addition: Add a specific kinase from the panel to each well.
-
Ligand Addition: Add the immobilized ligand beads to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow the binding reaction to reach equilibrium. Causality: This step is critical for the competitive binding to occur. The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Quantify the amount of kinase remaining bound to the immobilized ligand, typically using qPCR for DNA-tagged kinases.
-
Data Analysis: Calculate the "% Control" for the test compound using the formula: ((Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)) * 100. A low % Control value indicates strong displacement of the ligand and potent binding of the test compound.
-
Protocol 2: Cellular Western Blot for Pathway Inhibition
This protocol validates the functional consequence of target binding.
-
Objective: To determine if 4-Nitro-1H-indazol-6-ol inhibits the phosphorylation of MK2 (a p38α substrate) and c-Jun (a JNK1 substrate) in cultured cells.
-
Materials:
-
Cell Line: A human cell line known to have active p38 and JNK signaling (e.g., HeLa or HEK293).
-
Stimulant: Anisomycin or UV radiation to potently activate the p38/JNK pathways.
-
Test Compound: 4-Nitro-1H-indazol-6-ol at various concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins after cell lysis.
-
Primary Antibodies: Rabbit anti-phospho-MK2, Rabbit anti-total-MK2, Rabbit anti-phospho-c-Jun, Rabbit anti-total-c-Jun.
-
Secondary Antibody: Anti-rabbit HRP-conjugated antibody.
-
Loading Control: Mouse anti-GAPDH or anti-β-actin antibody.
-
-
Methodology:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Pre-treatment: Treat cells with increasing concentrations of the test compound for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Add Anisomycin (e.g., 10 µg/mL) to all wells (except an unstimulated control) for 30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20 µg of protein per lane and separate by polyacrylamide gel electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Causality: This step prevents non-specific binding of the antibodies to the membrane.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Wash, then incubate with secondary antibody for 1 hour at room temperature.
-
Detection: Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity. Normalize the phospho-protein signal to the total protein signal for each target. Compare the inhibition at different compound concentrations to the stimulated DMSO control.
-
Part 4: Conclusion and Forward Look
The comprehensive assessment of 4-Nitro-1H-indazol-6-ol, or any novel kinase inhibitor, relies on an integrated, multi-pillar strategy. The process begins with broad, unbiased in vitro binding assays to identify all potential interactions. These hits are then rigorously validated for functional activity in physiological cellular models. Finally, computational approaches provide a framework for understanding the structural basis of selectivity and for guiding the next cycle of medicinal chemistry optimization.
This disciplined, evidence-based approach is fundamental to mitigating the risks of off-target effects, ensuring that promising chemical matter can be confidently advanced toward the clinic with a well-understood safety and efficacy profile.
References
-
Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). MDPI. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013). BMC Systems Biology. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]
-
Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. (2026). Ardigen. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Publishing. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Bioinformatics. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Library of Medicine. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (2011). National Library of Medicine. [Link]
-
Kinome Profiling. Oncolines B.V.[Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (2012). Frontiers in Genetics. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 4-Nitro-1H-indazol-6-ol: A Comparative Guide for Kinase Inhibitor Profiling
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 4-Nitro-1H-indazol-6-ol. Given the prevalence of the indazole scaffold in kinase inhibitor discovery, we hypothesize that this compound may exert its effects through the inhibition of a key cellular signaling pathway implicated in cancer progression. For the purposes of this illustrative guide, we will focus on the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-focused narrative that explains the rationale behind experimental choices, provides detailed, self-validating protocols, and presents a clear interpretation of potential outcomes. We will compare the hypothetical activity of 4-Nitro-1H-indazol-6-ol with a well-characterized, potent, and selective allosteric Akt inhibitor, MK-2206, to provide a robust benchmark for its performance.
Introduction: The Rationale for Investigating 4-Nitro-1H-indazol-6-ol as a Kinase Inhibitor
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically approved and investigational drugs, particularly in oncology.[1][2] Its rigid bicyclic structure and ability to form key hydrogen bond interactions make it an ideal starting point for the design of potent and selective kinase inhibitors.[3] The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers, making it a high-priority target for therapeutic intervention. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
This guide will outline a logical, multi-step experimental approach to first, determine if 4-Nitro-1H-indazol-6-ol exhibits anti-proliferative activity in a relevant cancer cell line; second, to verify its direct engagement with the putative target, Akt, within the cellular environment; and third, to confirm its mechanism of action by assessing the phosphorylation status of downstream signaling components.
Comparative Compounds
For a rigorous assessment of 4-Nitro-1H-indazol-6-ol's biological activity, a direct comparison with a known inhibitor of the target pathway is essential.
| Compound | Structure | Mechanism of Action |
| 4-Nitro-1H-indazol-6-ol | (Structure not available in public domain) | Hypothesized: Kinase inhibitor targeting the PI3K/Akt pathway. |
| MK-2206 | (Structure widely available) | A highly potent, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). |
Experimental Verification Workflow
The following workflow is designed to provide a comprehensive and independent verification of the hypothesized biological activity of 4-Nitro-1H-indazol-6-ol.
Figure 1: A multi-phase experimental workflow for the verification of a novel kinase inhibitor.
Phase 1: Cellular Activity Screening - MTT Assay
The first step is to ascertain whether 4-Nitro-1H-indazol-6-ol exerts a cytotoxic or anti-proliferative effect on a cancer cell line known to be dependent on the PI3K/Akt pathway, such as the MCF-7 human breast cancer cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a reliable indicator of cell viability.[4][5]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of 4-Nitro-1H-indazol-6-ol and the reference compound, MK-2206, in complete growth medium. The concentration range should be broad enough to determine an IC50 value (e.g., 0.01 µM to 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
A dose-dependent decrease in cell viability for 4-Nitro-1H-indazol-6-ol would suggest anti-proliferative activity. The IC50 value will provide a quantitative measure of its potency, which can be directly compared to that of MK-2206.
| Compound | Predicted IC50 in MCF-7 cells |
| 4-Nitro-1H-indazol-6-ol | To be determined |
| MK-2206 | ~1-5 µM |
Phase 2: Target Engagement Verification - Cellular Thermal Shift Assay (CETSA)
A positive result in the MTT assay indicates that the compound has a biological effect, but it does not confirm that this effect is due to direct interaction with the hypothesized target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[8][9] The principle of CETSA is that a protein's thermal stability is altered upon ligand binding.[9]
-
Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with 4-Nitro-1H-indazol-6-ol (at a concentration of ~10x its IC50 value) or vehicle control for 2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[10]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blot: Collect the supernatant and determine the protein concentration. Prepare samples for Western blot analysis.
-
Detection: Perform Western blotting to detect the amount of soluble Akt protein remaining at each temperature. Use an antibody specific for total Akt.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
If 4-Nitro-1H-indazol-6-ol directly binds to Akt, it will stabilize the protein, leading to a shift in its melting curve to a higher temperature compared to the vehicle-treated control. This provides strong evidence of target engagement in intact cells.
Phase 3: Mechanism of Action Confirmation - Western Blot Analysis
To confirm that the observed anti-proliferative effects and target engagement translate to inhibition of the PI3K/Akt signaling pathway, we will use Western blotting to measure the phosphorylation status of Akt and a key downstream substrate, Glycogen Synthase Kinase 3 Beta (GSK3β). Akt is activated by phosphorylation at Serine 473 and Threonine 308.[11] Activated Akt, in turn, phosphorylates and inactivates GSK3β at Serine 9. A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated GSK3β (p-GSK3β) upon treatment with the compound would confirm its inhibitory effect on the pathway.
-
Cell Treatment and Lysis: Seed MCF-7 cells and grow to ~70% confluency. Treat the cells with varying concentrations of 4-Nitro-1H-indazol-6-ol and MK-2206 for a defined period (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitro-1H-indazol-6-ol
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural; they are a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Nitro-1H-indazol-6-ol, grounded in an understanding of its chemical properties and the regulatory landscape. The causality behind each recommendation is explained to ensure a culture of safety and compliance within your laboratory.
Hazard Assessment: Understanding the Risk Profile
The primary directive for disposal is clear and consistent across these related compounds: the material must be disposed of via an approved waste disposal plant.[1][2] This is a non-negotiable starting point due to the inherent hazards.
Table 1: Inferred Hazard Classification for 4-Nitro-1H-indazol-6-ol
Based on data from structurally similar compounds.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Warning | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Warning | Harmful if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[1][2][3] |
| Germ Cell Mutagenicity | Category 1B | Danger | May cause genetic defects.[2] |
| Carcinogenicity | Category 1B | Danger | May cause cancer.[2] |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation.[1][3] |
Causality Insight: The presence of the nitro group and the bicyclic indazole ring system are associated with these biological activities. These classifications mandate that the compound be treated as a hazardous waste, precluding simple disposal methods like drain or trash disposal.[4][5]
Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling
Before any disposal-related activities, ensuring personal safety is paramount. Handling solid waste or contaminated labware requires the same level of precaution as handling the parent compound.
Required PPE:
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile rubber).[6] Avoid cross-contamination of surfaces.
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[1]
-
Skin and Body Protection: A standard laboratory coat is required. For bulk handling, consider additional protective clothing to prevent skin exposure.[1][6]
-
Respiratory Protection: All handling of the solid waste should occur in a certified chemical fume hood to avoid inhaling dust.[3][6] If a fume hood is not available for the final packaging step, a government-approved respirator is necessary.[6]
Handling Protocol:
-
Designate an Area: Conduct all waste collection and packaging in a designated area, preferably within a chemical fume hood.
-
Avoid Dust Generation: Handle the solid waste carefully to avoid creating airborne dust, which poses an inhalation hazard.[6][7]
-
Wash Thoroughly: After handling waste, wash hands and any exposed skin thoroughly with soap and water.[1][8]
-
No-Go's: Do not eat, drink, or smoke in the area where chemical waste is being handled.[1][8]
Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-Nitro-1H-indazol-6-ol must follow a compliant hazardous waste stream. The following workflow ensures safety and adherence to regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Disposal Decision Workflow
Caption: Waste Disposal Workflow for 4-Nitro-1H-indazol-6-ol.
Experimental Protocol for Waste Collection and Disposal
This protocol details the steps for accumulating and disposing of solid 4-Nitro-1H-indazol-6-ol waste and materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
Waste Container Selection:
-
Use a dedicated, sealable, and chemically compatible container for solid hazardous waste. This is typically a plastic pail or a polyethylene-lined fiber drum.
-
Ensure the container is in good condition, free from leaks or defects.
-
-
Waste Segregation (Point of Generation):
-
DO NOT mix this waste with other waste streams (e.g., solvents, sharps, non-hazardous trash). This is critical for safety and compliant disposal.
-
Place contaminated items (gloves, wipes, etc.) directly into the designated hazardous waste container.
-
-
Waste Accumulation and Labeling:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Affix a "Hazardous Waste" label to the container as soon as the first item is placed inside.
-
The label must include:
-
The full chemical name: "4-Nitro-1H-indazol-6-ol".
-
The primary hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
-
Storage Prior to Disposal:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
The SAA must be in a secondary containment tray to manage any potential leaks.
-
-
Final Disposal Procedure:
-
Once the container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) office.
-
EHS will arrange for the waste to be collected and transported by a licensed hazardous waste disposal company.
-
The standard and recommended disposal method for nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator. [9] This process ensures the complete destruction of the hazardous molecule.
-
Crucially, never dispose of this chemical down the drain or in the regular trash. [4] This is illegal and poses a significant risk to public health and the environment.
-
Emergency Procedures for Spills During Collection
Accidents can happen. If a spill occurs during the waste collection process, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation.
-
Wear Appropriate PPE: Before cleaning, don all required PPE as outlined in Section 2.
-
Clean-Up:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the material up, avoiding the creation of dust.[6]
-
Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container for disposal.
-
-
Decontaminate: Wash the spill site thoroughly with soap and water after the material has been collected.[6]
By adhering to this comprehensive guide, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.
References
- Material Safety Data Sheet.Sigma-Aldrich. This is a general reference to a type of document provided by chemical suppliers that contains safety information. A specific URL is not available as it depends on the exact product, but they are found on supplier websites.
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
4-NITROANILINE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]
-
5-Nitro-1H-indazole Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). [Link]
-
Toxicological Profile for Nitrophenols. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA). [Link]
- Aromatic halogenated amines and nitro-compounds.Croner-i. This reference provides general guidance on handling spills of nitro compounds. A direct link to the specific subsection is not available.
-
Disposal Of Laboratory Wastes In Lab Packs. P2 InfoHouse. This document provides context on EPA regulations for laboratory waste. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ashp.org [ashp.org]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. lobachemie.com [lobachemie.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Handling 4-Nitro-1H-indazol-6-ol: A Framework for Safety and Operational Excellence
This document provides a comprehensive framework for the safe handling, use, and disposal of 4-Nitro-1H-indazol-6-ol. As a nitro-containing aromatic compound, this chemical demands a rigorous and proactive approach to safety. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.
Foundational Hazard Assessment
The primary hazards are associated with its potential toxicity and reactivity. Aromatic nitro compounds are known to be reactive and can pose significant health risks upon exposure.[4][5]
Table 1: Inferred Hazard Profile of 4-Nitro-1H-indazol-6-ol
| Hazard Category | GHS Hazard Code (Inferred) | Description of Potential Risk |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1][2][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled, particularly as a dust or aerosol.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation upon contact.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3] |
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer.[3] |
| Germ Cell Mutagenicity | Category 1B/2 | May cause genetic defects.[1][3] |
| Reactivity | - | Incompatible with strong acids, bases, oxidizing agents, and reducing agents.[6] Emits toxic fumes under fire conditions.[6] |
Core Directive: A Multi-Layered PPE Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not a static checklist but a dynamic process dependent on the specific experimental context, such as the quantity of the compound being handled and the nature of the procedure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
|---|---|---|---|
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles of the compound, which is a known serious eye irritant.[1][7] |
| Face Protection | Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or unexpected reactions. | Provides a critical secondary layer of protection for the entire face.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Compatible chemical-resistant gloves (e.g., Nitrile).[6] Gloves must be inspected for integrity before each use and changed immediately upon contamination. | Prevents dermal absorption and skin irritation, key exposure routes for this compound.[1][7] |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination.[7][9] |
| Full-Length Pants & Closed-Toe Shoes | - | Ensures no exposed skin on the lower body and feet, preventing accidental contact.[7] |
| Respiratory Protection | Respirator | A government-approved (e.g., NIOSH N95 or higher) respirator is required when handling the solid compound outside of a certified chemical fume hood.[6][7] | Mitigates the risk of inhaling the compound, which is harmful and can cause respiratory irritation.[1][2] |
This decision-making process for PPE selection can be visualized as follows:
Caption: Standard operational workflow for handling the solid compound.
Emergency Procedures: A Plan for Immediate Action
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6][10]* Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. [1][6]Seek medical attention if irritation persists. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician or poison control center immediately. [6][10] Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area. Eliminate all ignition sources.
-
Protect: Don appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves before attempting cleanup. [6]4. Contain & Clean: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for waste disposal. [6][9]5. Decontaminate: Ventilate the area and wash the spill site thoroughly after material pickup is complete. [6]
Disposal Plan: Managing Hazardous Waste
Aromatic nitro-compounds require careful waste management due to their reactivity and toxicity. [4]Improper disposal can lead to hazardous reactions.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials (including contaminated PPE, weighing paper, and excess compound) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste: 4-Nitro-1H-indazol-6-ol" and include relevant hazard symbols. Some nitro-aromatic compounds are considered potentially explosive solid waste and should be labeled accordingly. [11]3. Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor. [11]Never pour this chemical or its solutions down the drain.
Caption: Workflow for the safe disposal of chemical waste.
References
- Material Safety Data Sheet. (n.d.). Generic MSDS for a similar chemical structure.
- 4-Nitroimidazole Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Indazole Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i.
- Personal protective equipment for working with nitrovinyl compounds. (n.d.). Benchchem.
- Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.
- 6-Nitro-1H-indazole Safety Data Sheet. (2024, March 29). Thermo Fisher Scientific.
- 3-Methyl-6-nitro-1h-indazole Safety Data Sheet. (2023, July 3). Apollo Scientific.
- 6-Nitroindazole. (n.d.). PubChem, National Institutes of Health.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


